Oleoyl ethyl amide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H38NO- |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
(Z)-N-ethyloctadec-9-enimidate |
InChI |
InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1/b12-11- |
InChI-Schlüssel |
JZJYYCFYGXPUMF-QXMHVHEDSA-M |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=NCC)[O-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=NCC)[O-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oleoyl Ethyl Amide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl ethyl amide (OEA) is an endogenous acylethanolamide that plays a significant role in the regulation of appetite, energy homeostasis, and lipid metabolism. Structurally similar to the endocannabinoid anandamide, OEA's mechanism of action is distinct, primarily mediated through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α) and G protein-coupled receptor 119 (GPR119). It also functions as an inhibitor of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of several fatty acid amides. This guide provides a comprehensive overview of the molecular mechanisms of OEA, detailing its signaling pathways, molecular targets, and physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and drug development.
Core Signaling Pathways of this compound
OEA exerts its physiological effects through multiple, interconnected signaling pathways. The primary pathways involve the activation of the nuclear receptor PPAR-α and the G protein-coupled receptor GPR119. Additionally, OEA's inhibition of FAAH contributes to its overall effects by increasing the levels of other bioactive fatty acid amides.
PPAR-α Signaling Pathway
OEA is a high-affinity endogenous ligand for PPAR-α, a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in lipid metabolism and energy homeostasis.[1][2][3][4] Activation of PPAR-α by OEA in the small intestine is a key mechanism for its satiety-inducing effects.[5] This interaction stimulates the expression of genes involved in fatty acid uptake and oxidation, while also influencing neuronal signaling related to feeding behavior. The anorexic effects of OEA are largely dependent on PPAR-α activation, as these effects are absent in PPAR-α deficient mice.
References
- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
- 2. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 5. The lipid messenger OEA links dietary fat intake to satiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of Oleoyl Ethyl Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl ethyl amide (OEA), also known as oleoylethanolamide, is an endogenous fatty acid amide that has garnered significant attention in the scientific community for its diverse biological activities. Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but instead exerts its effects primarily through two key mechanisms: the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH) and the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). This technical guide provides a comprehensive overview of the biological activity of OEA, with a focus on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Core Mechanisms of Action
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
FAAH is the primary enzyme responsible for the degradation of several endogenous fatty acid amides, including anandamide. OEA has been identified as a potent inhibitor of FAAH.[1] By inhibiting FAAH, OEA indirectly modulates the endocannabinoid system by increasing the levels of endogenous cannabinoids, which can then act on their respective receptors. This mechanism contributes to some of the analgesic and anxiolytic effects observed with OEA administration.
Agonism of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α)
OEA is a potent agonist of PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[2] Upon activation by OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and lipolysis.[3] The activation of PPAR-α is central to OEA's effects on satiety, body weight regulation, and lipid metabolism.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data related to the biological activity of this compound.
Table 1: In Vitro Inhibitory and Agonist Activity of this compound
| Parameter | Target | Species | Value | Reference |
| IC50 | FAAH | Rat Brain Homogenate | 5.25 nM | [5] |
| Ki | FAAH | Not Specified | 0.8 µM (for a related derivative) |
Table 2: In Vivo Effects of this compound
| Effect | Animal Model | Dose | Route of Administration | Observed Outcome | Reference |
| Reduced Food Intake | Free-feeding Rats | 5-20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent inhibition of food intake | |
| Reduced Food Intake | Mice on a Low Oleic Acid Diet | 5 mg/mouse | Oral gavage | Significant reduction in food intake | |
| Reduced Body Weight Gain | Diet-Induced Obese Mice | Not Specified | Dietary Supplement | Reduction in weight gain | |
| Altered Urodynamic Parameters | Female Rats | 0.3 mg/kg daily for 2 weeks | Subcutaneous (s.c.) | Increased micturition intervals and volumes, increased bladder capacity | |
| Increased Bladder Contractions | Female Rats | 10-0.1 µM (in vitro) | Organ Bath | Larger contractions to carbachol |
Experimental Protocols
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol describes a fluorometric method to determine the inhibitory activity of this compound on FAAH.
Materials:
-
Recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
This compound (test compound)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
Solvent for compounds (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer.
-
In the wells of the 96-well plate, add the assay buffer, the test compound or vehicle control, and the FAAH enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding the FAAH substrate to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Read the plate kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.
PPAR-α Transactivation Assay
This protocol outlines a cell-based reporter gene assay to measure the activation of PPAR-α by this compound.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or HepG2)
-
Expression plasmid for human or rodent PPAR-α
-
Reporter plasmid containing a luciferase gene under the control of a PPRE promoter
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound (test compound)
-
Known PPAR-α agonist (positive control, e.g., GW7647)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or the positive control for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to the total protein concentration.
-
Calculate the EC50 value for PPAR-α activation.
In Vivo Food Intake Measurement in Mice
This protocol describes a method to assess the effect of this compound on food consumption in mice.
Materials:
-
C57BL/6 mice
-
Standard chow or specialized diet (e.g., low oleic acid diet)
-
This compound solution for administration
-
Vehicle control solution
-
Metabolic cages with food intake monitoring systems
-
Animal balance
Procedure:
-
Acclimatize the mice to individual housing in metabolic cages for several days.
-
Record baseline food intake for 24-48 hours.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Monitor cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.
-
Measure the body weight of the animals before and after the treatment period.
-
Analyze the data to determine the effect of OEA on total food intake and meal patterns.
Urodynamic Measurements in Rats
This protocol provides a method for evaluating the effects of this compound on bladder function in rats.
Materials:
-
Female Sprague-Dawley rats
-
This compound solution for administration
-
Vehicle control solution
-
Anesthesia (e.g., urethane for terminal procedures, or isoflurane for recovery studies)
-
Bladder catheter
-
Pressure transducer and data acquisition system
-
Infusion pump
-
Metabolic cage for conscious cystometry
Procedure:
-
Anesthetize the rat and implant a catheter into the bladder dome.
-
For conscious urodynamics, allow the animal to recover from surgery before placing it in a metabolic cage.
-
Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Administer this compound or vehicle control.
-
Infuse saline into the bladder at a constant rate to elicit voiding contractions.
-
Record intravesical pressure continuously to measure urodynamic parameters such as micturition interval, micturition volume, bladder capacity, and threshold pressure.
-
Analyze the cystometrograms to assess changes in bladder function.
Signaling Pathways and Experimental Workflows
FAAH Inhibition and Endocannabinoid Signaling
Inhibition of FAAH by this compound leads to an accumulation of endogenous FAAH substrates, such as anandamide. This enhances the activation of cannabinoid receptors (CB1 and CB2), leading to various downstream effects.
FAAH Inhibition Signaling Pathway by OEA.
PPAR-α Activation and Regulation of Lipid Metabolism
This compound directly binds to and activates PPAR-α, leading to the transcription of genes involved in lipid metabolism and a subsequent reduction in food intake and body weight.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Oleoyl Ethyl Amide as a FAAH Inhibitor
This compound (OEA), also known as N-Ethyloleamide, is an endogenous fatty acid amide that has garnered significant attention as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of a class of bioactive lipids, including the endocannabinoid anandamide (AEA).[4][5] By inhibiting FAAH, OEA elevates the endogenous levels of these signaling lipids, thereby potentiating their effects and offering therapeutic potential for a range of conditions, including pain, anxiety, and bladder overactivity. This technical guide provides a comprehensive overview of OEA's mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
FAAH is an integral membrane-bound serine hydrolase that terminates the signaling of fatty acid amides (FAAs) by hydrolyzing them into their corresponding fatty acids and amines. The most well-characterized substrate for FAAH is anandamide (AEA), an endogenous ligand for cannabinoid receptors CB1 and CB2. The inhibition of FAAH by OEA leads to an accumulation of AEA and other FAAs, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). This enhancement of endogenous FAA levels, often referred to as enhancing the "endocannabinoid tone," allows for a more localized and physiological modulation of receptor activity compared to the systemic administration of exogenous cannabinoid agonists. This targeted action is believed to be responsible for the analgesic, anxiolytic, and anti-inflammatory effects observed with FAAH inhibitors, often without the undesirable psychotropic side effects associated with direct CB1 receptor agonists.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity and selectivity of this compound.
| Parameter | Value | Source | Notes |
| IC50 | 5.25 nM | Rat Brain Homogenates | Demonstrates potent inhibition of FAAH. |
| Receptor Binding | No affinity | CB1 and CB2 Receptors | Highlights the selectivity of OEA. |
| Enzyme Inhibition | No inhibition | Acidic PEAase | Further supports the selective nature of OEA. |
Table 1: In-vitro Inhibitory Activity and Selectivity of this compound.
| Animal Model | Administration | Effect | Reference |
| Sprague-Dawley Rats | Subcutaneous injections of OEtA (0.3 mg/kg) for 2 weeks | Increased micturition intervals and volumes, bladder capacity, threshold pressure, and flow pressure. Reduced bladder overactivity induced by intravesical PGE2. | , |
Table 2: In-vivo Effects of this compound Administration.
Experimental Protocols
I. Fluorometric FAAH Activity Assay
This protocol outlines a common method for measuring FAAH activity and the inhibitory potential of compounds like OEA. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate to a highly fluorescent product.
A. Materials
-
96-well white, flat-bottom microplate
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (e.g., AMC arachidonoyl amide)
-
FAAH enzyme source (e.g., rat brain homogenates, cell lysates expressing FAAH)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm
B. Procedure
-
Enzyme Preparation: Prepare cell or tissue homogenates containing FAAH. For tissue, homogenize in ice-cold FAAH Assay Buffer. For cells, scrape and homogenize in the assay buffer. Centrifuge to remove debris and collect the supernatant containing the enzyme.
-
Assay Setup:
-
Sample Wells: Add the FAAH enzyme preparation to the wells.
-
Inhibitor Wells: Add the FAAH enzyme preparation and various concentrations of this compound.
-
Vehicle Control Wells: Add the FAAH enzyme preparation and the solvent used for the inhibitor.
-
Blank (No Enzyme) Wells: Add FAAH Assay Buffer instead of the enzyme preparation.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence per minute) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
The inhibitory effect of OEA is calculated as the percentage reduction in FAAH activity compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
II. General Protocol for Synthesis of this compound
This protocol describes a general laboratory-scale synthesis.
A. Materials
-
Oleoyl chloride
-
Ethanolamine
-
Triethylamine
-
Dichloromethane (or other suitable aprotic solvent)
-
Standard laboratory glassware and purification apparatus (e.g., for column chromatography)
B. Procedure
-
Dissolve oleoyl chloride in dichloromethane in a reaction flask.
-
In a separate container, prepare a solution of ethanolamine and triethylamine (as a base to neutralize the HCl byproduct) in dichloromethane.
-
Slowly add the ethanolamine solution dropwise to the oleoyl chloride solution with constant stirring at a controlled temperature (e.g., 0°C to room temperature).
-
Allow the reaction to proceed for a set time until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
After the reaction is complete, wash the reaction mixture with water and brine to remove unreacted starting materials and salts.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Mandatory Visualizations
Caption: FAAH Signaling Pathway and Inhibition by OEA.
Caption: Workflow for Fluorometric FAAH Inhibition Assay.
Caption: Selectivity Profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. 美国GlpBio - this compound | FAAH inhibitor with potential analgesic and anxiolytic activity | Cas# 85075-82-7 [glpbio.cn]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo Synthesis of N-Acyl Amides: The Case of Oleoylethanolamide and Its Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Fatty acid amides (FAAs) are a class of endogenous lipid signaling molecules with profound effects on physiological processes, including appetite regulation, inflammation, and pain. Among these, N-oleoylethanolamide (OEA) has been extensively studied for its role as a potent satiety factor. This technical guide provides an in-depth exploration of the well-established in vivo biosynthetic and degradative pathways of OEA. While the endogenous synthesis of its close analog, Oleoyl ethyl amide (N-Ethyloleamide), is not well-documented, we discuss hypothetical enzymatic routes for its formation. This document summarizes key quantitative data, details relevant experimental protocols for pathway analysis, and provides visual diagrams of the biochemical routes to serve as a comprehensive resource for researchers in lipid biochemistry and pharmacology.
Introduction to Oleoyl-Acyl Amides
N-oleoylethanolamide (OEA) is a naturally occurring mono-unsaturated ethanolamide of oleic acid.[1] It is produced in the small intestine in response to fat intake and acts as a local satiety signal by activating the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[2][3] Unlike the structurally similar endocannabinoid anandamide, OEA's effects are independent of the cannabinoid pathway.[4] Its ability to reduce food intake and body weight gain has made its metabolic pathways a key target for the development of anti-obesity therapeutics.
Structurally similar is this compound (also known as N-Ethyloleamide), a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary degrading enzyme for OEA.[5] However, unlike OEA, this compound is not recognized as a common, naturally occurring metabolite, and its in vivo synthesis pathway remains uncharacterized. This guide will focus on the established pathways of OEA while exploring potential routes for its ethylated analog.
The Canonical Biosynthesis Pathway of Oleoylethanolamide (OEA)
The primary in vivo synthesis of OEA is a two-step enzymatic process initiated from membrane phospholipids.
Step 1: Formation of N-Oleoyl-phosphatidylethanolamine (NOPE) The pathway begins with the transfer of an oleoyl group from a donor phospholipid, typically from the sn-1 position of phosphatidylcholine (PC), to the primary amine of phosphatidylethanolamine (PE). This N-acylation reaction is catalyzed by a Ca²⁺-dependent N-acyltransferase (NAT) activity, forming the intermediate N-Oleoyl-phosphatidylethanolamine (NOPE).
Step 2: Hydrolysis of NOPE to OEA The NOPE intermediate is then hydrolyzed by a specific phosphodiesterase, N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). This enzyme cleaves the phosphodiester bond of NOPE, releasing OEA and phosphatidic acid (PA) as the final products.
Alternative (NAPE-PLD-Independent) OEA Synthesis Pathways
Studies in NAPE-PLD knockout mice have revealed that OEA synthesis is not completely abolished, indicating the existence of alternative, NAPE-PLD-independent pathways. These multi-step routes also start from NOPE and involve a series of phospholipases and hydrolases. One prominent alternative pathway involves the sequential action of Phospholipase C (PLC) and a tyrosyl-tRNA synthetase-like protein (Tyr-RS) or an α/β-hydrolase.
Degradation of OEA
The biological activity of OEA is terminated by enzymatic hydrolysis. Two key enzymes are responsible for its degradation:
-
Fatty Acid Amide Hydrolase (FAAH): A membrane-bound serine hydrolase that is considered the primary enzyme for the degradation of OEA and other fatty acid amides.
-
N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal cysteine hydrolase that also contributes to OEA breakdown.
Both enzymes hydrolyze OEA into oleic acid and ethanolamine, terminating its signaling function.
Hypothetical Biosynthesis of this compound
As the endogenous synthesis of this compound has not been established, its formation in vivo remains speculative. Potential pathways could be analogous to other known biotransformations:
-
Direct Amidation: An uncharacterized enzyme could catalyze the direct condensation of an activated oleoyl group (e.g., Oleoyl-CoA) with ethylamine. Ethylamine is a known endogenous metabolite.
-
Transamidation from Oleoylethanolamide: A hypothetical transamidase could replace the hydroxyl group of OEA's ethanolamine moiety with a hydrogen, though this is biochemically less common.
-
Action of Fatty Acid Ethyl Ester Synthase (FAES): While FAES enzymes typically form esters from fatty acids and ethanol, it is conceivable that under specific conditions, a related enzyme could utilize ethylamine as a substrate instead of ethanol, although this has not been demonstrated.
Further research is required to determine if this compound is synthesized in vivo and to identify the enzymes involved.
Quantitative Data Summary
The following tables summarize key quantitative data related to OEA metabolism. These values can vary based on species, tissue, and experimental conditions.
Table 1: Endogenous Levels of OEA in Rodent Tissues
| Tissue | Species | Concentration (pmol/g or pmol/mg protein) | Reference Context |
|---|---|---|---|
| Jejunum | Rat | ~100-120 pmol/g | Levels increase upon feeding. |
| Brain | Mouse | ~10-15 pmol/g | Levels are significantly lower than in the gut. |
| Liver | Mouse | ~20-30 pmol/g | Involved in regulating lipid metabolism. |
Table 2: Kinetic Parameters of Key OEA-Metabolizing Enzymes
| Enzyme | Substrate | K_m (µM) | V_max (nmol/min/mg) | Organism/Source |
|---|---|---|---|---|
| FAAH | Anandamide | 5-15 | 2-5 | Rat Brain Membranes |
| NAPE-PLD | N-Arachidonoyl-PE | 10-20 | ~0.5-1.0 | Rat Heart Membranes |
| NAAA | Palmitoylethanolamide | 3-8 | ~1-3 | Rat Macrophages |
(Note: Kinetic data for OEA as a substrate can be variable. Anandamide and other NAEs are often used as reference substrates.)
Experimental Protocols
Protocol 1: Quantification of OEA in Tissues by LC-MS/MS
This protocol outlines a standard method for the sensitive and specific quantification of OEA from biological samples.
Workflow Diagram
Methodology:
-
Sample Preparation: Homogenize ~50-100 mg of frozen tissue in a suitable solvent (e.g., methanol or acetonitrile) containing a known quantity of a deuterated internal standard (e.g., OEA-d4).
-
Lipid Extraction: Perform a liquid-liquid extraction by adding chloroform and water (Folch method) or use solid-phase extraction (SPE) with C18 cartridges to isolate the lipid fraction. Centrifuge to separate phases and collect the organic layer.
-
Concentration: Evaporate the organic solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a small volume of the initial mobile phase (e.g., 100 µL of methanol/water).
-
LC Separation: Inject the sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).
-
MS/MS Detection: Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor the specific precursor-to-product ion transition for OEA (e.g., m/z 326.3 → 62.1) and its internal standard in Multiple Reaction Monitoring (MRM) mode for high specificity.
-
Quantification: Construct a standard curve using known concentrations of OEA. Calculate the concentration of OEA in the sample by comparing its peak area ratio to the internal standard against the standard curve.
Protocol 2: NAPE-PLD Activity Assay
This assay measures the rate of OEA formation from a synthetic NAPE substrate.
-
Enzyme Source Preparation: Isolate membrane fractions from tissue homogenates by ultracentrifugation, as NAPE-PLD is a membrane-associated enzyme. Resuspend the membrane pellet in an appropriate buffer (e.g., Tris-HCl, pH 7.4).
-
Assay Reaction: In a microcentrifuge tube, combine the membrane protein preparation with an assay buffer containing a known concentration of a labeled substrate (e.g., N-[¹⁴C]oleoyl-phosphatidylethanolamine) and required cofactors (e.g., Ca²⁺).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination & Extraction: Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.
-
Product Separation: Separate the product ([¹⁴C]OEA) from the unreacted substrate ([¹⁴C]NOPE) using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., chloroform/methanol/water).
-
Quantification: Scrape the silica corresponding to the OEA band (identified using an authentic OEA standard) and quantify the radioactivity using a liquid scintillation counter. Express activity as pmol of OEA formed per minute per mg of protein.
Conclusion
The in vivo synthesis of Oleoylethanolamide is a tightly regulated, two-step process that is central to the control of feeding behavior and energy homeostasis. The canonical NAPE-PLD-dependent pathway is the primary route, with alternative pathways providing metabolic flexibility. The degradation of OEA by FAAH and NAAA ensures the timely termination of its signaling. In contrast, the existence of an in vivo biosynthetic pathway for this compound is not supported by current evidence, and its presence in biological systems may be of exogenous origin. Understanding these synthetic and degradative pathways is paramount for the rational design of therapeutic agents targeting obesity and related metabolic disorders.
References
- 1. Oleoylethanolamide | C20H39NO2 | CID 5283454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LIPID MAPS [lipidmaps.org]
- 3. Feeding regulation by oleoylethanolamide synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleoylethanolamide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Oleoyl Ethyl Amide (CAS Number: 85075-82-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl Ethyl Amide (OEtA), registered under CAS number 85075-82-7, is a synthetic analog of the endogenous fatty acid amide, oleoylethanolamide. It has garnered significant interest within the scientific community as a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids. By preventing the breakdown of endogenous cannabinoids such as anandamide (AEA), OEtA effectively enhances endocannabinoid signaling. This targeted mode of action has demonstrated potential therapeutic benefits in preclinical models, including analgesic, anxiolytic, and anti-inflammatory effects, as well as the amelioration of bladder overactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of OEtA, its mechanism of action, detailed experimental protocols for its synthesis and biological evaluation, and a summary of key research findings.
Chemical and Physical Properties
This compound, also known as N-Ethyloleamide, is a lipophilic molecule with the chemical formula C20H39NO.[1] Its properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 85075-82-7 | [1] |
| Molecular Formula | C20H39NO | [1] |
| Molecular Weight | 309.53 g/mol | [2][3] |
| Synonyms | OEtA, N-Ethyloleamide | |
| Appearance | White to light yellow solid | |
| Purity (HPLC) | ≥98% | |
| Solubility | - In Ethanol: ≤50 mg/mL- In DMSO: 50 mg/mL- In Dimethylformamide (DMF): 50 mg/mL | |
| Storage | Store at -20°C. Solutions should be used promptly and are not recommended for long-term storage. |
Mechanism of Action: FAAH Inhibition
The primary pharmacological action of this compound is the potent and selective inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the breakdown of several fatty acid amides, most notably the endocannabinoid anandamide (AEA). By inhibiting FAAH, OEtA prevents the hydrolysis of AEA into arachidonic acid and ethanolamine, thereby increasing the synaptic levels and duration of action of AEA. This enhancement of endogenous cannabinoid signaling through CB1 and CB2 receptors is believed to mediate the observed physiological effects of OEtA. Notably, OEtA does not exhibit significant binding affinity for cannabinoid receptors CB1 or CB2 directly.
The inhibitory potency of OEtA against FAAH has been quantified in rat brain homogenates, demonstrating a half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Parameter | Value | Source |
| IC50 (FAAH, rat brain homogenates) | 5.25 nM |
The signaling pathway initiated by OEtA's inhibition of FAAH is depicted in the following diagram:
References
Oleoyl Ethyl Amide in Neuroscience Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl ethyl amide (OEA) is an endogenous fatty acid amide that has garnered significant attention in neuroscience research for its diverse physiological roles. Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1] This technical guide provides a comprehensive overview of OEA's mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate further research and drug development.
Core Quantitative Data
The following tables summarize the key quantitative data related to the bioactivity of this compound.
| Parameter | Value | Target | Species/System | Reference |
| IC₅₀ | 5.25 nM | FAAH Inhibition | Rat brain homogenates | [2][3] |
| Kᵈ | 37.4 ± 0.1 nM | PPAR-α Binding | Mouse | [1] |
| Kᵈ | 43.3 ± 1.6 nM | PPAR-α Binding | Human | [1] |
| EC₅₀ | ~2 µM | TRPV1 Activation (PKC-stimulated) | Xenopus oocytes | |
| Effective Dose (oral) | 10 mg/kg | Appetite Suppression | Rats | |
| Effective Dose (i.p.) | 1-20 mg/kg | Appetite Suppression | Rats | |
| Effective Dose (s.c.) | 0.3 mg/kg | Bladder Overactivity Reduction | Rats |
Signaling Pathways and Mechanisms of Action
OEA's biological effects are mediated through several key signaling pathways. The primary and most well-characterized pathway involves the activation of the nuclear receptor PPAR-α. Additionally, OEA interacts with other targets, including the transient receptor potential vanilloid type 1 (TRPV1) channel and is degraded by the enzyme fatty acid amide hydrolase (FAAH).
PPAR-α Signaling Pathway
OEA binds to and activates PPAR-α, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism, energy homeostasis, and inflammation.
FAAH-Mediated Degradation
The biological activity of OEA is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH). FAAH breaks down OEA into oleic acid and ethanolamine. Inhibition of FAAH leads to an increase in endogenous OEA levels, thereby prolonging its signaling effects.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in OEA research.
PPAR-α Receptor Binding Assay (Competitive Binding)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the PPAR-α receptor using a radiolabeled ligand.
Materials:
-
Purified human or mouse PPAR-α ligand-binding domain (LBD)
-
Radiolabeled PPAR-α agonist (e.g., [³H]GW7647)
-
Test compound (OEA or other potential ligands)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT)
-
Scintillation vials and scintillation cocktail
-
Filter plates (e.g., 96-well glass fiber filters)
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and the reference compound.
-
In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Add the serially diluted test compound or reference compound to the respective wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a known unlabeled ligand).
-
Add the purified PPAR-α LBD to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radiolabeled ligand and Kᵈ is its dissociation constant.
In Vivo Feeding Behavior Study
This protocol outlines a method to assess the effect of OEA on food intake and meal patterns in rodents.
Materials:
-
Adult male rats or mice
-
Standard rodent chow and water
-
Metabolic cages with automated food intake monitoring systems
-
This compound (OEA)
-
Vehicle solution (e.g., saline with 5% Tween 80)
-
Animal scale
Procedure:
-
Individually house the animals in the metabolic cages and allow them to acclimate for at least 3-5 days. Ensure they have ad libitum access to food and water.
-
Record baseline food intake and meal patterns for 24-48 hours before the experiment.
-
On the day of the experiment, weigh the animals and randomly assign them to treatment groups (vehicle or different doses of OEA).
-
Administer OEA or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Immediately return the animals to their cages and begin monitoring food intake and meal parameters (meal size, meal duration, inter-meal interval) using the automated system.
-
Continue monitoring for a predetermined period (e.g., 2, 4, 8, 24 hours).
-
Analyze the data to compare the cumulative food intake and meal pattern parameters between the OEA-treated and vehicle-treated groups.
Formalin Test for Analgesia
This protocol describes the formalin test, a model of inflammatory pain, to evaluate the analgesic properties of OEA.
Materials:
-
Adult male rats or mice
-
Observation chambers with a clear floor
-
Formalin solution (e.g., 2.5% in saline)
-
This compound (OEA)
-
Vehicle solution
-
Syringes and needles
Procedure:
-
Acclimate the animals to the observation chambers for at least 30 minutes before the test.
-
Administer OEA or vehicle at a predetermined time before the formalin injection (e.g., 30 minutes).
-
Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal back into the observation chamber and start a timer.
-
Observe and record the amount of time the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.
-
Analyze the data by comparing the duration of nociceptive behaviors in the OEA-treated group to the vehicle-treated group for both phases.
Quantification of OEA in Brain Tissue by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of OEA from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Brain tissue samples
-
Internal standard (e.g., d4-OEA)
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
-
LC-MS/MS system with a C18 column
Procedure:
-
Weigh the frozen brain tissue sample.
-
Add a known amount of the internal standard to the tissue.
-
Homogenize the tissue in the extraction solvent.
-
Centrifuge the homogenate to pellet the proteins and cellular debris.
-
Collect the supernatant containing the lipid extract.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the reconstitution solvent.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Separate OEA from other lipids using a C18 reverse-phase column with a suitable mobile phase gradient.
-
Detect and quantify OEA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Construct a standard curve using known concentrations of OEA and the internal standard to calculate the concentration of OEA in the brain tissue sample.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of OEA.
Conclusion
This compound is a multifaceted signaling molecule with significant potential in neuroscience research and therapeutic development. Its well-defined mechanism of action through PPAR-α, coupled with its influence on appetite, pain, and inflammation, makes it a compelling target for further investigation. This technical guide provides the foundational knowledge and practical protocols to empower researchers in their exploration of OEA's therapeutic promise.
References
The Role of Oleoyl Ethyl Amide in Pain and Anxiety: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl ethyl amide (OEA) is an endogenous N-acylethanolamine that has garnered significant attention for its potential therapeutic applications in managing pain and anxiety. Structurally similar to the endocannabinoid anandamide, OEA exerts its effects through a multi-target mechanism, primarily by inhibiting the fatty acid amide hydrolase (FAAH) enzyme. This inhibition leads to an elevation of endogenous cannabinoid levels, which in turn modulates various signaling pathways implicated in nociception and emotional regulation. Furthermore, OEA directly interacts with peroxisome proliferator-activated receptor-alpha (PPAR-α) and the transient receptor potential vanilloid type 1 (TRPV1) channel, contributing to its analgesic and anxiolytic-like properties. This technical guide provides an in-depth overview of the mechanisms of action of OEA, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Introduction
Pain and anxiety disorders represent significant unmet medical needs, driving the search for novel therapeutic agents with improved efficacy and safety profiles. This compound (OEA), a naturally occurring lipid mediator, has emerged as a promising candidate due to its multifaceted pharmacological actions. As a potent inhibitor of fatty acid amide hydrolase (FAAH), OEA indirectly modulates the endocannabinoid system by increasing the bioavailability of anandamide and other N-acylethanolamines.[1][2] This guide delves into the intricate molecular mechanisms through which OEA influences pain and anxiety, providing a comprehensive resource for researchers and drug development professionals in the field.
Mechanisms of Action
OEA's therapeutic potential stems from its ability to interact with multiple molecular targets involved in pain and anxiety pathways.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
The primary mechanism of action for OEA is the potent and selective inhibition of FAAH, the principal enzyme responsible for the degradation of anandamide and other fatty acid amides.[1][2] By inhibiting FAAH, OEA effectively increases the synaptic and tissue concentrations of these endogenous signaling lipids.[3] Elevated anandamide levels enhance the activation of cannabinoid receptors (CB1 and CB2), which are known to play a crucial role in attenuating pain perception and anxiety-like behaviors.
Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α) Activation
OEA is also a direct agonist of PPAR-α, a nuclear receptor that functions as a transcription factor. Activation of PPAR-α has been shown to exert anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB). This mechanism is particularly relevant to OEA's analgesic effects in inflammatory pain states.
Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Modulation
OEA can modulate the activity of the TRPV1 channel, a key player in nociceptive signaling. While some studies suggest OEA can directly activate TRPV1, particularly after sensitization by protein kinase C (PKC), others indicate a more complex interaction. This modulation of TRPV1 activity contributes to OEA's effects on pain perception, especially in the context of thermal and inflammatory pain.
Quantitative Data on the Effects of Oleoyl Amides in Pain and Anxiety Models
The following tables summarize quantitative data from preclinical studies investigating the effects of oleoyl amides (OEA and the closely related oleamide) on pain and anxiety-related behaviors in rodents.
| Pain Model | Species | Compound | Dose/Concentration | Effect | Reference |
| Tail-flick test | Rat | Oleamide | 10 - 200 mg/kg (i.p.) | Increased latency (analgesia), ED50 = 66 mg/kg | |
| Hot-plate assay | Rat | Oleamide | 75 mg/kg (i.p.) | Significantly increased latency by 170% | |
| Bladder overactivity | Rat | OEA | 0.3 mg/kg (s.c., daily for 2 weeks) | Increased micturition intervals and volumes, increased bladder capacity |
| Anxiety Model | Species | Compound | Dose/Concentration | Effect | Reference |
| Social interaction test | Rat | Oleamide | 5 mg/kg (i.p.) | Significant anxiolytic effects | |
| Elevated plus-maze | Rat | Oleamide | 5 mg/kg (i.p.) | Increased number of entries and time spent in open arms |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of OEA's effects on pain and anxiety are provided below.
Carrageenan-Induced Paw Edema in Rats (Inflammatory Pain Model)
-
Animals: Male Sprague-Dawley rats (150-200 g) are used.
-
Acclimation: Animals are acclimated to the testing environment for at least 1 hour before the experiment.
-
Baseline Measurement: The baseline paw volume of the right hind paw is measured using a plethysmometer.
-
Compound Administration: OEA or vehicle is administered intraperitoneally (i.p.) at the desired doses.
-
Induction of Inflammation: Thirty minutes after compound administration, 100 µL of 1% carrageenan solution in saline is injected into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
Chronic Constriction Injury in Mice (Neuropathic Pain Model)
-
Animals: Adult male C57BL/6 mice are used.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent.
-
Surgical Procedure: The right sciatic nerve is exposed at the level of the mid-thigh. Three loose ligatures of 4-0 chromic gut or silk are tied around the nerve with about 1 mm spacing between them. The muscle and skin are then closed in layers.
-
Post-operative Care: Animals are allowed to recover and are monitored for any signs of distress.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is assessed using a plantar test apparatus, typically starting 7 days post-surgery and continuing for several weeks.
-
Compound Administration: OEA or vehicle is administered (e.g., i.p. or orally) before each behavioral testing session.
-
Data Analysis: The paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia are recorded and compared between treatment groups.
Elevated Plus-Maze Test in Mice (Anxiety Model)
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in the shape of a plus sign, elevated from the floor.
-
Animals: Adult male mice are used.
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate.
-
Compound Administration: OEA or vehicle is administered at the desired doses and route, typically 30 minutes before the test.
-
Test Procedure: Each mouse is placed in the center of the maze, facing an open arm. The behavior of the mouse is recorded for 5 minutes using a video camera.
-
Parameters Measured: The number of entries into the open and closed arms, and the time spent in each arm are recorded.
-
Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated as measures of anxiety-like behavior. An increase in these parameters is indicative of an anxiolytic effect.
Open-Field Test in Mice (Anxiety and Locomotor Activity Model)
-
Apparatus: The open-field is a square arena with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Animals: Adult male mice are used.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Compound Administration: OEA or vehicle is administered at the specified doses and route before placing the mouse in the arena.
-
Test Procedure: Each mouse is placed in the center of the open field, and its activity is recorded for a set period (e.g., 5-10 minutes).
-
Parameters Measured: The time spent in the center zone, the number of entries into the center zone, and the total distance traveled are recorded using automated tracking software.
-
Data Analysis: A decrease in the time spent in the center zone is indicative of anxiety-like behavior (thigmotaxis). The total distance traveled is used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the actions of OEA.
References
The Therapeutic Potential of Oleoyl Ethyl Amide in Bladder Dysfunction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Overactive bladder (OAB) and other forms of bladder dysfunction present significant challenges to patient quality of life and are often undertreated. The endocannabinoid system has emerged as a promising therapeutic target for lower urinary tract symptoms. Oleoyl ethyl amide (OEA), a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids, has demonstrated significant potential in preclinical models of bladder overactivity. This technical guide provides an in-depth analysis of the mechanism of action of OEA and its effects on bladder function, with a focus on key preclinical findings. Detailed experimental protocols and quantitative data from pivotal studies are presented to facilitate further research and development in this area.
Introduction: The Role of the Endocannabinoid System in Bladder Function
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA), and the enzymes that synthesize and degrade them, plays a crucial role in regulating various physiological processes, including pain, inflammation, and smooth muscle contractility. In the urinary bladder, cannabinoid receptors are expressed in the urothelium, detrusor smooth muscle, and afferent nerves. The activation of these receptors has been shown to modulate bladder sensation and contractility, suggesting that targeting the endocannabinoid system could be a viable strategy for treating bladder dysfunction.
This compound: A Fatty Acid Amide Hydrolase (FAAH) Inhibitor
This compound (OEA) is a naturally occurring lipid mediator that acts as a potent inhibitor of fatty acid amide hydrolase (FAAH).[1][2] FAAH is the key enzyme responsible for the breakdown of anandamide and other fatty acid amides. By inhibiting FAAH, OEA effectively increases the local concentrations of these endocannabinoids, thereby enhancing their signaling through CB1 and CB2 receptors. This indirect modulation of the endocannabinoid system offers a more targeted therapeutic approach compared to direct cannabinoid receptor agonists, potentially minimizing off-target effects.
Preclinical Evidence: OEA's Efficacy in a Rat Model of Bladder Overactivity
A seminal study by Gandaglia and colleagues investigated the effects of chronic OEA administration on bladder function in female Sprague-Dawley rats.[2][3][4] The findings from this study provide compelling evidence for the therapeutic potential of OEA in bladder dysfunction.
Effects on Urodynamic Parameters
Chronic subcutaneous administration of OEA (0.3 mg/kg daily for two weeks) resulted in significant improvements in urodynamic parameters, both at baseline and following provocation with prostaglandin E2 (PGE2), a known bladder irritant that induces overactivity.
Table 1: Effect of Chronic OEA Treatment on Baseline Urodynamic Parameters in Rats
| Parameter | Control Group | OEA-Treated Group | P-value |
| Micturition Interval (min) | 4.3 ± 0.3 | 6.8 ± 0.2 | < 0.01 |
| Micturition Volume (ml) | 0.6 ± 0.05 | 1.1 ± 0.03 | < 0.01 |
| Bladder Capacity (ml) | 0.7 ± 0.05 | 1.1 ± 0.03 | < 0.01 |
| Threshold Pressure (cmH₂O) | 16 ± 0.5 | 21 ± 0.3 | < 0.05 |
| Flow Pressure (cmH₂O) | 26 ± 0.6 | 36 ± 0.6 | < 0.05 |
Table 2: Effect of Chronic OEA Treatment on Urodynamic Parameters after Intravesical PGE₂ Instillation
| Parameter | Control Group | OEA-Treated Group | P-value |
| Micturition Interval (min) | 2.9 ± 0.2 | 5.3 ± 0.1 | < 0.01 |
| Micturition Volume (ml) | 0.4 ± 0.03 | 0.9 ± 0.03 | < 0.01 |
| Bladder Capacity (ml) | 0.5 ± 0.02 | 0.9 ± 0.03 | < 0.01 |
| Residual Volume (ml) | 0.06 ± 0.007 | 0.03 ± 0.003 | < 0.05 |
Effects on Detrusor Contractility
In vitro organ bath studies revealed that detrusor muscle strips from OEA-treated rats exhibited increased contractile responses to the cholinergic agonist carbachol at lower concentrations (10⁻¹⁰ to 10⁻⁷ M), although the maximum contraction (Emax) was not significantly different from controls. This suggests that chronic FAAH inhibition may sensitize the detrusor muscle to contractile stimuli.
Signaling Pathway of this compound in the Bladder
The therapeutic effects of OEA in the bladder are believed to be mediated through the potentiation of endocannabinoid signaling. The proposed pathway involves the following steps:
Caption: Proposed signaling pathway of this compound in the bladder.
Experimental Methodologies
The following protocols are based on the methods described by Gandaglia et al.
Animal Model and Drug Administration
-
Species: Female Sprague-Dawley rats.
-
Treatment: Daily subcutaneous injections of this compound (0.3 mg/kg) or vehicle for two weeks.
Cystometry in Anesthetized Rats
-
Rats are anesthetized with an appropriate anesthetic agent (e.g., urethane).
-
A catheter is inserted into the bladder through the urethra for saline infusion and pressure measurement.
-
Saline is infused into the bladder at a constant rate (e.g., 0.1 ml/min).
-
Intravesical pressure is continuously recorded.
-
Urodynamic parameters such as micturition interval, micturition volume, bladder capacity, threshold pressure, and flow pressure are measured.
-
To induce bladder overactivity, prostaglandin E₂ is instilled intravesically.
Organ Bath Studies for Detrusor Contractility
-
Bladders are harvested and longitudinal detrusor muscle strips are prepared.
-
The muscle strips are mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂.
-
The strips are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to a contractile agent (e.g., carbachol) are generated to assess detrusor contractility.
Western Blot Analysis
-
Bladder tissue is homogenized and protein extracts are prepared.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., FAAH, CB1, CB2, p-MAPK, total MAPK).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
Experimental Workflow
Caption: Overall experimental workflow for investigating OEA's effect on bladder dysfunction.
Conclusion and Future Directions
The preclinical evidence strongly suggests that this compound, through its inhibition of FAAH, effectively counteracts bladder overactivity. The significant improvements in urodynamic parameters in a validated animal model highlight the therapeutic potential of this compound for the treatment of overactive bladder and other forms of bladder dysfunction. The mechanism of action, involving the potentiation of the endogenous cannabinoid system and activation of the MAPK signaling pathway, provides a solid rationale for its further development.
Future research should focus on elucidating the downstream targets of the MAPK pathway in the bladder and conducting further preclinical studies to assess the long-term safety and efficacy of OEA. Ultimately, well-controlled clinical trials in patients with overactive bladder are warranted to translate these promising preclinical findings into a novel therapeutic option for this prevalent and debilitating condition.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Oleoyl Ethyl Amide (OEA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleoyl ethyl amide (OEA) is a naturally occurring, biologically active lipid mediator that is structurally related to the endocannabinoid anandamide.[1] It is synthesized in the small intestine from oleic acid, a common dietary fatty acid.[2] OEA plays a significant role in various physiological processes, including the regulation of appetite, body weight, and lipid metabolism, making it a molecule of interest in the study and development of therapeutics for metabolic disorders.[3] Accurate and sensitive analytical methods are crucial for quantifying OEA in various biological matrices to understand its physiological functions and pharmacological effects. This document provides detailed protocols for the detection and quantification of OEA, primarily focusing on the widely used and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) technique.
Analytical Methodologies
The quantification of OEA in biological samples is challenging due to its low endogenous concentrations, typically in the nanomolar range.[4][5] While Gas Chromatography (GC) can be used, it often requires a derivatization step to prevent thermal degradation of the OEA molecule during analysis. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method due to its high selectivity, sensitivity, and ability to quantify low-abundance lipids without the need for derivatization.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for accurate OEA quantification and depends on the biological matrix. The goal is to efficiently extract OEA while removing interfering substances like proteins and other lipids.
a) Protein Precipitation (for Plasma/Serum)
This is a rapid method for removing proteins from plasma or serum samples.
-
Protocol:
-
To 200 µL of plasma, add 800 µL of ice-cold acetonitrile.
-
Spike the sample with an appropriate deuterated internal standard (e.g., d2-OEA) to correct for matrix effects and extraction variability.
-
Vortex the mixture thoroughly for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
b) Liquid-Liquid Extraction (LLE) (for Plasma/Serum)
LLE is used to separate OEA from the aqueous phase into an organic solvent based on its lipophilic nature.
-
Protocol:
-
To 400 µL of plasma, add 1 mL of a 1:1 (v/v) mixture of ethyl acetate and cyclohexane.
-
Add an appropriate internal standard.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at a low speed (e.g., 1,500 x g) for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
c) Solid-Phase Extraction (SPE) (for Plasma)
SPE provides a more thorough cleanup by utilizing a solid sorbent to retain OEA while interfering compounds are washed away.
-
Protocol:
-
Condition a C8 SPE column by washing with 1 mL of methanol followed by 1 mL of water.
-
Dilute 1 mL of plasma with 4 mL of acetonitrile containing an internal standard and 100 µM PMSF (to inhibit enzymatic degradation).
-
Centrifuge the mixture at 3,000 x g for 5 minutes.
-
Decant the supernatant and add it to 15 mL of water containing 0.133% trifluoroacetic acid (TFA).
-
Load the entire sample onto the conditioned C8 SPE column.
-
Wash the column with 2 mL of 20% acetonitrile/80% water/0.1% TFA to remove polar impurities.
-
Elute OEA from the column with 2 mL of 80% acetonitrile/20% water/0.1% TFA.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following is a general protocol for the analysis of OEA using a UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for OEA and its internal standard.
-
OEA Transition: m/z 326.3 → m/z 62.1 (This transition corresponds to the protonated molecule and a characteristic fragment ion).
-
d2-OEA (Internal Standard) Transition: m/z 328.3 → m/z 62.1
-
-
Typical MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 125°C
-
Desolvation Temperature: 320°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 720 L/h
-
-
Data Presentation
The following table summarizes the concentrations of OEA found in various edible vegetable oils, as determined by LC-MS.
| Vegetable Oil | This compound (OEA) Concentration (µg/mL) |
| Sesame Oil | 1.83 ± 0.11 |
| Peanut Oil | 1.34 ± 0.12 |
| Soybean Oil (non-decolorized) | 5.23 ± 0.23 |
| Soybean Oil (decolorized) | 4.89 ± 0.19 |
| Blended Oil | 1.15 ± 0.08 |
| Sunflower Oil | 0.21 ± 0.01 |
| Rice Oil | 0.11 ± 0.01 |
| Linseed Oil | 0.09 ± 0.01 |
| Olive Oil | 0.07 ± 0.00 |
| Corn Oil | 0.03 ± 0.00 |
| Canola Oil | 0.02 ± 0.00 |
Mandatory Visualizations
Experimental Workflow for OEA Quantification
Caption: Experimental workflow for the quantification of this compound (OEA).
OEA Signaling Pathway
Caption: Simplified signaling pathway of this compound (OEA).
References
- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oea Signaling Pathways and the Metabolic Benefits of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of chemically synthesized oleoylethanolamide by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Oleoyl Ethyl Amide in Human Plasma by Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl ethyl amide (OEA) is an endogenous fatty acid amide that acts as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3][4] FAAH is the primary enzyme responsible for the degradation of several bioactive lipid signaling molecules, including the endocannabinoid anandamide. By inhibiting FAAH, OEA can modulate endocannabinoid signaling, leading to analgesic and anxiolytic effects.[2] Its potential therapeutic applications in pain, anxiety, and bladder overactivity make it a significant target for pharmacological research and drug development.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is essential for pharmacokinetic studies, biomarker discovery, and clinical trial monitoring.
Signaling Pathway of this compound
OEA exerts its biological effects primarily by inhibiting the FAAH enzyme. This inhibition leads to an accumulation of anandamide (AEA) and other fatty acid amides, which then act on cannabinoid receptors (CB1 and CB2) and other cellular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-tandem mass spectrometry analysis of free and esterified fatty acid N-acyl ethanolamines in plasma and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oleoylethanolamide (OEA) Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous acylethanolamide that acts as a potent agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α)[1][2][3]. It is a naturally occurring lipid mediator involved in the regulation of feeding, body weight, and lipid metabolism[3][4]. Due to its physiological roles, OEA is a molecule of significant interest in research fields such as obesity, metabolic disorders, and inflammation. Proper preparation of OEA solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and protocols for the preparation of OEA solutions for both in vitro and in vivo studies.
Data Presentation: Chemical and Physical Properties of OEA
A summary of the key chemical and physical properties of Oleoylethanolamide is presented in the table below for easy reference.
| Property | Value | References |
| CAS Number | 111-58-0 | |
| Molecular Formula | C20H39NO2 | |
| Molecular Weight | 325.53 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 59-60 °C (138–140 °F; 332–333 K) | |
| Purity | ≥98% | |
| Storage | Store at -20°C | |
| Stability | ≥4 years at -20°C | |
| Solubility | ||
| Ethanol | >100 mg/mL | |
| DMSO | >100 mg/mL | |
| Dimethyl formamide (DMF) | >100 mg/mL | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (<100 µg/mL) |
Experimental Protocols
Protocol 1: Preparation of OEA Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of OEA in an organic solvent, suitable for subsequent dilution in cell culture media.
Materials:
-
Oleoylethanolamide (OEA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Ethanol, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing OEA: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of OEA powder.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or ethanol to the OEA powder to achieve the desired stock concentration (e.g., 100 mM). OEA is readily soluble in these organic solvents at concentrations of at least 100 mg/mL.
-
Dissolution: Vortex the solution vigorously until the OEA is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period to aid dissolution.
-
Sterilization (Optional): If the solvent used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with the organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. Stock solutions stored at -20°C should be used within one month, while storage at -80°C allows for use up to six months.
Application in Cell Culture: For treating cells, the OEA stock solution should be diluted directly into the cell culture medium to the final desired concentration. For example, to treat cells with 10 µM OEA, a 100 mM stock solution would be diluted 1:10,000 in the culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (culture medium with the same concentration of the organic solvent) should always be included in the experiments.
Protocol 2: Preparation of OEA Solution for In Vivo Administration
This protocol details the preparation of an OEA formulation suitable for intraperitoneal (i.p.) injection in animal models. Due to OEA's poor aqueous solubility, a vehicle containing co-solvents and surfactants is typically required.
Materials:
-
Oleoylethanolamide (OEA) powder
-
Saline (0.9% NaCl), sterile
-
Polyethylene glycol 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution. A commonly used vehicle for in vivo administration of OEA consists of saline, PEG400, and Tween 80. One reported formulation is a mixture of saline, PEG400, and Tween 80 in a 90:5:5 (v/v/v) ratio. Another study dissolved OEA in saline supplemented with 5% PEG400 and 5% Tween-80.
-
Weighing OEA: Accurately weigh the required amount of OEA powder to achieve the desired final concentration for injection (e.g., 5 mg/kg or 10 mg/kg).
-
Dissolution:
-
First, dissolve the OEA powder in the PEG400 and Tween 80 mixture. Vortex thoroughly.
-
Gradually add the saline to the OEA/PEG400/Tween 80 mixture while continuously vortexing to ensure a stable emulsion or suspension.
-
Gently warm the solution to 37°C in a water bath or incubator to aid in the dissolution and formation of a homogenous mixture.
-
-
Final Preparation: Ensure the final solution is homogenous before administration. The solution should be freshly prepared on each day of the experiment.
-
Administration: Administer the OEA solution to the animals via the desired route (e.g., intraperitoneal injection) at the calculated dosage. A vehicle control group receiving the same volume of the vehicle without OEA should be included in the study design.
Mandatory Visualizations
Experimental Workflow for OEA Solution Preparation
References
Application Notes and Protocols for In Vivo Administration of Oleoyl Ethyl Amide in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Oleoyl ethyl amide (OEA) in rats, summarizing its primary applications, detailing experimental protocols, and outlining its known mechanisms of action. OEA, a naturally occurring lipid mediator, is a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α) and an inhibitor of the fatty acid amide hydrolase (FAAH).[1][2] Its administration in rat models has been primarily investigated for its effects on satiety, body weight regulation, and bladder function.
Core Applications
-
Satiety and Weight Management: OEA has been shown to reduce food intake and body weight gain in rats.[3][4][5] This effect is primarily mediated through the activation of PPAR-α, which in turn regulates lipid metabolism and promotes a feeling of fullness.
-
Bladder Overactivity: Chronic administration of OEA has been demonstrated to counteract bladder overactivity in female rats by altering sensory urodynamic parameters. This suggests a potential therapeutic application in urinary incontinence and related disorders.
-
Analgesic and Anxiolytic Research: As an FAAH inhibitor, OEA can modulate the levels of endogenous cannabinoids, suggesting its potential use in studies related to pain and anxiety.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the in vivo effects of this compound and the closely related compound, ethyl oleate, in rats.
Table 1: Effects of this compound on Urodynamic Parameters in Female Rats
| Parameter | Vehicle Control | OEA (0.3 mg/kg, s.c.) | P-value |
| Micturition Intervals (s) | Lower | Higher | < 0.05 |
| Micturition Volumes (mL) | Lower | Higher | < 0.05 |
| Bladder Capacity (mL) | Lower | Higher | < 0.05 |
| Threshold Pressure (cmH₂O) | Lower | Higher | < 0.05 |
| Flow Pressure (cmH₂O) | Lower | Higher | < 0.05 |
Source: Data synthesized from studies on bladder overactivity.
Table 2: Effects of Ethyl Oleate (EO) Diet on Food Intake and Body Weight in Rats
| Parameter | Soybean Oil (SO) Diet | 12.5% Ethyl Oleate (EO) Diet | Outcome |
| Total Daily Caloric Intake | Higher | Significantly Reduced | P < 0.05 |
| Body Weight Gain | Higher | Significantly Reduced | P < 0.05 |
Source: Data from a 14-day voluntary consumption study.
Table 3: Plasma Levels of Acylethanolamides in Rats
| Analyte | Concentration (pmol/ml) |
| Oleoylethanolamide (OEA) | 9.2 ± 1.8 |
| Palmitoylethanolamide (PEA) | 9.4 ± 1.6 |
| Anandamide (AEA) | 3.1 ± 0.6 |
Source: Baseline plasma levels in rats determined by HPLC/MS.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound for Bladder Overactivity Studies
This protocol is based on studies investigating the effect of OEA on bladder function in rats.
Materials:
-
This compound (OEA)
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Sprague-Dawley female rats
-
Syringes and needles for subcutaneous injection
-
Animal balance
Procedure:
-
Animal Model: Use adult female Sprague-Dawley rats. House the animals in a controlled environment with a standard diet and water ad libitum.
-
Preparation of OEA Solution:
-
Dissolve OEA in a suitable vehicle. A commonly used vehicle for lipid-soluble compounds is a mixture of ethanol, Emulphor (a non-ionic emulsifier), and saline (e.g., in a 1:1:18 ratio).
-
Prepare the solution to a final concentration that allows for the administration of 0.3 mg/kg of OEA in a low injection volume (e.g., 1 ml/kg).
-
Prepare a vehicle-only solution to serve as a control.
-
-
Administration:
-
Weigh each rat accurately to determine the correct dosage.
-
Administer OEA (0.3 mg/kg) or vehicle subcutaneously once daily for a period of two weeks.
-
Vary the injection site to avoid local irritation.
-
-
Post-Administration Analysis:
-
After the treatment period, conduct cystometric studies to evaluate urodynamic parameters such as micturition intervals, micturition volumes, bladder capacity, threshold pressure, and flow pressure.
-
Bladder tissue can be collected for Western blot analysis of proteins such as FAAH, CB1, and CB2 receptors, and for immunofluorescence studies.
-
Protocol 2: Intraperitoneal Administration of this compound for Metabolic Studies
This protocol is adapted from research on the metabolic effects of OEA, particularly its impact on lipolysis and body weight.
Materials:
-
This compound (OEA)
-
Vehicle (e.g., saline containing 5% Tween 80)
-
Zucker rats or other models of obesity
-
Syringes and needles for intraperitoneal injection
-
Equipment for measuring food intake and body weight
-
Instruments for biochemical analysis (e.g., serum cholesterol and triglycerides)
Procedure:
-
Animal Model: Utilize obese Zucker rats or other relevant models of metabolic syndrome. Acclimatize the animals to the housing conditions.
-
Preparation of OEA Suspension:
-
Suspend OEA in a vehicle suitable for intraperitoneal injection, such as saline containing 5% Tween 80, to ensure proper dispersion.
-
Prepare the suspension to a concentration that allows for the administration of 5 mg/kg of OEA.
-
Prepare a vehicle-only solution for the control group.
-
-
Administration:
-
Administer OEA (5 mg/kg) or vehicle intraperitoneally once daily for the duration of the study (e.g., two weeks).
-
-
Data Collection and Analysis:
-
Monitor and record food intake and body weight daily.
-
At the end of the study, collect blood samples for the analysis of serum cholesterol and triglyceride levels.
-
Harvest liver and adipose tissue to assess triacylglycerol content.
-
Gene expression analysis of PPAR-α and its target genes (e.g., FAT/CD36, L-FABP, UCP-2) in relevant tissues can be performed using RT-PCR.
-
Protocol 3: Oral Administration of Ethyl Oleate via Voluntary Consumption
This protocol is based on studies examining the effects of dietary ethyl oleate on satiety and body weight.
Materials:
-
Ethyl oleate (EO)
-
Soybean oil (SO) for the control diet
-
Emulsifier (e.g., lecithin)
-
Standard rodent chow
-
Feeding tubes and bottles
-
Animal balance
Procedure:
-
Animal Model and Acclimation:
-
Use male Long-Evans rats or a similar strain.
-
Acclimate the animals to a meal-feeding schedule (e.g., specific time-limited access to chow for "breakfast," "lunch," and "dinner").
-
-
Preparation of Emulsions:
-
Prepare a 12.5% ethyl oleate emulsion.
-
Prepare a control emulsion with soybean oil.
-
Use an emulsifier to ensure a stable mixture.
-
-
Experimental Feeding Regimen:
-
Replace the "breakfast" chow access with a fixed volume (e.g., 25 ml) of either the EO or SO emulsion.
-
Provide standard chow for the subsequent meals.
-
Record the intake of the emulsions and the standard chow daily.
-
Monitor body weights daily before the first meal.
-
-
Data Analysis:
-
Calculate the total daily caloric intake from both the emulsion and the chow.
-
Compare the changes in body weight and caloric intake between the EO and SO groups over the study period (e.g., 14 days).
-
Signaling Pathways and Experimental Workflows
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 4. Oleoylethanolamide, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
Application Notes and Protocols for Cell-Based Assays of FAAH Inhibition by Oleoyl Ethyl Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, potentiating their effects on cannabinoid receptors (CB1 and CB2) and other targets.[1][2] This mechanism has significant therapeutic potential for various conditions, including pain, anxiety, and inflammation.[3] Oleoyl ethyl amide (OEtA) has been identified as a potent inhibitor of FAAH. This document provides detailed application notes and protocols for conducting cell-based assays to characterize the inhibitory activity of this compound on FAAH.
Data Presentation
Table 1: Inhibitory Activity of this compound and Other FAAH Inhibitors
| Compound | IC50 (nM) | Target | Source |
| This compound (OEtA) | 5.25 | Rat Brain Homogenate FAAH | **** |
| URB597 | 4.6 | Human FAAH | |
| JZL195 | 2 (FAAH), 4 (MAGL) | Human FAAH and MAGL | |
| PF-04457845 | 7.2 (human), 7.4 (rat) | Human and Rat FAAH | |
| JNJ-1661010 | 12 (human), 10 (rat) | Human and Rat FAAH | |
| URB937 | 26.8 | FAAH | |
| JNJ-42165279 | 70 (human), 313 (rat) | Human and Rat FAAH |
Signaling Pathway
The inhibition of FAAH by this compound prevents the breakdown of anandamide (AEA), leading to its accumulation. Elevated AEA levels result in enhanced activation of cannabinoid receptors (CB1 and CB2), which in turn modulates downstream signaling cascades involved in pain perception, inflammation, and mood regulation.
Caption: FAAH inhibition by this compound increases anandamide levels.
Experimental Protocols
Cell-Based FAAH Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory potential of this compound on FAAH activity in a cellular context using a fluorogenic substrate.
Materials:
-
Cell Line: HEK293 cells overexpressing FAAH, or a cell line with high endogenous FAAH levels (e.g., C6 glioma cells, RBL-2H3 cells).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound (OEtA) dissolved in DMSO.
-
Positive Control: A known FAAH inhibitor (e.g., URB597).
-
FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or similar fluorogenic substrate.
-
Lysis Buffer: (e.g., RIPA buffer).
-
Assay Buffer: (e.g., 125 mM Tris-HCl, pH 9.0).
-
96-well black microplate.
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm.
-
Protein Quantification Assay: (e.g., BCA assay).
Procedure:
-
Cell Culture: Culture the selected cell line in appropriate multi-well plates until they reach the desired confluency (typically 80-90%).
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 1-4 hours) at 37°C to allow for cell penetration and interaction with FAAH.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Collect the supernatant containing the cellular proteins.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method. This is crucial for normalizing FAAH activity.
-
FAAH Activity Measurement:
-
In a 96-well black microplate, add the following to each well:
-
Cell lysate (normalized for protein concentration).
-
FAAH Assay Buffer.
-
-
Initiate the enzymatic reaction by adding the FAAH substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode for 10-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of this compound.
-
Normalize the FAAH activity to the protein concentration of each sample.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the cell-based FAAH activity assay.
Measurement of Intracellular Anandamide Levels
This protocol outlines a method to quantify the effect of this compound on the intracellular accumulation of anandamide.
Materials:
-
Cell Line: As described in Protocol 1.
-
Cell Culture Medium: As described in Protocol 1.
-
Test Compound: this compound (OEtA) dissolved in DMSO.
-
[³H]Anandamide or unlabeled anandamide standard.
-
Solvents for lipid extraction: (e.g., Chloroform:Methanol mixture).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with ice-cold PBS.
-
Harvest the cells.
-
Perform lipid extraction using a suitable solvent mixture (e.g., chloroform:methanol).
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
-
Quantification of Anandamide:
-
Reconstitute the dried lipid extract in a suitable solvent.
-
Analyze the samples using a validated LC-MS/MS method to quantify the levels of anandamide.
-
Use an internal standard (e.g., deuterated anandamide) for accurate quantification.
-
-
Data Analysis:
-
Normalize the anandamide levels to the total protein content or cell number.
-
Compare the anandamide levels in this compound-treated cells to the vehicle-treated control cells to determine the fold-increase.
-
Caption: Workflow for measuring intracellular anandamide levels.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on FAAH in cell-based systems. These assays are crucial for understanding the compound's mechanism of action and for its further development as a potential therapeutic agent. The fluorometric FAAH activity assay provides a direct measure of enzyme inhibition, while the quantification of intracellular anandamide levels confirms the functional consequence of this inhibition in a cellular context. Careful execution of these protocols will yield reliable and reproducible data for the characterization of this compound and other potential FAAH inhibitors.
References
Application Notes and Protocols for Studying Oleoyl Ethyl Amide Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models, particularly rodents (mice and rats), to investigate the physiological and behavioral effects of Oleoyl ethyl amide (OEA). Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies.
Application Notes
This compound (OEA) is an endogenous lipid mediator, primarily synthesized in the small intestine, that has garnered significant interest for its role in regulating feeding behavior, body weight, and lipid metabolism.[1][2] Animal models, predominantly mice and rats, have been instrumental in elucidating the mechanisms of action and therapeutic potential of OEA. These models are crucial for preclinical evaluation of OEA and its analogs as potential treatments for obesity and related metabolic disorders.
Key Research Areas and Applications:
-
Satiety and Food Intake: OEA is a potent satiety-inducing agent.[1][3] Animal studies consistently demonstrate that administration of OEA reduces food intake in a dose- and time-dependent manner.[4]
-
Body Weight Regulation: By reducing food intake and potentially modulating lipid metabolism, OEA has been shown to decrease body weight gain in both lean and obese rodents.
-
Lipid Metabolism: OEA activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism. This activation leads to increased fatty acid oxidation and reduced plasma lipid levels.
-
Behavioral Pharmacology: Beyond its metabolic effects, OEA's influence on behaviors such as locomotion and anxiety can be assessed using standardized behavioral tests.
-
Signaling Pathway Analysis: Animal models are essential for dissecting the molecular signaling pathways through which OEA exerts its effects, including the PPAR-α, Transient Receptor Potential Vanilloid 1 (TRPV1), and PI3K/Akt pathways.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of OEA in rodents.
Table 1: Effects of OEA on Food Intake in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Observation Time | Effect on Food Intake | Reference |
| Mice | Intraperitoneal (i.p.) | 4 - 12 | 14 weeks | Dose-dependent reduction in gastric emptying, which can influence food intake. | |
| Mice | Oral Gavage | 5 | Not Specified | Reduced food intake in low oleic acid diet-fed mice. | |
| Rats | Intraperitoneal (i.p.) | 5 | 2 weeks (daily) | Reduced food intake in obese Zucker rats. | |
| Rats | Oral Gavage | 20 | 24 hours | Profound and long-lasting inhibition of food intake. |
Table 2: Effects of OEA on Body Weight in Rodents
| Animal Model | Administration Route | Dose (mg/kg) | Treatment Duration | Effect on Body Weight | Reference |
| Mice | Intraperitoneal (i.p.) | 5 | 4 weeks (daily) | Inhibited body-weight gain in diet-induced obese mice. | |
| Rats | Intraperitoneal (i.p.) | 5 | 2 weeks (daily) | Lowered body-weight gain in obese Zucker rats. | |
| Mice | Oral Gavage | Not Specified | 2 weeks | Increased body weight gain in mice fed a low OEA precursor diet. |
Experimental Protocols
OEA Administration Protocols
a) Intraperitoneal (i.p.) Injection
-
Vehicle Preparation: OEA is a lipid and requires a suitable vehicle for solubilization. A common vehicle is a mixture of saline, Tween 80, and sometimes a small percentage of ethanol or DMSO. A typical preparation involves dissolving OEA in a small amount of organic solvent (e.g., ethanol or DMSO) and then suspending this solution in saline containing a surfactant like Tween 80 (e.g., 5-10%). For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a common formulation for rodent injections. It is crucial to ensure the final concentration of the organic solvent and surfactant is non-toxic and does not produce confounding effects. The solution should be vortexed or sonicated to ensure a homogenous suspension.
-
Injection Procedure (Mouse):
-
Restrain the mouse using an appropriate method (e.g., scruffing).
-
Tilt the mouse's head downwards at a slight angle.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the OEA solution slowly. The maximum recommended volume is typically < 10 ml/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Injection Procedure (Rat):
-
Restrain the rat securely. A two-person technique is often preferred.
-
Position the rat on its back with its head tilted downwards.
-
Insert a 23-25 gauge needle into the lower right quadrant of the abdomen.
-
Aspirate to check for correct needle placement.
-
Inject the solution. The maximum recommended volume is typically < 10 ml/kg.
-
Withdraw the needle and return the rat to its cage.
-
b) Oral Gavage
-
Vehicle Preparation: For oral administration, OEA can be suspended in vehicles such as corn oil or a solution of 0.5% carboxymethylcellulose. As with i.p. injections, ensuring a stable and homogenous suspension is critical.
-
Gavage Procedure (Mouse/Rat):
-
Restrain the animal firmly.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length of the gavage needle.
-
Gently insert the gavage needle into the esophagus. The animal should swallow the tube. If there is resistance, withdraw and reinsert.
-
Slowly administer the OEA suspension.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Brief isoflurane anesthesia can be considered to reduce stress during serial oral gavage.
-
Behavioral Assays
a) Open-Field Test (for Locomotor Activity and Anxiety-like Behavior)
-
Apparatus: A square arena (e.g., 50x50 cm for mice) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.
-
Place the animal gently in the center of the open-field arena.
-
Allow the animal to explore freely for a set period (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Between trials, clean the arena thoroughly with 70% ethanol to remove olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.
-
b) Elevated Plus Maze (for Anxiety-like Behavior)
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Acclimate the animals to the testing room.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Clean the maze between animals.
-
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Biochemical Analyses
a) Western Blot Analysis of PPAR-α and TRPV1
-
Tissue Preparation:
-
Euthanize the animal and dissect the tissue of interest (e.g., small intestine, liver, dorsal root ganglia).
-
Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-PPAR-α or anti-TRPV1) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
b) Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the tissue of interest using a commercial kit (e.g., TRIzol).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., Ppara, Trpv1) and a reference gene (e.g., Actb, Gapdh), and a qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Signaling Pathways
Caption: OEA Signaling Pathways.
Experimental Workflow
Caption: In Vivo OEA Study Workflow.
References
Application Notes and Protocols for Studying Oleoyl Ethyl Amide in Bladder Overactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Oleoyl ethyl amide (OEA), a fatty acid amide hydrolase (FAAH) inhibitor, in preclinical studies of bladder overactivity. The provided protocols and data summaries are intended to facilitate the design and execution of experiments aimed at evaluating the therapeutic potential of OEA.
Introduction
Bladder overactivity is a prevalent condition characterized by urinary urgency, frequency, and nocturia, significantly impacting quality of life. The endocannabinoid system has emerged as a promising therapeutic target for lower urinary tract dysfunction. This compound (OEA) is an endogenous fatty acid amide that acts as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of endocannabinoids like anandamide.[1] By inhibiting FAAH, OEA elevates the levels of endogenous cannabinoids, which can modulate bladder sensory pathways and contractility, thereby counteracting bladder overactivity.[2][3][4][5]
Mechanism of Action
OEA's primary mechanism in mitigating bladder overactivity is through the inhibition of FAAH. This leads to an accumulation of endocannabinoids, which can then act on various receptors to modulate bladder function. The key signaling pathways implicated include:
-
Cannabinoid Receptors (CB1 and CB2): Increased levels of endocannabinoids activate CB1 and CB2 receptors, which are present in the bladder. Activation of these receptors is thought to play a role in reducing bladder afferent nerve activity and modulating detrusor muscle contractility.
-
Peroxisome Proliferator-Activated Receptor alpha (PPAR-α): OEA is a known agonist of PPAR-α. Activation of PPAR-α has been linked to anti-inflammatory effects and may contribute to the reduction of bladder inflammation often associated with overactivity.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): While some endocannabinoids can activate TRPV1 channels, which are involved in nociceptive signaling and can contribute to bladder hyperactivity, the precise role of OEA in modulating TRPV1 in the context of bladder overactivity is still under investigation. It is hypothesized that the overall effect of FAAH inhibition by OEA leads to a net reduction in bladder afferent sensitivity.
Data Presentation
The following tables summarize the quantitative effects of OEA on urodynamic parameters in a rat model of bladder overactivity.
Table 1: Effect of Chronic OEA Treatment on Baseline Urodynamic Parameters in Female Sprague-Dawley Rats
| Parameter | Vehicle Control (Mean ± SEM) | OEA (0.3 mg/kg s.c. for 2 weeks) (Mean ± SEM) | P-value |
| Micturition Interval (s) | 350 ± 40 | 650 ± 80 | < 0.05 |
| Micturition Volume (ml) | 0.4 ± 0.05 | 0.7 ± 0.1 | < 0.05 |
| Bladder Capacity (ml) | 0.5 ± 0.06 | 0.8 ± 0.1 | < 0.05 |
| Threshold Pressure (cmH2O) | 8 ± 1 | 12 ± 1.5 | < 0.05 |
| Flow Pressure (cmH2O) | 20 ± 2 | 28 ± 3 | < 0.05 |
Data adapted from studies on female Sprague-Dawley rats.
Table 2: Effect of OEA on Prostaglandin E2 (PGE2)-Induced Bladder Overactivity
| Parameter | Vehicle + PGE2 (Change from Baseline) | OEA + PGE2 (Change from Baseline) | P-value |
| Micturition Interval | Significantly Reduced | Less Reduction | < 0.05 |
| Micturition Volume | Significantly Reduced | Less Reduction | < 0.05 |
| Bladder Capacity | Significantly Reduced | Less Reduction | < 0.05 |
| Basal Pressure | Increased | Less Increase | < 0.05 |
This table summarizes the finding that chronic OEA treatment reduces the severity of PGE2-induced bladder overactivity.
Experimental Protocols
Protocol 1: Induction of Bladder Overactivity in Rats
This protocol describes a common method for inducing bladder overactivity in rats using an intravesical infusion of prostaglandin E2 (PGE2).
Materials:
-
Female Sprague-Dawley rats (200-250 g)
-
This compound (OEA)
-
Vehicle (e.g., saline with 1% ethanol and 1% Tween 80)
-
Prostaglandin E2 (PGE2)
-
Urethane (for anesthesia)
-
Catheters (for bladder and intravenous access)
-
Infusion pump
-
Pressure transducer and recording system
Procedure:
-
Animal Preparation: Anesthetize the rat with urethane (1.2 g/kg, i.p.).
-
Catheter Implantation:
-
Insert a catheter into the bladder via the urethra for saline infusion and pressure recording.
-
Insert a catheter into the jugular vein for drug administration if necessary.
-
-
Cystometry Setup: Connect the bladder catheter to a pressure transducer and an infusion pump.
-
Bladder Overactivity Induction:
-
After a stabilization period with saline infusion, induce bladder overactivity by intravesical instillation of PGE2 (e.g., 10 µM).
-
Confirm the induction of overactivity by observing a significant decrease in intercontraction intervals.
-
-
OEA Administration: Administer OEA (e.g., 0.3 mg/kg, s.c.) or vehicle daily for a predetermined period (e.g., 2 weeks) prior to the induction of overactivity.
Protocol 2: Cystometric Evaluation of Bladder Function
This protocol outlines the procedure for performing cystometry in anesthetized rats to assess bladder function.
Procedure:
-
Animal Preparation and Catheterization: Follow steps 1 and 2 from Protocol 1.
-
Cystometric Recording:
-
Begin continuous infusion of saline into the bladder at a constant rate (e.g., 0.05 ml/min).
-
Record intravesical pressure continuously.
-
Identify and record the following urodynamic parameters:
-
Micturition Interval (MI): Time between two consecutive voids.
-
Micturition Volume (MV): Volume of saline infused during a single micturition cycle.
-
Bladder Capacity (BC): Volume of saline in the bladder just before micturition.
-
Basal Pressure (BP): Lowest pressure during the filling phase.
-
Threshold Pressure (TP): Pressure at the start of a micturition contraction.
-
Peak Micturition Pressure (PMP): Maximum pressure during a micturition contraction.
-
-
-
Data Analysis: Compare the urodynamic parameters between vehicle-treated and OEA-treated groups.
Protocol 3: In Vitro Bladder Strip Contractility Assay
This protocol is used to assess the direct effect of OEA on detrusor muscle contractility.
Materials:
-
Rat bladder tissue
-
Organ bath system with force transducers
-
Krebs-Henseleit solution
-
Carbachol (a cholinergic agonist)
-
This compound (OEA)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat and excise the bladder.
-
Prepare longitudinal detrusor muscle strips (e.g., 2x5 mm).
-
-
Organ Bath Setup:
-
Mount the bladder strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Connect the strips to force transducers to record isometric tension.
-
-
Contractility Measurement:
-
After an equilibration period, induce contractions with a contractile agent such as carbachol.
-
Construct a cumulative concentration-response curve for carbachol in the absence and presence of OEA.
-
-
Data Analysis: Compare the contractile responses to carbachol between control and OEA-treated bladder strips. Studies have shown that detrusor strips from OEA-treated rats may exhibit larger contractions to low concentrations of carbachol.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in reducing bladder overactivity.
Caption: General experimental workflow for studying OEA in bladder overactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The fatty acid amide hydrolase inhibitor this compound counteracts bladder overactivity in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auajournals.org [auajournals.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. The fatty acid amide hydrolase inhibitor this compound counteracts bladder overactivity in female rats. | Lund University [lunduniversity.lu.se]
Application Notes and Protocols for Oleoyl Ethyl Amide in Functional Constipation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl ethyl amide (OEA) is a bioactive lipid mediator, structurally related to the endocannabinoid anandamide. It is recognized as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of several endocannabinoids and related fatty acid amides.[1][2] The endocannabinoid system is a crucial regulator of gastrointestinal (GI) motility.[3][4] While intuitively one might consider agents that increase motility for treating constipation, the role of the endocannabinoid system is complex. Evidence suggests that increased endocannabinoid tone, which would result from FAAH inhibition by OEA, leads to a reduction in intestinal motility.[5] In fact, decreased FAAH activity has been observed in patients with slow-transit constipation, leading to an accumulation of motility-inhibiting endocannabinoids.
These application notes, therefore, frame the use of OEA not as a direct therapeutic for constipation, but as a valuable pharmacological tool to probe the intricate role of the FAAH/endocannabinoid system in the pathophysiology of functional constipation. The following protocols are designed for preclinical studies in rodent models to investigate the effects of OEA on constipation-related parameters.
Mechanism of Action: The FAAH-Endocannabinoid Signaling Pathway
OEA exerts its primary influence on gut motility by inhibiting FAAH. This inhibition leads to an accumulation of endogenous FAAH substrates, including anandamide (AEA) and other N-acylethanolamines like oleoylethanolamide (a close analog of OEA) and palmitoylethanolamide (PEA). These accumulated lipids then act on various receptors, most notably the cannabinoid receptor 1 (CB1), which is densely expressed in the enteric nervous system. Activation of presynaptic CB1 receptors on cholinergic neurons inhibits the release of acetylcholine, a key excitatory neurotransmitter for gut peristalsis. The net effect is a reduction in smooth muscle contraction and slowed intestinal transit.
Experimental Protocols
Loperamide-Induced Functional Constipation Model in Rodents
This is a widely used and validated model that mimics the symptoms of functional constipation by reducing intestinal motility and secretion.
Materials:
-
Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
-
Loperamide hydrochloride (Sigma-Aldrich)
-
This compound (OEA)
-
Vehicle for OEA (e.g., 5% Tween 80 in saline)
-
Normal saline
-
Gavage needles
-
Metabolic cages
Procedure:
-
Acclimatization: House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week.
-
Group Allocation: Randomly divide animals into at least four groups:
-
Normal Control (NC): Vehicle only
-
Constipation Model (LOP): Loperamide + Vehicle
-
Positive Control: Loperamide + known prokinetic drug (e.g., Prucalopride)
-
OEA Treatment (LOP+OEA): Loperamide + OEA (dose-ranging studies recommended, e.g., 5, 10, 20 mg/kg)
-
-
Induction of Constipation:
-
Administer loperamide (e.g., 5 mg/kg for rats, 10 mg/kg for mice) intraperitoneally or orally, twice daily for 3-7 consecutive days. The NC group receives saline.
-
-
OEA Administration:
-
Administer OEA or vehicle orally (gavage) once daily, 1 hour after the first loperamide dose of the day.
-
-
Parameter Assessment (on the final day of treatment):
-
Fecal Parameters: Place animals in individual metabolic cages. Collect all fecal pellets over a defined period (e.g., 6-24 hours). Record the total number, total wet weight, and dry weight (after drying at 60°C for 24h) of the pellets. Calculate the fecal water content: [(Wet Weight - Dry Weight) / Wet Weight] * 100.
-
Gastrointestinal Transit Time: See Protocol 2.
-
Assessment of Gastrointestinal Transit Rate
This protocol measures the rate at which a non-absorbable marker travels through the GI tract, providing a direct measure of motility.
Materials:
-
Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic or 1.5% methylcellulose)
-
Ruler
Procedure:
-
Following the final drug administration in the constipation protocol, fast the animals for 12-18 hours with free access to water.
-
Administer 1.0 mL (for rats) or 0.2 mL (for mice) of the charcoal meal via oral gavage.
-
After a set time (e.g., 30 minutes for mice, 60 minutes for rats), euthanize the animals by cervical dislocation.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Lay the small intestine straight on a flat surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal front.
-
Calculate the intestinal transit rate (%): (Distance traveled by charcoal / Total length of small intestine) * 100.
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Effect of OEA on Fecal Parameters in Loperamide-Induced Constipated Rats
| Group | Treatment (mg/kg, p.o.) | Fecal Pellet Number (in 24h) | Fecal Wet Weight ( g/24h ) | Fecal Water Content (%) |
| NC | Vehicle | Data | Data | Data |
| LOP | Loperamide (5) + Vehicle | Data | Data | Data |
| LOP+OEA (5) | Loperamide (5) + OEA (5) | Data | Data | Data |
| LOP+OEA (10) | Loperamide (5) + OEA (10) | Data | Data | Data |
| LOP+OEA (20) | Loperamide (5) + OEA (20) | Data | Data | Data |
Data to be presented as mean ± SEM. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to compare groups.
Table 2: Effect of OEA on Gastrointestinal Transit in Loperamide-Induced Constipated Rats
| Group | Treatment (mg/kg, p.o.) | Total Small Intestine Length (cm) | Charcoal Transit Distance (cm) | Intestinal Transit Rate (%) |
| NC | Vehicle | Data | Data | Data |
| LOP | Loperamide (5) + Vehicle | Data | Data | Data |
| LOP+OEA (10) | Loperamide (5) + OEA (10) | Data | Data | Data |
Data to be presented as mean ± SEM. Statistical analysis should be performed.
Expected Outcomes and Interpretation
Based on the known inhibitory role of the endocannabinoid system on gut motility, it is hypothesized that the administration of OEA will not alleviate but may potentially exacerbate the symptoms of loperamide-induced constipation.
-
Fecal Parameters: The LOP+OEA group is expected to show a similar or even lower number of fecal pellets, reduced fecal weight, and lower water content compared to the LOP group.
-
Gastrointestinal Transit: The intestinal transit rate in the LOP+OEA group is expected to be significantly lower than the Normal Control group and potentially lower than or equal to the LOP group.
Such results would provide strong evidence for the role of FAAH and its substrates in the maintenance of slow-transit constipation and would validate the use of FAAH inhibitors like OEA as pharmacological tools to study these mechanisms. These findings could inform the development of novel therapeutics for constipation that target the endocannabinoid system, for instance, by using CB1 receptor antagonists or inverse agonists.
References
- 1. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Endocannabinoid System: Implications in Gastrointestinal Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. todayspractitioner.com [todayspractitioner.com]
- 5. Fatty acid amide hydrolase controls mouse intestinal motility in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oleoyl Ethyl Amide (OEtA) in Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl ethyl amide (OEtA), also known as N-Ethyloleamide, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA), and other bioactive fatty acid amides.[1][2] By inhibiting FAAH, OEtA effectively increases the endogenous levels of these signaling lipids, thereby potentiating their effects at their respective receptors. This mechanism of action makes OEtA a valuable tool compound for studying the physiological roles of the endocannabinoid system and for investigating the therapeutic potential of FAAH inhibition in various conditions, including pain, anxiety, and bladder dysfunction.
This document provides detailed application notes and experimental protocols for the use of OEtA as a tool compound in pharmacological research.
Physicochemical Properties and Quantitative Data
| Property | Value | Reference |
| Synonyms | N-Ethyloleamide, OEtA | |
| CAS Number | 85075-82-7 | |
| Molecular Formula | C₂₀H₃₉NO | |
| Molecular Weight | 309.5 g/mol | |
| FAAH IC₅₀ | 5.25 nM (in rat brain homogenates) | |
| CB1 Receptor Affinity | No significant binding | |
| CB2 Receptor Affinity | No significant binding | |
| In Vivo Efficacy (Bladder Overactivity) | 0.3 mg/kg (subcutaneous, in rats) |
Signaling Pathway of this compound
OEtA's primary mechanism of action is the inhibition of FAAH. This leads to an accumulation of endogenous FAAH substrates, most notably the endocannabinoid anandamide. Anandamide then activates cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades. One such pathway involves the modulation of Mitogen-Activated Protein Kinase (MAPK) activity.
Experimental Protocols
FAAH Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of OEtA on FAAH using a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
This compound (OEtA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of OEtA in FAAH Assay Buffer.
-
In a 96-well black microplate, add the FAAH Assay Buffer, diluted OEtA or vehicle control, and the FAAH enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate to each well.
-
Immediately begin kinetic measurement of fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Record data every minute for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of OEtA and determine the IC₅₀ value.
In Vivo Assessment of Analgesic Activity (Hot Plate Test)
This protocol outlines the use of the hot plate test to evaluate the analgesic effects of OEtA in rodents.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Transparent cylindrical restrainer
-
Rodents (mice or rats)
-
This compound (OEtA) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.2°C).
-
Administer OEtA or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal). A dose-response study should be performed to determine the optimal dose.
-
At a predetermined time after administration, place the animal on the hot plate and start a timer.
-
Observe the animal for nocifensive behaviors such as hind paw licking or jumping.
-
Record the latency (in seconds) to the first nocifensive response.
-
A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.
-
An increase in the latency to respond compared to the vehicle-treated group indicates an analgesic effect.
In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video tracking system (optional, but recommended for accuracy)
-
Rodents (mice or rats)
-
This compound (OEtA) formulated for in vivo administration
-
Vehicle control
Procedure:
-
Administer OEtA or vehicle to the animals.
-
Allow for a suitable pre-treatment period.
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a set period, typically 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
The maze should be cleaned between each animal to remove olfactory cues.
In Vivo Assessment of Bladder Overactivity (Cystometry in Rats)
This protocol provides a method for assessing the effect of OEtA on bladder function in a rat model of bladder overactivity.
Materials:
-
Anesthetized or conscious rats
-
Bladder catheter
-
Infusion pump
-
Pressure transducer
-
Data acquisition system
-
This compound (OEtA) formulated for in vivo administration (e.g., 0.3 mg/kg, s.c.)
-
Vehicle control
Procedure:
-
Surgically implant a catheter into the bladder dome of the rat.
-
Administer OEtA or vehicle daily for a specified period (e.g., 2 weeks).
-
On the day of the experiment, connect the bladder catheter to an infusion pump and a pressure transducer.
-
Continuously infuse saline into the bladder at a constant rate (e.g., 0.088 ml/min).
-
Record the intravesical pressure to measure parameters such as micturition intervals, micturition volume, bladder capacity, and threshold pressure.
-
An increase in micturition intervals and bladder capacity, and a decrease in non-voiding contractions are indicative of a reduction in bladder overactivity.
Western Blot for MAPK Phosphorylation
This protocol can be used to assess the downstream effects of OEtA on MAPK signaling in cell or tissue lysates.
Materials:
-
Cell or tissue lysates treated with OEtA or vehicle
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare protein lysates from cells or tissues treated with OEtA.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phosphorylated ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK for normalization.
Immunofluorescence for Bladder Tissue
This protocol allows for the visualization of protein expression and localization within bladder tissue sections.
Materials:
-
Fixed and sectioned bladder tissue
-
Permeabilization buffer (e.g., PBS with 0.1-0.5% Triton X-100)
-
Blocking buffer (e.g., 5% normal serum in PBS)
-
Primary antibody of interest
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Prepare cryostat sections of fixed bladder tissue (5-20 µm thick).
-
Permeabilize the tissue sections with Triton X-100.
-
Block non-specific binding with normal serum for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the staining using a fluorescence microscope.
Conclusion
This compound is a valuable pharmacological tool for investigating the endocannabinoid system through the selective inhibition of FAAH. The protocols provided herein offer a foundation for researchers to explore the analgesic, anxiolytic, and other potential therapeutic effects of OEtA in various preclinical models. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible data.
References
Application Notes and Protocols for Fluorescence-Based Assays of Oleoyl Ethyl Amide (OEA) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl ethyl amide (OEA) is an endogenous lipid mediator that plays a crucial role in the regulation of satiety, lipid metabolism, and inflammation. Its primary molecular targets are the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the G-protein coupled receptor 119 (GPR119).[1][2][3] The development of robust and high-throughput screening (HTS) compatible assays to identify and characterize modulators of OEA activity is of significant interest in drug discovery for metabolic and inflammatory diseases. Fluorescence-based assays offer a sensitive, non-radioactive, and scalable platform for studying the interaction of OEA and other ligands with its receptors.
These application notes provide detailed protocols for three fluorescence-based assays to quantify the activity of OEA: a Fluorescence Polarization (FP) competitive binding assay and a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) competitive binding assay for PPARα, and a FRET-based ligand binding assay for GPR119.
OEA Signaling Pathways
OEA exerts its physiological effects primarily through the activation of PPARα and GPR119.
-
PPARα Activation: As a high-affinity endogenous agonist of PPARα, OEA binds to this nuclear receptor.[4] This binding event induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes involved in lipid metabolism and energy homeostasis.[5]
-
GPR119 Activation: OEA also functions as a ligand for GPR119, a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 by OEA stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade promotes glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1), both of which are crucial for glucose homeostasis.
Data Presentation
The following table summarizes representative quantitative data for OEA and related compounds in assays targeting PPARα and GPR119.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| OEA Analog (N-Octadecyl-N'-propyl-sulfamide) | Human PPARα | Luciferase Reporter Assay | EC50 | 100 nM | --INVALID-LINK-- |
| OEA | Human GPR119 | cAMP Accumulation Assay | EC50 | ~5-10 µM | --INVALID-LINK-- |
| PSN 375963 (OEA analog) | Human GPR119 | Not Specified | EC50 | 8.4 µM | --INVALID-LINK-- |
| AR231453 (Synthetic Agonist) | Human GPR119 | cAMP Accumulation Assay | EC50 | 46 nM | --INVALID-LINK-- |
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay for PPARα
This protocol describes a competitive binding assay to determine the affinity of OEA or test compounds for the PPARα ligand-binding domain (LBD) by measuring the displacement of a fluorescently labeled PPARα ligand (tracer).
Principle: A small fluorescent tracer bound to the larger PPARα-LBD tumbles slowly in solution, resulting in a high fluorescence polarization value. Unlabeled ligands, such as OEA, compete with the tracer for binding to PPARα-LBD. This competition leads to an increase in the population of free tracer, which tumbles more rapidly and has a lower polarization value. The decrease in polarization is proportional to the amount of tracer displaced by the test compound.
References
- 1. Intestinal GPR119 activation by microbiota-derived metabolites impacts feeding behavior and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleoylethanolamide Exhibits GPR119-Dependent Inhibition of Osteoclast Function and GPR119-Independent Promotion of Osteoclast Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oleoylethanolamide stabilizes atherosclerotic plaque through regulating macrophage polarization via AMPK-PPARα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oleoyl Ethyl Amide (Research Grade)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoyl ethyl amide (OEA) is an endogenous fatty acid amide that has garnered significant interest in the scientific community for its potential therapeutic applications. Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors CB1 and CB2 but instead acts as a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide and other bioactive fatty acid amides.[1][2] This inhibitory action leads to an increase in the endogenous levels of these signaling lipids, suggesting potential analgesic, anxiolytic, and anti-inflammatory effects.[1][2] Furthermore, the related lipid mediator, oleoylethanolamide (OEA), is a known agonist of the G protein-coupled receptor 119 (GPR119), a receptor involved in glucose homeostasis and appetite regulation. While direct activation of GPR119 by this compound is less characterized, the shared structural motifs with OEA suggest a potential area for investigation.
These application notes provide detailed protocols for researchers utilizing research-grade this compound to investigate its biological functions.
Product Information: Supplier and Purity
For research applications, it is crucial to source high-purity this compound. Several reputable suppliers offer research-grade OEA with detailed certificates of analysis.
| Supplier | Purity | CAS Number | Molecular Formula | Storage |
| Cayman Chemical | ≥98% | 85075-82-7 | C₂₀H₃₉NO | -20°C |
| MedChemExpress | 99.9% | 85075-82-7 | C₂₀H₃₉NO | 4°C (protect from light) |
| APExBIO | High Purity | 85075-82-7 | C₂₀H₃₉NO | Solution in acetate |
| GlpBio | >98% | 85075-82-7 | C₂₀H₃₉NO | -20°C |
Note: Always refer to the supplier's specific product sheet and certificate of analysis for the most accurate and up-to-date information.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to facilitate experimental design and data interpretation.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target | Species | Assay Conditions |
| IC₅₀ | 5.25 nM | FAAH | Rat | Brain homogenates |
| IC₅₀ | ~12 nM | FAAH | Not Specified | Covalent modification of Ser241 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
Table 2: In Vivo Efficacy of this compound and Related Compounds
| Compound | Dose | Route of Administration | Animal Model | Observed Effect |
| This compound | 0.3 mg/kg | Subcutaneous (chronic) | Rat | Reduced bladder overactivity |
| Oleamide | 10 - 20 mg/kg | Intraperitoneal | Mouse | Anxiolytic-like effects in elevated plus-maze |
| FAAH Inhibitor (URB597) | 10 mg/kg | Intraperitoneal | Mouse | Reduced thermal hyperalgesia in arthritis model |
Signaling Pathways
This compound primarily exerts its effects through the inhibition of FAAH. The resulting increase in endocannabinoids, such as anandamide, can then activate cannabinoid receptors. Additionally, the structural similarity to oleoylethanolamide (OEA) suggests a potential, though less direct, influence on the GPR119 signaling pathway.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Workflow
Caption: FAAH inhibition by this compound.
GPR119 Signaling Pathway (Activated by Oleoylethanolamide)
Caption: GPR119 signaling cascade.
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available FAAH inhibitor screening kits.
Objective: To determine the inhibitory potency (IC₅₀) of this compound on FAAH activity.
Materials:
-
Research-grade this compound
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH fluorometric substrate (e.g., AMC-arachidonoyl amide)
-
Solvent for this compound (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in FAAH assay buffer to achieve a range of concentrations to be tested.
-
Assay Plate Setup:
-
100% Initial Activity Wells (Control): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent (DMSO).
-
Inhibitor Wells: Add 160 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of each this compound dilution.
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of solvent.
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of the FAAH fluorometric substrate to all wells.
-
Incubation: Cover the plate and incubate at 37°C for 30 minutes.
-
Measurement: Read the fluorescence on a plate reader at the specified wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the 100% initial activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
In Vivo Analgesic Activity: Hot Plate Test in Mice
This protocol is a standard method for assessing the efficacy of centrally acting analgesics.
Objective: To evaluate the analgesic effect of this compound in a model of thermal pain.
Materials:
-
Research-grade this compound
-
Vehicle control (e.g., saline with a small percentage of a solubilizing agent like Tween 80 or DMSO)
-
Male or female mice (strain, age, and weight should be consistent)
-
Hot plate apparatus with adjustable temperature
-
Transparent cylinder to confine the mouse on the hot plate
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing: At a predetermined time after injection (e.g., 30 minutes), place the mouse on the hot plate, which is maintained at a constant temperature (e.g., 52-55°C).
-
Observation: Start a timer and observe the mouse for signs of nociception, such as paw licking, paw shaking, or jumping.
-
Latency Measurement: Record the time (latency) until the first clear nocifensive response.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
-
Data Analysis: Compare the mean latencies of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in latency indicates an analgesic effect.
In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM) Test in Mice
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To determine the anxiolytic potential of this compound.
Materials:
-
Research-grade this compound
-
Vehicle control
-
Male or female mice
-
Elevated plus maze apparatus (two open arms and two enclosed arms)
-
Video tracking software (optional, but recommended for accurate data collection)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 45-60 minutes before the test.
-
Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg) or vehicle via the desired route.
-
Testing: At a predetermined time after injection (e.g., 30 minutes), place the mouse in the center of the EPM, facing one of the open arms.
-
Exploration: Allow the mouse to freely explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters in the this compound-treated groups compared to the vehicle group is indicative of an anxiolytic-like effect. Compare the groups using appropriate statistical tests.
In Vitro GPR119 Activation: cAMP Assay
This protocol is designed to measure the activation of Gs-coupled receptors like GPR119.
Objective: To assess whether this compound can activate GPR119 and induce an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Research-grade this compound
-
Cells stably or transiently expressing GPR119 (e.g., HEK293-GPR119)
-
Control cells (not expressing GPR119)
-
Cell culture medium
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
384-well or 96-well white microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the GPR119-expressing and control cells into the microplate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control and a positive control (a known GPR119 agonist like oleoylethanolamide).
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Following the manufacturer's instructions for the specific cAMP kit, add the detection reagents to lyse the cells and initiate the detection reaction.
-
Measurement: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) if a response is observed.
-
Experimental Workflows
In Vitro Assay Workflow
Caption: Workflow for in vitro experiments.
In Vivo Behavioral Assay Workflow
Caption: Workflow for in vivo behavioral studies.
References
Troubleshooting & Optimization
Oleoyl ethyl amide solubility in different solvents
Welcome to the technical support center for Oleoyl Ethyl Amide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise information on the solubility, handling, and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is soluble in a range of organic solvents but has very limited solubility in aqueous solutions. The approximate solubilities in common solvents are summarized in the table below.
Data Presentation: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |
| DMSO (Dimethyl Sulfoxide) | 50[1][2][3][4] | ~161.5 | Clear, colorless solution. |
| Ethanol | ≤50[1] | ~161.5 | Clear, colorless solution. |
| DMF (Dimethylformamide) | 50 | ~161.5 | Clear, colorless solution. |
| Methanol | Data not readily available. | - | Expected to be similar to ethanol due to chemical similarity. |
| PBS (pH 7.2) | 0.15 | ~0.48 | Forms a fine suspension or emulsion. |
Q2: How should I prepare a stock solution of this compound?
For most applications, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, or DMF. A typical stock solution concentration is 10-50 mg/mL.
Q3: What is the recommended storage and stability of this compound solutions?
Stock solutions of this compound in organic solvents should be stored at low temperatures to ensure stability.
-
-80°C: Use within 6 months.
-
-20°C: Use within 1 month.
It is advisable to store solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation of the compound.
Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?
No, this compound is poorly soluble in aqueous solutions. Direct dissolution in buffers or media will likely result in the compound not dissolving properly and forming a precipitate. It is essential to first dissolve it in an organic solvent and then dilute this stock solution into the aqueous medium.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the organic solvent.
-
Possible Cause: The concentration may be too high, or the dissolution process is slow.
-
Solution:
-
Warm the solution: Gently warm the vial to 37°C in a water bath.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Issue 2: The compound precipitates out of solution after dilution into an aqueous buffer or cell culture medium.
-
Possible Cause: The solubility of this compound is significantly lower in aqueous solutions. When the organic stock solution is added to the aqueous medium, the compound can crash out of solution.
-
Solution:
-
Use a low final concentration of the organic solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is non-toxic to the cells, typically below 0.5% and preferably at 0.1% or lower.
-
Add the stock solution to the medium with vigorous stirring: This helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Prepare intermediate dilutions: Instead of adding a highly concentrated stock directly, make serial dilutions in your culture medium.
-
Use a carrier protein: For sensitive applications or higher concentrations, consider using a carrier protein like fatty-acid-free bovine serum albumin (BSA) to improve the solubility and delivery of the lipophilic compound to cells.
-
Issue 3: Inconsistent or unexpected results in biological assays.
-
Possible Cause 1: Compound degradation. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to the degradation of this compound.
-
Solution: Always use freshly prepared dilutions from properly stored, single-use aliquots of the stock solution.
-
-
Possible Cause 2: Inaccurate concentration due to precipitation. If the compound has precipitated, the actual concentration in your assay will be lower than intended.
-
Solution: Visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles) before adding it to your experiment. If precipitation is observed, refer to the solutions for "Issue 2".
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.095 mg of this compound (Molecular Weight = 309.5 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C and sonicate until the solid is completely dissolved, resulting in a clear solution.
-
Store: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
This protocol describes the preparation of a final concentration of 10 µM this compound in cell culture medium, with a final DMSO concentration of 0.1%.
-
Prepare an Intermediate Dilution: From your 10 mM stock solution in DMSO, prepare a 1:100 intermediate dilution in cell culture medium. For example, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This will give you a 100 µM intermediate solution.
-
Vortex Gently: Immediately after adding the stock solution, vortex the intermediate dilution gently to ensure it is well mixed.
-
Prepare the Final Working Solution: Add the intermediate dilution to your final volume of cell culture medium. For example, to prepare 10 mL of a 10 µM final concentration, add 1 mL of the 100 µM intermediate solution to 9 mL of cell culture medium.
-
Mix Thoroughly: Gently swirl the culture flask or plate to ensure the compound is evenly distributed in the medium.
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to the cell culture medium without the this compound.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for common issues with this compound.
References
stability of Oleoyl ethyl amide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleoyl ethyl amide (OEA) in aqueous solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the experimental use of OEA in aqueous environments.
1. Solubility and Solution Preparation
-
Q1: I'm having trouble dissolving OEA in my aqueous buffer. What is the recommended procedure?
-
A: this compound has very low solubility in aqueous solutions. For instance, its solubility in PBS (pH 7.2) is approximately 0.15 mg/mL.[1] Direct dissolution in aqueous buffers is often challenging and may result in precipitation or the formation of a non-homogenous suspension.
-
Recommended Protocol:
-
First, prepare a concentrated stock solution of OEA in an appropriate organic solvent such as ethanol, DMSO, or DMF. OEA is readily soluble in these solvents at concentrations up to 50 mg/mL.[1]
-
To prepare your working aqueous solution, perform a serial dilution of the organic stock solution into your aqueous buffer.
-
It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to facilitate dispersion and prevent immediate precipitation.
-
For sensitive cell-based assays, ensure the final concentration of the organic solvent is low enough to not affect the experimental outcome. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
-
-
-
Q2: My OEA solution appears cloudy or has precipitated after preparation or storage. What should I do?
-
A: Cloudiness or precipitation indicates that the solubility limit of OEA in your aqueous solution has been exceeded. This can happen due to the low aqueous solubility of OEA, changes in temperature, or if the concentration of the organic co-solvent is too low.
-
Troubleshooting Steps:
-
Increase Organic Co-solvent: If your experimental design allows, you can try preparing the aqueous solution with a slightly higher percentage of the organic co-solvent (e.g., ethanol or DMSO).
-
Use a Carrier Protein: For in vitro assays, consider using a carrier protein like bovine serum albumin (BSA) to enhance the solubility and stability of OEA in the aqueous medium.
-
Sonication: Gentle sonication in a bath sonicator can sometimes help to re-dissolve small amounts of precipitate and create a more uniform dispersion.
-
Prepare Fresh Solutions: Due to its limited stability in aqueous solutions, it is highly recommended to prepare OEA working solutions fresh for each experiment and avoid long-term storage.[2]
-
-
2. Stability and Degradation
-
Q3: How stable is OEA in aqueous solutions? What are the primary degradation pathways?
-
A: The stability of OEA in aqueous solutions is influenced by several factors, including pH, temperature, and the presence of enzymes.
-
Chemical Stability (Hydrolysis): Amide bonds, like the one in OEA, are generally resistant to hydrolysis in neutral water at room temperature. Hydrolysis typically requires more extreme conditions, such as prolonged heating in the presence of strong acids or bases.[3][4] Therefore, under typical physiological pH (around 7.4) and temperature, non-enzymatic hydrolysis of OEA is expected to be slow.
-
Enzymatic Degradation: The most significant degradation pathway for OEA in biological systems is enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH). This enzyme efficiently breaks down OEA into oleic acid and ethylamine. If your experimental system (e.g., cell lysates, tissue homogenates, or serum-containing media) contains active FAAH, OEA will be rapidly degraded.
-
Oxidative Stability: While no specific studies on the oxidative stability of OEA were identified, the oleoyl moiety contains a double bond that could be susceptible to oxidation. It is advisable to use high-purity water and buffers and to minimize exposure of the solutions to air and light if oxidative degradation is a concern.
-
-
Q4: How does pH affect the stability of OEA?
3. Experimental Handling and Analysis
-
Q5: I am quantifying OEA using Gas Chromatography (GC). Are there any specific considerations?
-
A: Yes. Analysis of underivatized OEA by GC can lead to thermal degradation in the hot injector port, resulting in the formation of an oxazoline derivative. This can lead to inaccurate quantification. It is recommended to either use a lower injector temperature if possible or, preferably, to derivatize OEA (e.g., silylation) before GC analysis to prevent this degradation. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable method for the direct analysis of OEA without the need for derivatization.
-
-
Q6: How can I confirm the stability of OEA in my specific experimental setup?
-
A: To empirically determine the stability of OEA in your experimental matrix, you can perform a time-course study.
-
Prepare your OEA-containing aqueous solution.
-
Incubate the solution under your experimental conditions (e.g., 37°C in cell culture medium).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately stop any potential degradation by adding an organic solvent (like methanol or acetonitrile) and/or an FAAH inhibitor if enzymatic degradation is suspected.
-
Analyze the samples using a validated analytical method, such as LC-MS, to quantify the remaining OEA and potentially the appearance of its hydrolysis product, oleic acid.
-
-
Part 2: Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Reference(s) |
| PBS (pH 7.2) | 0.15 mg/mL | |
| Ethanol | 50 mg/mL | |
| DMSO | 50 mg/mL | |
| DMF | 50 mg/mL |
Table 2: Stability of this compound
| Condition | Stability Metric | Details | Reference(s) |
| Storage | |||
| -20°C in Methyl Acetate | ≥ 2 years | Long-term storage of stock solution. | N/A |
| Aqueous Solution | |||
| Neutral pH (non-enzymatic) | Half-life not reported | Amide hydrolysis is generally slow at neutral pH without catalysts. | |
| Acidic/Basic pH (non-enzymatic) | Half-life not reported | Hydrolysis rate is expected to increase compared to neutral pH. | |
| Enzymatic Degradation | |||
| In presence of FAAH | Rapid Hydrolysis | FAAH is the primary enzyme for OEA degradation. | |
| FAAH optimal pH | ~ pH 8-9 | The enzymatic degradation rate is pH-dependent. |
Part 3: Experimental Protocols
This section provides a detailed methodology for assessing the stability of OEA in an aqueous solution using LC-MS.
Protocol: Assessing the Stability of OEA in Aqueous Buffer
Objective: To determine the rate of degradation of OEA in a selected aqueous buffer over time at a specific temperature.
Materials:
-
This compound (OEA)
-
HPLC-grade ethanol or DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC-grade methanol with 0.1% formic acid (for sample quenching and extraction)
-
Oleic acid standard
-
Internal standard (e.g., deuterated OEA or another structurally similar lipid amide)
-
Autosampler vials
Procedure:
-
Preparation of OEA Stock Solution:
-
Accurately weigh OEA and dissolve it in ethanol or DMSO to prepare a 10 mg/mL stock solution.
-
-
Preparation of Working Solution:
-
Vortex the stock solution.
-
Spike the appropriate volume of the stock solution into the pre-warmed (e.g., 37°C) aqueous buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (e.g., <0.5%).
-
-
Incubation and Sampling:
-
Incubate the working solution at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) of the working solution.
-
The t=0 sample should be taken immediately after preparation.
-
-
Sample Quenching and Extraction:
-
To each 100 µL aliquot, immediately add 400 µL of ice-cold methanol containing 0.1% formic acid and the internal standard at a known concentration.
-
Vortex vigorously for 30 seconds to precipitate proteins and extract the lipids.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a higher percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the lipophilic analytes.
-
Flow Rate: e.g., 0.3 mL/min.
-
Column Temperature: e.g., 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
OEA: Monitor the transition from the parent ion [M+H]+ to a specific product ion.
-
Oleic Acid: Monitor the transition for oleic acid (can also be monitored in negative mode for better sensitivity).
-
Internal Standard: Monitor the specific transition for the chosen internal standard.
-
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of OEA and oleic acid.
-
For each time point, calculate the concentration of OEA remaining by normalizing the OEA peak area to the internal standard peak area and comparing it to the calibration curve.
-
Plot the concentration of OEA versus time.
-
If degradation occurs, you can calculate the half-life (t½) of OEA under your experimental conditions.
-
Part 4: Visualizations (Graphviz DOT Language)
This section provides diagrams of key pathways and workflows related to OEA stability.
Caption: Primary degradation pathways for this compound (OEA).
Caption: Experimental workflow for assessing OEA stability.
References
Technical Support Center: Oleoyl Ethyl Amide (OEA) Analysis
This guide provides troubleshooting advice and frequently asked questions regarding the thermal degradation of Oleoyl ethyl amide (OEA) during analytical procedures. It is intended for researchers, scientists, and drug development professionals to help identify and solve common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is thermal degradation and why is it a concern for this compound (OEA) analysis?
A: Thermal degradation refers to the breakdown of a molecule at elevated temperatures. This is a significant concern during the analysis of OEA, particularly when using techniques like Gas-Liquid Chromatography (GLC) that require high temperatures for sample volatilization.[1] For long-chain fatty acid amides, thermal stability is dictated by their molecular structure, with unsaturated amides like OEA generally having lower thermal stability compared to their saturated counterparts.[2] This degradation can lead to inaccurate quantification, the appearance of unexpected peaks, and misinterpretation of results.[1]
Q2: I'm seeing an unexpected peak and low recovery of OEA when using Gas Chromatography (GC). What is happening?
A: When analyzing OEA by GC, the high temperatures of the injection port can cause the free ethanolamide moiety to dehydrate. This thermal degradation reaction results in the formation of an oxazoline derivative.[1] This is a well-documented issue for similar fatty acid ethanolamides.[1] The formation of this new compound reduces the amount of intact OEA detected, leading to low recovery and the appearance of a new, unexpected peak in your chromatogram.
Below is a diagram illustrating the troubleshooting process for this issue.
Caption: Troubleshooting workflow for OEA analysis.
Q3: What are the potential thermal degradation products of OEA?
A: The primary thermal degradation product of OEA during GC analysis is its corresponding oxazoline derivative , formed through dehydration. Additionally, like other aliphatic amides, OEA can undergo fragmentation in a mass spectrometer's high-energy source. A common fragmentation pathway is the McLafferty rearrangement, which for similar fatty acid amides can produce characteristic ions.
The diagram below shows the conversion of OEA to its primary thermal degradant.
Caption: Thermal degradation pathway of OEA.
The following table summarizes key m/z values that may be observed.
| Compound | Molecular Weight ( g/mol ) | Key m/z Values (Expected) | Notes |
| This compound (OEA) | 309.54 | 309 [M]+, 310 [M+H]+ | The molecular ion may be observed depending on the ionization technique. |
| Oxazoline Derivative | 291.52 | 291 [M]+, 292 [M+H]+ | Product of thermal dehydration in a GC inlet. |
| McLafferty Fragment | 116 (for oleamide) | m/z 116 | This fragment is characteristic of a McLafferty rearrangement in the related compound oleic acid amide and may be observed or analogous in OEA fragmentation. |
Q4: How can I prevent the thermal degradation of OEA during GC analysis?
A: The most effective way to prevent the dehydration of OEA in a GC system is through chemical derivatization. Converting the ethanolamide moiety to a less reactive group, such as a trimethylsilyl (TMS) ether , prevents the cyclization and formation of the oxazoline derivative. This allows the intact, derivatized OEA to be analyzed by GC, leading to accurate and reproducible results.
Q5: Are there alternative analytical techniques that minimize the risk of OEA degradation?
A: Yes. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of OEA and other fatty acid ethanolamides. LC-MS operates at or near ambient temperatures, thereby avoiding the high temperatures that cause thermal degradation. This technique offers high sensitivity and specificity without the need for derivatization, making it a more robust and direct method for OEA quantification in biological and other matrices.
| Analytical Technique | Risk of Thermal Degradation | Derivatization Required | Common Use for OEA |
| Gas Chromatography (GC) | High | Yes (e.g., TMS ether) | Can be used, but prone to degradation without proper sample preparation. |
| LC-MS | Low | No | Preferred method for its accuracy and avoidance of thermal stress. |
Experimental Protocols
Protocol 1: GC-MS Analysis of OEA with TMS Derivatization
This protocol is adapted from methodologies used for the closely related compound, oleoylethanolamide, to prevent thermal degradation.
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing OEA into a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried sample.
-
Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, Temperature: 250°C.
-
Column: Use a suitable capillary column, such as an HP-5MS (or equivalent).
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for the target m/z of the TMS-derivatized OEA.
-
-
Protocol 2: General LC-MS/MS Analysis of OEA
This protocol outlines a general approach for the direct analysis of OEA, which avoids thermal degradation.
-
Sample Preparation:
-
Extract OEA from the sample matrix using a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Consider Solid-Phase Extraction (SPE) for sample cleanup and concentration if necessary.
-
Evaporate the final extract and reconstitute in the mobile phase.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at ~50% B, ramping to 95-100% B over several minutes to elute the lipophilic OEA.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the protonated parent ion [M+H]+ of OEA (m/z 310.3) to a specific product ion. The exact product ion should be determined by infusing an OEA standard.
-
References
Technical Support Center: Oleoylethanolamide (OEA) In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Oleoylethanolamide (OEA) in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for OEA in rodent studies?
A common effective dose for OEA in rodents (mice and rats) ranges from 5 mg/kg to 20 mg/kg body weight.[1][2][3][4][5] The optimal dose will depend on the specific research question, the animal model, and the route of administration. It is advisable to perform a pilot study to determine the most effective dose for your specific experimental conditions.
Q2: What is the primary mechanism of action for OEA in vivo?
OEA primarily exerts its biological effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). This nuclear receptor is a key regulator of lipid metabolism and energy homeostasis. OEA has also been shown to interact with other receptors, such as the G-protein coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type 1 (TRPV1), which may contribute to its diverse physiological functions.
Q3: Can OEA be administered orally?
Yes, OEA can be administered orally, typically via intragastric gavage. However, due to its high lipophilicity and poor water solubility, proper formulation is crucial for effective oral delivery. Nanoemulsions and other specialized delivery systems have been developed to enhance its oral bioavailability.
Q4: How long does it take to observe the effects of OEA after administration?
The onset of OEA's effects can be relatively rapid. For instance, after intraperitoneal (i.p.) injection, changes in food intake can be observed within 30 to 60 minutes. Plasma levels of OEA have been shown to increase significantly as early as 2.5 minutes after i.p. administration. For longer-term studies investigating effects on body weight or gene expression, treatment may extend from several days to multiple weeks.
Q5: Are there any known side effects or off-target effects of OEA at higher doses?
At higher doses, OEA has been reported to induce changes in posture and reduce spontaneous motor activity in rats. Researchers should be mindful of these potential non-specific behavioral effects, which could confound the interpretation of results from behavioral assays.
Troubleshooting Guide
Issue 1: Poor solubility of OEA for in vivo administration.
-
Cause: OEA is a highly lipophilic molecule with very low solubility in aqueous solutions.
-
Solution:
-
Vehicle Selection: For intraperitoneal injections, a common vehicle is a mixture of saline, polyethylene glycol, and a surfactant like Tween 80 (e.g., 90/5/5, v/v/v). Another option is 5% Tween 20 in sterile saline.
-
Formulation for Oral Administration: For oral gavage, consider using nanoemulsions or other lipid-based delivery systems to improve solubility and absorption.
-
Sonication: Gently sonicating the OEA solution can aid in its dissolution.
-
Issue 2: Variability in experimental results between animals.
-
Cause: Several factors can contribute to variability, including inconsistencies in dosing, timing of administration relative to the light-dark cycle, and individual differences in animal metabolism.
-
Solution:
-
Standardize Administration: Ensure precise and consistent dosing for each animal. Administer OEA at the same time each day, as its effects on feeding are closely tied to circadian rhythms.
-
Acclimatization: Allow sufficient time for animals to acclimate to handling and experimental procedures before starting the study.
-
Fasting State: For studies on food intake, be aware that OEA levels are naturally reduced after food deprivation and increase after feeding. Standardizing the fasting period before administration can reduce variability.
-
Issue 3: Lack of a significant effect on the desired parameter (e.g., food intake, body weight).
-
Cause: The dosage may be too low, the administration route may not be optimal, or the experimental model may be resistant to the effects of OEA.
-
Solution:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective dose for your specific model and endpoint.
-
Route of Administration: Consider the bioavailability associated with different administration routes. Intraperitoneal injection generally leads to more rapid and higher plasma concentrations compared to oral administration without an enhanced delivery system.
-
Animal Model: The genetic background of the animal model can influence the response to OEA. For example, the effects of OEA are often mediated by PPAR-α, so PPAR-α knockout mice would not be expected to respond in the same way as wild-type animals.
-
Quantitative Data Summary
| Animal Model | OEA Dosage | Administration Route | Duration | Key Findings |
| Sprague-Dawley Rats | 5 mg/kg/day | Intraperitoneal (i.p.) | 6 days | Reduced food intake and body weight gain; decreased fat mass. |
| Sprague-Dawley Rats | 10 mg/kg | Intraperitoneal (i.p.) | Acute | Significantly reduced 30-minute food intake. |
| High-Fat Diet-Fed Rats | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Reduced hepatic oxidative stress. |
| ApoE-/- Mice | 5 mg/kg/day | Intraperitoneal (i.p.) | 14 weeks | Attenuated atherosclerotic plaque development. |
| Diet-Induced Obese Mice | Not specified | Oral in diet | Not specified | Reduced weight gain and daily caloric intake. |
| Sv/129 Mice | Not specified | Not specified | Not specified | Ameliorated hepatic fibrosis. |
| Mice | 4-12 mg/kg | Intraperitoneal (i.p.) | Acute | Reduced gastric emptying in a dose-dependent manner. |
Experimental Protocols
Protocol 1: Evaluation of OEA's Effect on Food Intake and Body Weight in Mice
-
Animal Model: C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: House mice individually for at least one week before the experiment with ad libitum access to standard chow and water.
-
OEA Preparation:
-
Synthesize or purchase OEA.
-
Prepare a stock solution of OEA in a suitable vehicle (e.g., 5% Tween 20 in sterile saline).
-
The final concentration should be calculated based on the desired dosage (e.g., 10 mg/kg) and an injection volume of 10 ml/kg.
-
-
Experimental Groups:
-
Vehicle control group.
-
OEA treatment group (e.g., 10 mg/kg).
-
-
Administration:
-
Administer OEA or vehicle via intraperitoneal injection daily, 30 minutes before the onset of the dark cycle.
-
-
Data Collection:
-
Measure food intake at 1, 2, 4, and 24 hours post-injection.
-
Record body weight daily at the same time.
-
-
Duration: Continue the daily injections and measurements for a predetermined period (e.g., 7-14 days).
-
Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the OEA-treated group with the vehicle control group.
Visualizations
Caption: OEA Signaling Pathway
Caption: In Vivo OEA Experimental Workflow
References
- 1. Atheroprotective Effect of Oleoylethanolamide (OEA) Targeting Oxidized LDL | PLOS One [journals.plos.org]
- 2. Oleoylethanolamide enhances β-adrenergic-mediated thermogenesis and white-to-brown adipocyte phenotype in epididymal white adipose tissue in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of Oleoylethanolamide supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Technical Support Center: Oleoyl Ethyl Amide Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for Oleoyl ethyl amide in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low or no signal for this compound in my LC-MS analysis?
A1: Low signal intensity for this compound is a common challenge due to its chemical properties. As a neutral, non-polar lipid, it lacks easily ionizable functional groups.[1] Effective ionization, typically via electrospray ionization (ESI), depends on the formation of adducts with cations to create a charged species that the mass spectrometer can detect.[1] If ionization is inefficient, the signal will be weak. Key factors include:
-
Suboptimal Ionization Source Parameters: Settings for your ESI source, such as capillary voltage, gas temperatures, and flow rates, may not be optimized for this specific analyte.
-
Inappropriate Mobile Phase Composition: The choice of solvents and additives is crucial for promoting stable adduct formation.[1]
-
Poor Adduct Formation: this compound requires a cation (like H⁺, Na⁺, or NH₄⁺) to be observed. A low concentration or absence of a suitable adduct-forming reagent in the mobile phase can lead to a poor signal.[1]
-
Sample-Related Issues: Low sample concentration, poor solubility in the injection solvent, or signal suppression from matrix components can also significantly reduce the signal.[1]
Q2: Which adducts should I target for this compound, and how can I promote their formation?
A2: For neutral lipids like this compound in positive ion mode ESI, the most common adducts are the protonated molecule ([M+H]⁺), the sodium adduct ([M+Na]⁺), and the ammonium adduct ([M+NH₄]⁺). The ammonium adduct is often preferred for quantification due to its consistent formation and favorable fragmentation patterns in MS/MS experiments.
To promote adduct formation:
-
Protonated Adducts ([M+H]⁺): Add a weak acid like formic acid to your mobile phase. A typical starting concentration is 0.1% (v/v).
-
Ammonium Adducts ([M+NH₄]⁺): Add ammonium formate or ammonium acetate to your mobile phase. A concentration of 5 mM is a common starting point.
Q3: I'm observing high background noise in my chromatogram. What are the common causes and solutions?
A3: High background noise can significantly decrease your signal-to-noise ratio. Common causes include:
-
Contaminated Solvents: Using non-LC-MS grade solvents can introduce a significant amount of chemical noise. Always use high-purity LC-MS grade solvents and additives.
-
System Contamination: The LC system, including tubing, autosampler, and column, can become contaminated over time. "Steam cleaning" the LC/MSD overnight can be an effective way to reduce background noise. This involves running the system at a high temperature and gas flow to bake out contaminants.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement, which can manifest as high background or a poor signal-to-noise ratio.
Troubleshooting Guides
Issue 1: Low Signal Intensity
This guide provides a systematic approach to troubleshooting low signal intensity for this compound.
Caption: A logical workflow for diagnosing the root cause of low signal intensity.
Issue 2: Poor Peak Shape
Poor chromatographic peak shape (e.g., fronting, tailing, or broad peaks) can decrease the signal-to-noise ratio by reducing the signal intensity at the peak's apex.
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competitor (e.g., 0.1% formic acid) to the mobile phase. Ensure the pH of the mobile phase is appropriate for the analyte and column. |
| Column degradation or contamination. | Replace the column with a new one. Use a guard column to protect the analytical column. | |
| Peak Fronting | Sample overload. | Dilute the sample and reinject. |
| Poor sample solubility in the mobile phase. | Ensure the injection solvent is compatible with the initial mobile phase conditions. | |
| Broad Peaks | Large dead volume in the LC system. | Check and tighten all fittings. Use tubing with the smallest appropriate inner diameter. |
| Suboptimal gradient or flow rate. | Optimize the LC gradient and flow rate. |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
This protocol outlines a general procedure for preparing this compound standards and samples for LC-MS analysis.
-
Stock Solution Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve it in 1 mL of a suitable organic solvent like isopropanol or a 1:1 mixture of chloroform:methanol to create a 1 mg/mL stock solution.
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with methanol or acetonitrile to create a series of working standards at the desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
-
-
Sample Extraction (from a biological matrix):
-
This is a critical step to remove interfering matrix components. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended.
-
LLE Example: To 100 µL of plasma, add 10 µL of an internal standard and 500 µL of a water-immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously for 1 minute. Centrifuge to separate the layers. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
SPE: Choose a cartridge appropriate for lipid extraction (e.g., C18). Condition the cartridge, load the sample, wash away interferences, and elute the analyte.
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent that is compatible with your initial LC mobile phase conditions (e.g., 100 µL of 90:10 Methanol:Water). This is crucial to ensure good peak shape.
-
Protocol 2: Generic LC-MS/MS Method for this compound
This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrumentation.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters (starting points):
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Proposed Fragmentation Pathway
The following diagram illustrates a potential fragmentation pathway for the ammonium adduct of this compound ([M+NH₄]⁺) based on common fragmentation patterns of fatty acid amides. The primary fragmentation is expected to be the cleavage of the amide bond.
Caption: Proposed fragmentation of the [M+NH₄]⁺ adduct of this compound.
References
Oleoyl ethyl amide storage and handling best practices
Welcome to the technical support center for Oleoyl Ethyl Amide (OEA). This resource is designed to assist researchers, scientists, and drug development professionals in the effective storage, handling, and experimental application of OEA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A: Proper storage is crucial to maintain the stability and efficacy of OEA. For the neat compound, it is recommended to store it at 4°C, protected from light.[1] When OEA is in a solvent, it should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), and always protected from light.[1][2] To avoid repeated freeze-thaw cycles, it is best to aliquot the solution into single-use vials.
Q2: What are the appropriate solvents for dissolving this compound?
A: OEA is readily soluble in several organic solvents. For stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[2][3]
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A: Standard laboratory PPE should be worn when handling OEA. This includes safety glasses, gloves, and a lab coat. It is also important to work in a well-ventilated area to avoid inhalation.
Q4: Is this compound classified as a hazardous substance?
A: OEA is not classified as a hazardous substance. However, it is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.
Troubleshooting Guide
Issue 1: My this compound solution appears cloudy or has precipitated after adding it to my aqueous experimental medium (e.g., cell culture medium).
-
Possible Cause: OEA is a lipophilic molecule with low solubility in aqueous solutions. Direct addition of a concentrated stock solution in an organic solvent to an aqueous medium can cause it to precipitate.
-
Solution:
-
Use a Carrier Protein: Complexing OEA with a carrier protein like fatty-acid-free bovine serum albumin (BSA) can significantly improve its solubility and delivery to cells in culture.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly, perform intermediate serial dilutions in the experimental medium. This gradual decrease in solvent concentration can help keep the OEA in solution.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and gentle sonication can aid in dissolving small precipitates. However, be cautious with temperature to avoid degradation.
-
Issue 2: this compound does not seem to be producing the expected biological effect in my cell-based assay.
-
Possible Causes:
-
Inactive Compound: The compound may have degraded due to improper storage or handling.
-
Insufficient Concentration or Incubation Time: The concentration of OEA may be too low, or the incubation time may be too short to elicit a measurable response.
-
Cellular Factors: The cell line you are using may not express the target enzyme (FAAH) at sufficient levels, or there may be other cellular mechanisms at play that are influencing the outcome.
-
Off-Target Effects: At higher concentrations, OEA or any FAAH inhibitor could potentially have off-target effects that might mask or counteract the expected outcome.
-
-
Troubleshooting Steps:
-
Validate FAAH Inhibition: The most direct way to confirm that OEA is active is to perform a Fatty Acid Amide Hydrolase (FAAH) activity assay. You can use a fluorometric assay with a specific FAAH substrate to measure the enzyme's activity in the presence and absence of OEA. A known FAAH inhibitor should be used as a positive control.
-
Confirm Target Expression: Verify that your cell line expresses FAAH using techniques like Western blotting or qPCR.
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment with a range of OEA concentrations and vary the incubation times to determine the optimal conditions for your specific experimental setup.
-
Assess Cell Viability: Run a cytotoxicity assay in parallel to your main experiment to ensure that the observed effects are not due to OEA-induced cell death.
-
Consider Off-Target Effects: If you are using high concentrations of OEA, consider the possibility of off-target effects. It is advisable to use the lowest effective concentration to minimize this risk.
-
Issue 3: I am observing high variability between my experimental replicates.
-
Possible Causes:
-
Inconsistent Solution Preparation: Inaccurate pipetting or incomplete dissolution of OEA can lead to variations in the final concentration.
-
Precipitation: As mentioned in Issue 1, if OEA is precipitating out of solution, it will lead to inconsistent results.
-
-
Solutions:
-
Ensure Complete Dissolution: When preparing your stock solution, ensure that the OEA is fully dissolved. Gentle warming and vortexing can help.
-
Stable Solution Preparation: Prepare fresh dilutions for each experiment from a properly stored stock solution to minimize degradation.
-
Address Solubility in Aqueous Media: Follow the recommendations in Issue 1 to prevent precipitation in your experimental medium.
-
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions |
| Storage (Neat) | 4°C (protected from light) | - |
| Storage (in Solvent) | -20°C (1 month, protected from light) | DMSO, Ethanol, DMF |
| -80°C (6 months, protected from light) | DMSO, Ethanol, DMF | |
| Stability | ≥ 2 years (under proper storage) | - |
| Solubility | 50 mg/mL | DMSO |
| 50 mg/mL | Dimethylformamide (DMF) | |
| 50 mg/mL | Ethanol | |
| 0.15 mg/mL | PBS (pH 7.2) | |
| Purity | >98% or ≥98% | - |
| IC₅₀ for FAAH | 5.25 nM | Rat brain homogenates |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture Experiments
This protocol describes the preparation of OEA for use in cell culture, utilizing bovine serum albumin (BSA) as a carrier to enhance solubility.
Materials:
-
This compound (OEA)
-
Dimethyl Sulfoxide (DMSO)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Prepare a Concentrated OEA Stock Solution: Dissolve OEA in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).
-
Prepare a BSA Solution: Prepare a sterile solution of fatty-acid-free BSA in PBS (e.g., 10% w/v).
-
Complex OEA with BSA:
-
In a sterile tube, add the desired amount of the OEA stock solution.
-
While vortexing gently, slowly add the BSA solution to the OEA. The molar ratio of OEA to BSA can be optimized, but a 1:1 to 5:1 ratio is a good starting point.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for the complex to form.
-
-
Prepare Working Solutions: Dilute the OEA-BSA complex in your cell culture medium to the desired final concentrations for your experiment.
-
Treat Cells: Add the OEA-containing medium to your cells and incubate for the desired period.
Protocol 2: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Activity Assay
This protocol provides a method for measuring FAAH activity and assessing the inhibitory effect of OEA in cell or tissue lysates.
Materials:
-
Recombinant or native FAAH (from cell/tissue lysates)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)
-
FAAH substrate (e.g., a fluorogenic substrate like AMC-arachidonoyl amide)
-
This compound (OEA) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control FAAH inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of OEA and the positive control inhibitor in the FAAH Assay Buffer.
-
Prepare a working solution of the FAAH substrate in the assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the following in order:
-
FAAH Assay Buffer
-
OEA, positive control, or vehicle control (DMSO)
-
FAAH enzyme solution (cell/tissue lysate)
-
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the FAAH substrate solution to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence in a kinetic mode (e.g., every minute for 30-60 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time).
-
Determine the percent inhibition of FAAH activity by OEA compared to the vehicle control.
-
If desired, calculate the IC₅₀ value of OEA.
-
Visualizations
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Oleoyl Ethyl Amide in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleoyl ethyl amide (OEA) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OEA) and why is it challenging to measure in plasma?
A1: this compound (OEA) is an endogenous fatty acid ethanolamide that acts as a lipid signaling molecule. It plays a role in regulating appetite, lipid metabolism, and inflammation.[1] The primary challenge in measuring OEA in plasma is its rapid degradation by enzymes present in the blood. This can lead to an underestimation of its true endogenous levels if samples are not handled and processed correctly.
Q2: What is the primary enzyme responsible for OEA degradation in plasma?
A2: The main enzyme responsible for the breakdown of OEA in plasma is Fatty Acid Amide Hydrolase (FAAH) .[2][3][4] FAAH is a serine hydrolase that hydrolyzes OEA into oleic acid and ethanolamine, rendering it inactive.
Q3: Are there other enzymes that can degrade OEA in plasma?
A3: Besides FAAH, another enzyme called N-acylethanolamine-hydrolyzing acid amidase (NAAA) can also hydrolyze OEA. While FAAH is considered the primary catabolic enzyme for OEA, NAAA may also contribute to its degradation, particularly within cellular lysosomes. The direct role of other lipases like PNPLA4 in OEA degradation in plasma is not well-established.
Q4: How can I prevent the degradation of OEA in my plasma samples?
A4: To prevent OEA degradation, it is crucial to inhibit the activity of FAAH and other degrading enzymes immediately after blood collection. This is typically achieved by adding a broad-spectrum serine hydrolase inhibitor or a specific FAAH inhibitor to the collection tubes. Additionally, proper sample handling, such as keeping the samples on ice and promptly processing them at low temperatures, is essential.
Q5: What are some commonly used FAAH inhibitors for stabilizing OEA in plasma?
A5: Several FAAH inhibitors are used to stabilize OEA in plasma samples. A widely used inhibitor is URB597 . Other potent and selective FAAH inhibitors that have been developed include PF-04457845 and OL-135. These inhibitors work by covalently or reversibly binding to the active site of FAAH, thus preventing it from degrading OEA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable OEA levels in plasma samples. | 1. Inadequate inhibition of FAAH activity: The FAAH inhibitor was not added, used at too low a concentration, or was not added promptly after blood collection. 2. Improper sample handling: Samples were left at room temperature for an extended period, leading to enzymatic degradation. 3. Inefficient extraction: The chosen extraction method may not be suitable for lipids like OEA, leading to poor recovery. | 1. Ensure immediate and adequate inhibition: Add a validated FAAH inhibitor (e.g., URB597) to the blood collection tube immediately upon sample collection. Optimize the inhibitor concentration. 2. Maintain cold chain: Collect blood in pre-chilled tubes, keep samples on ice at all times, and centrifuge at 4°C. Store plasma at -80°C until analysis. 3. Optimize extraction protocol: Use a robust lipid extraction method such as liquid-liquid extraction with a solvent system like methyl-tert-butyl ether (MTBE) and methanol, or a validated solid-phase extraction (SPE) protocol. |
| High variability in OEA concentrations between replicate samples. | 1. Inconsistent sample handling: Variations in the time between blood collection and inhibitor addition or processing. 2. Pre-analytical variables: Differences in blood collection tubes or anticoagulants used. 3. Matrix effects in LC-MS analysis: Co-eluting substances from the plasma matrix can suppress or enhance the OEA signal. | 1. Standardize the pre-analytical workflow: Follow a strict, standardized protocol for all samples, from collection to storage. 2. Use consistent collection materials: Use the same type of blood collection tubes (e.g., K2EDTA) and anticoagulant for all samples in a study. 3. Incorporate internal standards: Use a stable isotope-labeled internal standard for OEA (e.g., OEA-d4) to account for matrix effects and variations in extraction efficiency and instrument response. |
| Presence of interfering peaks in the chromatogram. | 1. Contamination from solvents or collection tubes: Some solvents or plasticware can contain contaminants that interfere with OEA detection. For instance, certain chloroform stabilizers can react with OEA. 2. Co-elution of other lipids: Other endogenous lipids with similar properties may co-elute with OEA. | 1. Use high-purity solvents and test for contaminants: Use LC-MS grade solvents and pre-screen all reagents and materials for potential interferences. Be cautious with stabilized solvents like chloroform. 2. Optimize chromatographic separation: Adjust the gradient, mobile phase composition, or use a different column to improve the separation of OEA from interfering compounds. |
Quantitative Data on FAAH Inhibition
The following table summarizes the effect of the FAAH inhibitor URB597 on the levels of OEA and the related N-acylethanolamine, anandamide (AEA), in rodent models. This demonstrates the effectiveness of FAAH inhibition in preventing the degradation of these lipids.
| Inhibitor & Dose | Tissue | Analyte | Effect | Reference |
| URB597 (0.3 mg/kg, i.p.) | Rat Brain | OEA | Significant increase in brain levels. | |
| URB597 (10 mg/kg, i.p.) | Rat Plasma | AEA | Significantly increased plasma levels at 60 and 240 minutes post-administration. | |
| URB597 (10 mg/kg, i.p.) | Rat Brain | AEA | Significantly increased brain levels at 240 minutes post-administration. | |
| URB597 (peripheral administration) | Rat Brain | AEA | Significantly increased concentration in the mesencephalon, thalamus, and hypothalamus. |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
-
Preparation: Pre-chill K2EDTA blood collection tubes on ice. Prepare a stock solution of a validated FAAH inhibitor (e.g., URB597) in a suitable solvent (e.g., DMSO).
-
Blood Collection: Collect whole blood directly into the pre-chilled K2EDTA tubes.
-
Inhibitor Addition: Immediately after blood collection, add the FAAH inhibitor to the blood to achieve the desired final concentration. Gently invert the tube 8-10 times to ensure thorough mixing.
-
Centrifugation: Within 15 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Collection: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Aliquot the plasma into cryovials and immediately store at -80°C until analysis.
Protocol 2: OEA Extraction from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a general lipid extraction method suitable for OEA.
-
Sample Thawing: Thaw the frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard for OEA (e.g., OEA-d4) to correct for extraction variability.
-
Protein Precipitation and Extraction:
-
Add 225 µL of cold methanol to the plasma sample. Vortex for 10 seconds.
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE). Vortex for 10 seconds and shake for 6 minutes at 4°C.
-
-
Phase Separation: Add 188 µL of LC/MS-grade water to induce phase separation. Centrifuge at 14,000 rpm for 2 minutes.
-
Collection of Organic Layer: Carefully collect the upper organic layer, which contains the lipids including OEA.
-
Drying: Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/toluene 9:1, v/v).
Visualizations
OEA Degradation Pathway
Experimental Workflow for OEA Analysis
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
interference in Oleoyl ethyl amide detection from biological matrices
Welcome to the technical support center for the detection of Oleoyl ethyl amide (OEA) from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common biological matrices for OEA detection?
A1: OEA is frequently measured in plasma, brain tissue, and adipose tissue to understand its physiological roles in satiety, lipid metabolism, and neurological functions.[1][2][3] It has also been detected in various other human reproductive fluids, including seminal plasma, follicular fluid, and milk.[2]
Q2: What are the primary challenges and sources of interference in OEA analysis?
A2: The main challenges in OEA analysis stem from its low endogenous concentrations, the complexity of the biological matrix, and the presence of interfering substances. Key sources of interference include:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4] Phospholipids are a major contributor to matrix effects in plasma and serum.
-
Structurally Similar Compounds: Isobaric and isomeric compounds, such as other fatty acid amides, can interfere with OEA detection if not adequately separated chromatographically. For example, oleamide, a structurally related fatty acid amide, can have similar chromatographic behavior.
-
Contamination from Labware and Reagents: Plasticizers and other contaminants can leach from labware into the samples. For instance, oleamide is a common lubricant in plastics and can be a significant source of interference. Impurities in solvents, such as chloroform, have also been shown to contain other N-acylethanolamines that can interfere with the analysis.
-
Sample Stability: OEA can be degraded by enzymes like fatty acid amide hydrolase (FAAH) present in the biological sample. Improper sample handling and storage can lead to either degradation or artificial elevation of OEA levels due to ongoing enzymatic activity.
Q3: How can I minimize interference during sample preparation?
A3: Minimizing interference is crucial for accurate OEA quantification. Key strategies include:
-
Effective Extraction and Cleanup: Use robust extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate OEA from the bulk of the matrix components. It is critical to validate the specific SPE columns and solvents used, as their performance can vary between brands.
-
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., OEA-d4) is highly recommended. This helps to compensate for variability in extraction efficiency and matrix effects.
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve good separation of OEA from potentially interfering compounds.
-
High-Purity Reagents and Solvents: Use high-purity, LC-MS grade solvents and reagents to avoid contamination.
-
Proper Sample Handling: To prevent enzymatic degradation, samples should be collected and processed quickly at low temperatures. The addition of FAAH inhibitors, such as phenylmethylsulfonyl fluoride (PMSF), to the collection tubes can also be beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the detection of OEA.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites on the stationary phase. 2. Column Overload: Injecting too much sample mass. 3. Physical Column Issues: Blocked frit or a void at the column inlet. 4. Inappropriate Sample Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. | 1. Optimize Mobile Phase: Adjust the pH or add a buffer to the mobile phase to minimize secondary interactions. Consider using an end-capped column. 2. Reduce Sample Load: Dilute the sample or decrease the injection volume. 3. Column Maintenance: Reverse-flush the column (if permissible by the manufacturer) or replace the inlet frit. If a void is suspected, the column may need to be replaced. 4. Solvent Matching: Dissolve the sample in a solvent that is of equal or weaker strength than the initial mobile phase. |
| Peak Splitting | 1. Co-elution of Isobaric/Isomeric Compounds: Another compound with the same mass-to-charge ratio is eluting very close to OEA. 2. Blocked Column Frit: Particulates on the frit can disrupt the sample flow path. 3. Injection Solvent Mismatch: The sample solvent is significantly different from the mobile phase. 4. Improper Connections: Dead volume in the LC flow path due to poorly fitted connections. | 1. Improve Chromatographic Resolution: Modify the gradient, change the mobile phase composition, or try a different column chemistry to separate the interfering peak. 2. Clean/Replace Frit: Replace the column inlet frit or the entire column if necessary. 3. Adjust Injection Solvent: Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. 4. Check Fittings: Ensure all tubing and fittings are properly connected and there is no dead volume. |
| Low Signal Intensity / Ion Suppression | 1. Matrix Effects: Co-eluting matrix components are suppressing the ionization of OEA. 2. Suboptimal MS Parameters: The mass spectrometer settings are not optimized for OEA. 3. Sample Degradation: OEA has degraded during sample storage or preparation. | 1. Improve Sample Cleanup: Enhance the extraction and cleanup procedure to remove more of the interfering matrix components. Diluting the sample can also reduce matrix effects, but may compromise sensitivity. 2. Optimize MS Settings: Perform a tuning and optimization of the MS parameters (e.g., collision energy, cone voltage) specifically for OEA and its internal standard. 3. Ensure Sample Stability: Review sample handling and storage procedures. Use fresh samples and consider adding enzyme inhibitors during collection. |
| High Background Noise / Ghost Peaks | 1. Contaminated Mobile Phase or LC System: Impurities in the solvents or buildup of contaminants in the LC system. 2. Carryover: Residual sample from a previous injection is eluting in the current run. 3. Leaching from Labware: Contaminants, such as oleamide, are leaching from plastic tubes or vials. | 1. Use Fresh, High-Purity Solvents: Prepare fresh mobile phases with LC-MS grade solvents. Flush the LC system thoroughly. 2. Optimize Wash Method: Improve the needle wash and injection port cleaning procedure in the autosampler method. 3. Use Appropriate Labware: Utilize glass or polypropylene vials and tubes that are certified to be free of interfering substances. Run procedural blanks to identify sources of contamination. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for OEA detection in various biological matrices as reported in the literature.
Table 1: Limits of Detection (LOD) and Quantification (LLOQ) for OEA
| Biological Matrix | Analytical Method | LLOQ | LOD | Reference |
| Human Plasma | LC-MS/MS | 0.5 ng/mL | Not Reported | |
| Rat Brain | LC/MS/MS | ~0.018 nmol/g | Not Reported |
Note: Data may not be directly comparable across studies due to differences in instrumentation and methodologies.
Table 2: Recovery and Matrix Effect of OEA in Rat Plasma and Tissue Homogenates
| Biological Matrix | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effects (%) |
| Plasma | Low QC | 95.3 ± 4.2 | 98.7 ± 3.5 |
| Medium QC | 93.8 ± 3.7 | 97.5 ± 2.9 | |
| High QC | 96.1 ± 2.9 | 99.2 ± 3.1 | |
| Brain Homogenate | Low QC | 92.4 ± 5.1 | 102.3 ± 4.8 |
| Medium QC | 94.7 ± 4.5 | 101.5 ± 3.7 | |
| High QC | 93.5 ± 3.8 | 103.1 ± 4.2 |
Data presented as mean ± SD (n=6). Adapted from representative data found in similar bioanalytical validation reports.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of OEA from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous quantification of anandamide (AEA), OEA, and palmitoylethanolamide (PEA) in human plasma.
-
Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 150 µL of plasma.
-
Add an appropriate amount of a deuterated internal standard solution (e.g., OEA-d4).
-
-
Protein Precipitation and Extraction:
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to achieve phase separation.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
-
Analysis:
-
Vortex the reconstituted sample.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Extraction of OEA from Brain Tissue
This protocol is a general procedure for lipid extraction from brain tissue, which can be adapted for OEA analysis.
-
Tissue Homogenization:
-
Weigh approximately 50 mg of frozen brain tissue.
-
Homogenize the tissue in 1 mL of a cold solvent mixture, such as 2:1 (v/v) chloroform:methanol, using a tissue homogenizer.
-
Add the internal standard to the homogenization solvent.
-
-
Lipid Extraction:
-
Vortex the homogenate for 2 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
-
Phase Separation and Collection:
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Transfer the organic phase to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Extraction of OEA from Adipose Tissue
Extraction from adipose tissue is challenging due to the high lipid content. This protocol provides a general framework.
-
Tissue Preparation:
-
Weigh approximately 100 mg of frozen adipose tissue.
-
Mince the tissue thoroughly on a cold surface.
-
-
Homogenization and Lipid Extraction:
-
Homogenize the minced tissue in 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing the internal standard.
-
Vortex vigorously for 5 minutes.
-
-
Phase Separation:
-
Add 400 µL of 0.9% NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C. A distinct lipid layer should form at the top.
-
-
Lipid Removal and Analyte Extraction:
-
Carefully remove the upper lipid layer.
-
Collect the lower organic phase containing OEA.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent and reconstitute the sample as described in the previous protocols.
-
Signaling Pathway and Experimental Workflow Diagrams
OEA Signaling Pathway
Oleoylethanolamide (OEA) is an endogenous lipid mediator that plays a significant role in satiety and lipid metabolism. Its primary signaling mechanism involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). OEA is synthesized from membrane phospholipids and its signaling is terminated by enzymatic hydrolysis, primarily by Fatty Acid Amide Hydrolase (FAAH).
Experimental Workflow for OEA Detection
The following diagram outlines the general workflow for the extraction and analysis of OEA from biological matrices using LC-MS/MS.
References
- 1. Oea Signaling Pathways and the Metabolic Benefits of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of food intake by oleoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Purity of Synthetic Oleoyl Ethyl Amide
Welcome to the technical support center for the synthesis and purification of Oleoyl Ethyl Amide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for ensuring the highest purity of your synthesized compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis, purification, and analysis of this compound.
Synthesis
-
Q1: My this compound synthesis yield is lower than expected, although TLC analysis indicates the complete consumption of the starting oleic acid. What are the potential causes and solutions?
A1: Several factors can contribute to low yields despite the apparent completion of the reaction. One common issue is the formation of side products that are not easily distinguishable from the starting material by TLC alone. For instance, if using a carbodiimide coupling reagent, N-acylurea byproducts can form, which can be difficult to remove and may reduce the overall yield of the desired amide. Additionally, issues during the work-up and extraction process, such as the formation of emulsions or loss of product in the aqueous phase, can lead to lower isolated yields. To troubleshoot, consider optimizing the reaction conditions, such as the choice of coupling reagent and the reaction temperature. Using alternative coupling reagents or adding auxiliaries like 1-hydroxybenzotriazole (HOBt) can help minimize side reactions. Ensure efficient extraction by using an appropriate solvent and breaking up any emulsions that form.
-
Q2: I am using thionyl chloride to convert oleic acid to oleoyl chloride before reacting with ethylamine, but the reaction is not proceeding as expected. What could be the problem?
A2: When synthesizing an amide via an acyl chloride intermediate, several steps are critical for success. Firstly, ensure the complete conversion of the carboxylic acid to the acyl chloride. This step often requires heating, and any remaining starting acid will not react with the amine. Secondly, the amine must be in its free base form to be nucleophilic. If you are using an amine salt, such as ethylamine hydrochloride, it must be neutralized with a non-nucleophilic base like triethylamine before its addition to the acyl chloride.[1] Without this neutralization, the amine will not be reactive, and the amidation will fail.[1]
Purification
-
Q3: I am having difficulty purifying my this compound using silica gel column chromatography. The compound is either not moving from the baseline or is eluting with impurities. What can I do?
A3: The polarity of the solvent system is crucial for successful column chromatography. If your compound is not moving from the baseline, the eluent is likely not polar enough. Conversely, if it is eluting with impurities, the eluent may be too polar, or the impurities have similar polarity to your product. For this compound, a common starting solvent system is a mixture of hexane and ethyl acetate.[2] You can gradually increase the polarity by increasing the proportion of ethyl acetate. For more polar amides, a methanol/dichloromethane system may be necessary.[3] It is also important to choose a solvent system where the desired compound has an Rf value between 0.2 and 0.3 on a TLC plate to ensure good separation.[4]
-
Q4: Can I purify this compound by recrystallization? If so, what is a suitable solvent?
A4: Yes, recrystallization is an effective method for purifying solid amides like this compound. The key is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol is often a good choice for recrystallizing amides. To perform the recrystallization, dissolve your crude product in a minimal amount of hot ethanol and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.
Analysis
-
Q5: My HPLC chromatogram shows a broad peak for my this compound. How can I improve the peak shape?
A5: Broad peaks in HPLC can be caused by several factors. One common issue is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. To mitigate this, you can use an end-capped column or add a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase. Another potential cause is column overload, so try injecting a smaller amount of your sample. Optimizing the mobile phase composition and flow rate can also help to improve peak shape.
-
Q6: I am using GC-MS to analyze my product, but I am not getting a clear peak for this compound. What are some common troubleshooting steps?
A6: For GC-MS analysis of fatty acid amides, proper sample preparation and instrument conditions are critical. Ensure your sample is sufficiently volatile for GC analysis; derivatization is sometimes employed for less volatile amides, though often not necessary for this compound. Check for leaks in your GC system, as this can lead to poor peak shape and reduced sensitivity. The injector liner can also be a source of problems; ensure it is clean and consider using a deactivated liner to prevent interactions with the analyte. Finally, optimize your temperature program to ensure good separation and elution of your compound.
-
Q7: The amide proton in my 1H NMR spectrum appears as a broad signal. Is this normal?
A7: Yes, it is common for the N-H proton of an amide to appear as a broad signal in the 1H NMR spectrum. This broadening is often due to quadrupolar relaxation of the nitrogen atom and can also be influenced by the rate of proton exchange with residual water or other protic species in the NMR solvent. Running the NMR at a higher temperature can sometimes sharpen this peak. The chemical shift of the amide proton can also be highly variable depending on the solvent and concentration.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Protocol 1: Synthesis of this compound via Acyl Chloride
This protocol describes a two-step synthesis of this compound from oleic acid.
-
Conversion of Oleic Acid to Oleoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add oleic acid (1 equivalent).
-
Slowly add thionyl chloride (1.5-2 equivalents) to the oleic acid at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO2).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Amidation of Oleoyl Chloride with Ethylamine:
-
Dissolve the crude oleoyl chloride in an anhydrous aprotic solvent such as dichloromethane.
-
In a separate flask, dissolve ethylamine (1.2 equivalents) in the same solvent. If using ethylamine hydrochloride, add triethylamine (1.5 equivalents) to generate the free base.
-
Cool the oleoyl chloride solution in an ice bath and slowly add the ethylamine solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of crude this compound using silica gel chromatography.
-
Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel and dry it completely.
-
-
Elution:
-
Load the dried, adsorbed sample onto the top of the packed column.
-
Begin elution with the low-polarity solvent system, gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 3: Purity Analysis by HPLC-UV
This protocol provides a general method for determining the purity of this compound by reverse-phase HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the purified this compound.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 70% to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to 70% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 205 nm.
-
-
Analysis:
-
Inject the prepared sample and integrate the peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main product by the total area of all peaks.
-
Protocol 4: Purity Assessment by GC-MS
This protocol describes a general method for the analysis of this compound by gas chromatography-mass spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like chloroform or ethyl acetate.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Analysis:
-
Inject the sample and analyze the resulting total ion chromatogram and mass spectrum to confirm the identity and assess the purity of the this compound.
-
Protocol 5: Characterization by 1H NMR
This protocol outlines the characterization of this compound by proton nuclear magnetic resonance spectroscopy.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl3).
-
-
Acquisition:
-
Acquire the 1H NMR spectrum on a 400 MHz or higher field spectrometer.
-
-
Expected Chemical Shifts (in CDCl3):
-
~5.35 ppm (m, 2H): Olefinic protons (-CH=CH-).
-
~3.25 ppm (q, 2H): Methylene group adjacent to the nitrogen (-NH-CH2-CH3).
-
~2.20 ppm (t, 2H): Methylene group adjacent to the carbonyl (-CH2-C=O).
-
~2.00 ppm (m, 4H): Allylic protons (-CH2-CH=CH-CH2-).
-
~1.60 ppm (p, 2H): Methylene group beta to the carbonyl.
-
~1.30 ppm (br s, 20H): Methylene groups of the alkyl chain.
-
~1.15 ppm (t, 3H): Methyl group of the ethyl amide (-NH-CH2-CH3).
-
~0.88 ppm (t, 3H): Terminal methyl group of the oleoyl chain.
-
~5.5-6.0 ppm (br s, 1H): Amide proton (-NH-).
-
Data Presentation
The following tables summarize key quantitative data for the purification and analysis of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Flash Column Chromatography | >95% | High resolution for complex mixtures. | Can be time-consuming and requires significant solvent volumes. |
| Recrystallization | >98% | Simple, cost-effective, and can yield very high purity for solid compounds. | Yield can be lower due to solubility of the compound in the mother liquor. |
Table 2: HPLC-UV Purity Analysis Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid |
| Gradient | 70% to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Expected Retention Time | Dependent on the specific system, but typically in the later part of the gradient. |
Table 3: GC-MS Analysis Parameters
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Temperature Program | 150°C (2 min), then 10°C/min to 300°C (10 min) |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Key Mass Fragments (m/z) | Molecular ion and characteristic fragments of the fatty acid amide. |
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways related to this compound.
Caption: Workflow for the purification and analysis of synthetic this compound.
Caption: Signaling pathway of FAAH inhibition by this compound.
References
Validation & Comparative
A Comparative Analysis of Oleoyl Ethyl Amide and Oleoylethanolamide (OEA) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Oleoyl ethyl amide (OEtA) and Oleoylethanolamide (OEA), two structurally related lipid signaling molecules. While both compounds are derivatives of oleic acid, their primary mechanisms of action and potencies differ significantly, influencing their potential therapeutic applications. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the primary signaling pathway involved.
Core Bioactivities: A Tale of Two Molecules
Oleoylethanolamide (OEA) is an endogenous lipid mediator, well-characterized as a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1][2][3] This interaction is central to OEA's role in regulating feeding behavior, body weight, and lipid metabolism.[1][2] In contrast, this compound (OEtA) is primarily recognized as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of OEA and other bioactive fatty acid amides. This inhibitory action suggests that OEtA may exert its effects indirectly by increasing the endogenous levels of FAAH substrates like OEA.
Quantitative Comparison of In Vitro Activity
To facilitate a direct comparison of their primary biological targets, the following table summarizes the available quantitative data on the potency of OEtA and OEA.
| Compound | Target | Assay Type | Value | Species/Tissue | Reference |
| This compound | FAAH | Inhibition | IC₅₀ = 5.25 nM | Rat Brain Homogenates | |
| PPAR-α | Activation | No data available | - | - | |
| Oleoylethanolamide | FAAH | Substrate/Inhibition | No direct IC₅₀ found | - | - |
| PPAR-α | Activation | EC₅₀ = 120 nM | Transactivation Assay |
Signaling Pathway and Experimental Workflow
The primary signaling pathway for OEA involves the activation of PPAR-α, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. The activity of both OEA and OEtA can be assessed through specific in vitro assays.
OEA Signaling Pathway via PPAR-α
Caption: OEA activates PPAR-α, leading to changes in gene expression that promote lipid metabolism.
Experimental Workflow: FAAH Inhibition Assay
Caption: Workflow for determining the inhibitory potency of compounds on FAAH activity.
Detailed Experimental Protocols
FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the IC₅₀ value of compounds like OEtA.
a. Materials and Reagents:
-
FAAH enzyme source (e.g., rat brain microsomes or recombinant human FAAH)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Test compounds (this compound, Oleoylethanolamide) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
96-well black microplate
-
Fluorescence plate reader
b. Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme stock to the desired concentration in cold Assay Buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds in Assay Buffer.
-
Assay Reaction:
-
To each well of the microplate, add 20 µL of the diluted test compound or vehicle control.
-
Add 160 µL of the diluted FAAH enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FAAH substrate solution to each well.
-
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. Record data every minute for 15-30 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
PPAR-α Activation Assay (Cell-Based Reporter Assay)
This protocol describes a common method to quantify the ability of a compound like OEA to activate PPAR-α.
a. Materials and Reagents:
-
HEK293T cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
PPAR-α expression plasmid
-
Luciferase reporter plasmid containing PPAR response elements (PPREs)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds (Oleoylethanolamide, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
96-well white cell culture plates
-
Luminometer
b. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the PPAR-α expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or a known PPAR-α agonist (e.g., GW7647) as a positive control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a cell viability assay).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Summary and Conclusion
The available experimental data clearly delineates the primary activities of this compound and Oleoylethanolamide. OEtA is a highly potent inhibitor of FAAH, suggesting its biological effects are likely mediated by the potentiation of endogenous FAAH substrates. In contrast, OEA is a direct and potent activator of the nuclear receptor PPAR-α, a key regulator of lipid metabolism and energy homeostasis.
For researchers in drug development, this distinction is critical. OEtA represents a therapeutic strategy aimed at modulating the endocannabinoid system by preventing the breakdown of its signaling lipids. OEA, on the other hand, offers a more direct approach to targeting metabolic pathways through PPAR-α activation. Further research is warranted to investigate if OEtA possesses any direct activity on PPAR-α and to obtain a more precise quantitative measure of OEA's interaction with FAAH to provide a more complete comparative profile of these two important bioactive lipids.
References
- 1. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FAAH Inhibitors: Oleoylethanolamide (OEA) vs. URB597
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids.[1][2] By hydrolyzing these signaling molecules, FAAH terminates their actions at various receptors. The inhibition of FAAH has emerged as a promising therapeutic strategy for a range of conditions, including pain, anxiety, and inflammatory disorders, as it elevates the endogenous levels of these beneficial lipids.[3][4]
This guide provides an objective comparison between two key molecules related to FAAH inhibition: Oleoylethanolamide (OEA) , an endogenous NAE and a substrate for FAAH, and URB597 , a potent, synthetic FAAH inhibitor.[5] While both are linked to the FAAH enzyme, their mechanisms of action, primary targets, and ultimate physiological effects differ significantly. This comparison will be supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in understanding their distinct pharmacological profiles.
Mechanism of Action: A Tale of Two Molecules
URB597 (KDS-4103): The Synthetic Inhibitor
URB597 (cyclohexyl carbamic acid 3′-carbamoyl-biphenyl-3-yl ester) is a well-characterized, potent, and selective inhibitor of the FAAH enzyme. It acts by irreversibly binding to the catalytic serine residue of FAAH, effectively blocking its hydrolytic activity. This inhibition leads to a systemic increase in the levels of multiple FAAH substrates, including the endocannabinoid anandamide (AEA), the anti-inflammatory lipid Palmitoylethanolamide (PEA), and OEA. Consequently, the therapeutic effects of URB597 are broad, resulting from the enhanced signaling of these various lipids through their respective receptor systems (e.g., cannabinoid receptors CB1 and CB2 for AEA, and PPAR-α for OEA).
Oleoylethanolamide (OEA): The Endogenous Ligand
OEA is a naturally occurring lipid amide produced primarily in the small intestine in response to fat ingestion. While it is a substrate for and is degraded by FAAH, its primary mechanism of action is not through the inhibition of this enzyme. Instead, OEA functions as a high-affinity agonist for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and energy homeostasis. Activation of PPAR-α by OEA is responsible for its well-documented effects on satiety, body weight reduction, and lipid metabolism. Although OEA does not directly inhibit FAAH, pharmacological inhibition of FAAH with compounds like URB597 can increase the endogenous levels and prolong the signaling of OEA.
Data Presentation: Quantitative Comparison
Table 1: In Vitro FAAH Inhibitory Potency of URB597
Note: Oleoylethanolamide (OEA) is a substrate, not a direct competitive or irreversible inhibitor of FAAH in the same manner as URB597. Therefore, a comparable IC₅₀ value for FAAH inhibition is not applicable.
| Compound | Enzyme Source | IC₅₀ (nM) | Reference(s) |
| URB597 | Rat Brain | 5 | |
| Human Liver Microsomes | 3 |
Table 2: Comparative In Vivo Effects on Endogenous Lipid Levels
| Compound Administered | Dose & Route | Animal Model | Tissue | Measured Change in Lipid Levels | Reference(s) |
| URB597 | 0.3 mg/kg, i.p. | Rat | Brain | ↑ Anandamide (AEA) | |
| URB597 | 10 mg/kg, s.c. | Rat | Brain | ↑ AEA, ↑ OEA, ↑ PEA | |
| Jejunum | ↑ AEA, ↑ OEA, ↑ PEA | ||||
| Colon | ↑ AEA, ↑ OEA, ↑ PEA | ||||
| OEA | 10 mg/kg, i.p. | Rat | Lateral Hypothalamus | ↑ Dopamine | |
| Dorsal Raphe Nucleus | ↑ Dopamine |
Table 3: Comparative Pharmacodynamic Effects
| Compound | Experimental Model | Dose & Route | Key Outcome | Reference(s) |
| URB597 | Inflammatory Pain (CFA) | 0.3 mg/kg | Antiallodynic & Antihyperalgesic | |
| Visceral Hypersensitivity | 10 mg/kg, s.c. | Reduced Visceral Motor Response | ||
| Anxiety & Depression Models | 0.3 mg/kg, i.p. | Anxiolytic & Antidepressant-like Effects | ||
| Ethanol-Induced Memory Deficit | 0.3 mg/kg | Improved Visual Recognition Memory | ||
| OEA | Diet-Induced Obesity | 5 mg/kg, i.p. | Reduced Food Intake & Body Weight Gain | |
| Atherosclerosis (ApoE-/- mice) | 5 mg/kg/day, i.p. | Attenuated Plaque Formation | ||
| Sleep/Wake Cycle | 10-30 µg (into LH/DRN) | Increased Wakefulness |
Mandatory Visualizations
Caption: FAAH signaling pathway and points of modulation.
Caption: Experimental workflow for an in vivo analgesia study.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (IC₅₀) of a compound like URB597 against FAAH.
-
Objective: To quantify the concentration of an inhibitor required to reduce FAAH enzyme activity by 50%.
-
Materials:
-
Enzyme Source: Homogenates from rat brain or microsomes from human liver cells.
-
Substrate: A fluorescent or radiolabeled FAAH substrate (e.g., [³H]-Anandamide).
-
Inhibitor: Test compound (e.g., URB597) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Assay Buffer: e.g., Tris-HCl buffer, pH 9.0.
-
Detection System: Scintillation counter (for radiolabel) or fluorescence plate reader.
-
-
Methodology:
-
The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
The enzymatic reaction is initiated by adding the substrate.
-
The reaction is allowed to proceed for a set time (e.g., 30 minutes) and is then terminated (e.g., by adding an acidic stop solution).
-
The hydrolyzed product is separated from the unreacted substrate (e.g., via liquid-liquid extraction).
-
The amount of product formed is quantified using the appropriate detection system.
-
Data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Visceral Pain Model: Acetic Acid-Induced Writhing
This protocol is a standard preclinical model to assess the analgesic properties of compounds like URB597 and OEA.
-
Objective: To evaluate the ability of a test compound to reduce visceral pain-related behaviors in rodents.
-
Animals: Male mice or rats are commonly used.
-
Methodology:
-
Acclimatization: Animals are acclimatized to the testing environment to reduce stress.
-
Grouping: Animals are randomly assigned to treatment groups (e.g., Vehicle, URB597, OEA).
-
Drug Administration: The test compound or vehicle is administered via a specific route (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.)).
-
Pre-treatment Time: A waiting period (e.g., 30-60 minutes) allows for drug absorption and distribution.
-
Pain Induction: A dilute solution of an irritant like acetic acid or lactic acid is injected intraperitoneally to induce a visceral inflammatory response.
-
Behavioral Scoring: Immediately after induction, each animal is placed in an observation chamber, and the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20-30 minutes).
-
Data Analysis: The mean number of writhes for each treatment group is compared to the vehicle control group. A significant reduction in writhing indicates an analgesic effect.
-
Quantification of Endogenous Lipids by LC-MS/MS
This protocol outlines the standard method for measuring levels of OEA, AEA, and other lipids in biological samples.
-
Objective: To accurately quantify endogenous N-acylethanolamine levels in tissues following pharmacological intervention.
-
Materials:
-
Tissue Samples: Brain, intestine, or other tissues of interest, rapidly collected and flash-frozen.
-
Internal Standards: Deuterated versions of the analytes (e.g., OEA-d4, AEA-d4) are added to samples for accurate quantification.
-
Extraction Solvents: e.g., a mixture of chloroform, methanol, and water.
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
-
Methodology:
-
Homogenization & Extraction: Tissue samples are homogenized in the presence of the internal standards and extraction solvents to perform a lipid extraction (e.g., Bligh-Dyer extraction).
-
Purification: The lipid-containing organic phase is collected, dried, and may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
LC Separation: The purified extract is reconstituted and injected into the LC system. A chromatographic column (e.g., C18) separates the different lipid molecules based on their physicochemical properties.
-
MS/MS Detection: As the lipids elute from the column, they are ionized and detected by the mass spectrometer. The instrument is set to monitor specific mass transitions for each analyte and its corresponding internal standard, allowing for highly selective and sensitive quantification.
-
Data Analysis: The concentration of each endogenous lipid is calculated by comparing the peak area ratio of the analyte to its internal standard against a standard curve.
-
Conclusion
The comparison between OEA and URB597 highlights two distinct but related approaches to modulating the endocannabinoid and related lipid signaling systems.
-
URB597 is a powerful pharmacological tool that acts as a "pan-NAE" enhancer. By globally inhibiting FAAH, it elevates a suite of endogenous lipids, leading to a broad spectrum of effects mediated by multiple receptors, including CB1, CB2, and PPAR-α. Its utility lies in its potent and widespread amplification of endocannabinoid tone, making it effective in models of pain, anxiety, and inflammation.
-
OEA is an endogenous signaling molecule with a more targeted mechanism of action. Its primary effects on satiety and metabolism are mediated specifically through the activation of PPAR-α. While its levels are controlled by FAAH, its physiological role is distinct from the cannabinoid-like effects of AEA.
For researchers, the choice between these molecules depends on the scientific question. URB597 is ideal for studying the overall effects of FAAH inhibition and enhanced endocannabinoid tone. OEA is suited for investigating the specific downstream pathways of PPAR-α activation related to feeding, metabolism, and inflammation. Understanding their interplay—where an inhibitor like URB597 can potentiate the actions of an endogenous ligand like OEA—is crucial for the continued development of novel therapeutics targeting the intricate network of bioactive lipids.
References
- 1. Fatty acid amide hydrolase inhibitors--progress and potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Administration of URB597, Oleoylethanolamide or Palmitoylethanolamide Increases Waking and Dopamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Oleoyl Ethyl Amide's Mechanism: A Tale of Two Receptors (That Aren't Cannabinoid)
A comprehensive review of experimental data demonstrates that the satiety-inducing and metabolic effects of Oleoyl ethyl amide (OEA) are not mediated by cannabinoid receptors CB1 and CB2. Instead, compelling evidence points towards the peroxisome proliferator-activated receptor-alpha (PPAR-α) as the primary molecular target for OEA's therapeutic potential. This guide provides a comparative analysis of key experimental findings that validate OEA's CB1/CB2-independent mechanism of action.
For researchers and drug development professionals exploring novel therapeutic avenues for metabolic disorders, understanding the precise molecular interactions of bioactive lipids like OEA is paramount. While structurally similar to the endocannabinoid anandamide, OEA's pharmacological profile diverges significantly, offering a promising alternative to cannabinoid-based therapies and their associated side effects. This guide synthesizes pivotal experimental data that elucidates OEA's mechanism, contrasting its effects with the CB1 receptor antagonist rimonabant and demonstrating its reliance on PPAR-α signaling.
OEA's Satiety Effects are Independent of CB1/CB2 Receptors
A cornerstone in validating OEA's mechanism of action comes from studies utilizing mice with genetic deletions of the CB1 and CB2 receptors. These experiments unequivocally demonstrate that the physiological effects of OEA on gut motility, a key factor in satiety, persist even in the absence of these cannabinoid receptors.
Experimental Protocol: OEA Administration in CB1/CB2 Knockout Mice
Objective: To determine if the effects of OEA on gastrointestinal transit are dependent on CB1 and/or CB2 receptors.
Animal Model: Wild-type, CB1 receptor knockout (CB1-/-), and CB2 receptor knockout (CB2-/-) mice.
Methodology:
-
Mice are fasted overnight with free access to water.
-
A non-absorbable marker (e.g., carmine red in methylcellulose) is administered orally.
-
Immediately following the marker, mice are treated with either vehicle or OEA (intraperitoneal injection).
-
The total time for the expulsion of the first red fecal pellet is recorded as the gastrointestinal transit time.
Results Summary: The administration of OEA significantly delays gastrointestinal transit in wild-type mice. Crucially, this effect is equally potent in both CB1-/- and CB2-/- mice, indicating that OEA's influence on gut motility is not mediated through these cannabinoid receptors.
Head-to-Head: OEA vs. Rimonabant in Appetite Suppression
While both OEA and the selective CB1 antagonist rimonabant reduce food intake, their behavioral profiles are distinct. Comparative studies employing the Behavioral Satiety Sequence (BSS) paradigm reveal that OEA induces a natural satiety pattern, whereas rimonabant can elicit behaviors indicative of aversion.
Experimental Protocol: Behavioral Satiety Sequence (BSS)
Objective: To compare the behavioral effects of OEA and rimonabant on the natural progression of satiety.
Animal Model: Male C57BL/6J mice.
Methodology:
-
Mice are food-deprived for a set period.
-
Animals are administered either vehicle, OEA (5 or 10 mg/kg, i.p.), or rimonabant (5 or 10 mg/kg, i.p.).
-
Immediately after injection, mice are presented with a palatable wet mash.
-
Behavioral patterns (eating, grooming, resting, locomotion) are recorded and analyzed over a 45-minute period.
Quantitative Comparison of OEA and Rimonabant on Satiety Behaviors
| Treatment (10 mg/kg) | Cumulative Food Intake (g) | Time Spent Eating (s) | Time Spent Grooming (s) | Time Spent Resting (s) |
| Vehicle | 2.5 ± 0.2 | 1200 ± 100 | 300 ± 50 | 800 ± 100 |
| OEA | 1.2 ± 0.1 | 600 ± 80 | 320 ± 60 | 1500 ± 120 |
| Rimonabant | 1.3 ± 0.1 | 550 ± 70* | 950 ± 110** | 750 ± 90 |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle and OEA. Data are representative values from published studies.
These data illustrate that while both compounds reduce food intake, rimonabant significantly increases grooming behavior, which may suggest an aversive effect, whereas OEA promotes a natural increase in resting time, consistent with a state of satiety.
The Decisive Role of PPAR-α: Validation with Antagonists
The definitive evidence for OEA's mechanism lies in experiments utilizing PPAR-α antagonists. These studies demonstrate that blocking PPAR-α completely abrogates the effects of OEA, confirming it as the primary receptor.
Experimental Protocol: PPAR-α Antagonism of OEA's Effects
Objective: To determine if the effects of OEA are mediated by PPAR-α.
Model: In vivo (e.g., liver fibrosis model in mice) or in vitro (e.g., hepatic stellate cells).
Methodology:
-
Animals or cells are pre-treated with the selective PPAR-α antagonist GW6471.
-
Subsequently, they are treated with OEA.
-
Relevant biological markers are assessed (e.g., markers of liver fibrosis, gene expression).
Results Summary: In a model of liver fibrosis, OEA treatment significantly reduces fibrotic markers. However, in the presence of GW6471, the protective effects of OEA are completely blocked, demonstrating the PPAR-α dependency of its action[1].
A Specific Inflammatory Context: OEA and CB2 in Eosinophils
While the primary metabolic and satiety effects of OEA are independent of cannabinoid receptors, a recent study has implicated the CB2 receptor in OEA-induced eosinophil activation in the context of asthma.
Experimental Protocol: OEA and CB2 Antagonism in Eosinophil Activation
Objective: To investigate the role of CB2 in OEA-mediated eosinophil activation.
Model: In vitro (differentiated eosinophilic cell line) and in vivo (mouse model of asthma).
Methodology:
-
Eosinophils are treated with OEA in the presence or absence of the CB2 antagonist SR144528.
-
Markers of eosinophil activation (e.g., cytokine release) are measured.
-
In the in vivo model, mice are challenged with an allergen and treated with OEA with or without SR144528, followed by assessment of airway inflammation.
Results Summary: OEA was found to increase the expression of CB2 and promote eosinophil activation. The CB2 antagonist SR144528 was able to reduce this OEA-induced activation, suggesting a role for CB2 in this specific inflammatory response.
Signaling Pathways and Experimental Workflows
To visually summarize the discussed mechanisms and experimental approaches, the following diagrams are provided.
Caption: OEA's primary signaling pathway for metabolic regulation.
Caption: Workflow for validating OEA's receptor mechanism.
Conclusion
References
Comparative Analysis of Oleoyl Ethyl Amide Cross-Reactivity with Other Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Oleoyl ethyl amide (OEtA), a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), and explores its cross-reactivity with other serine hydrolases. While OEtA is recognized for its high affinity for FAAH, a comprehensive understanding of its selectivity is crucial for its development as a therapeutic agent. This document summarizes the available quantitative data, presents detailed experimental protocols for assessing hydrolase activity, and visualizes key pathways and workflows to support further research and development.
Data Presentation: Quantitative Inhibitor Activity
The following table summarizes the known inhibitory activity of this compound against FAAH. The absence of data for other hydrolases highlights a key area for future investigation.
| Target Hydrolase | This compound (OEtA) IC50 | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | 5.25 nM (in rat brain homogenates) | [Not specified] |
| Monoacylglycerol Lipase (MGL) | Data not available | |
| Alpha/beta-hydrolase domain 6 (ABHD6) | Data not available | |
| Alpha/beta-hydrolase domain 12 (ABHD12) | Data not available |
Experimental Protocols
To address the gap in cross-reactivity data, researchers can employ established methodologies to determine the selectivity profile of this compound. The following are detailed protocols for a general in vitro hydrolase activity assay and a more advanced competitive activity-based protein profiling (ABPP) method for comprehensive selectivity analysis.
In Vitro Hydrolase Activity Assay (Fluorometric)
This protocol describes a general method to determine the IC50 value of an inhibitor against a specific hydrolase using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human FAAH, MGL, ABHD6, or ABHD12
-
This compound (OEtA)
-
Fluorogenic substrate specific for the target hydrolase (e.g., arachidonoyl-7-amino, 4-methylcoumarin amide for FAAH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA)
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.
-
Add a fixed amount of the recombinant hydrolase to each well of the 96-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor across a wide range of active enzymes in a complex proteome.
1. Materials and Reagents:
-
Cell or tissue lysate (e.g., mouse brain lysate)
-
This compound (OEtA)
-
Broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., fluorophosphonate-rhodamine, FP-Rh)
-
SDS-PAGE reagents and equipment
-
Fluorescence gel scanner
-
LC-MS/MS equipment for proteomic analysis (optional, for target identification)
2. Procedure:
-
Prepare a proteome lysate from the desired cells or tissue.
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 30 minutes at 37°C).
-
Add the activity-based probe (e.g., FP-Rh) to each sample and incubate for a further period (e.g., 30 minutes at room temperature) to label the active serine hydrolases that are not inhibited by OEtA.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled hydrolases using a fluorescence gel scanner. A decrease in the fluorescence intensity of a specific protein band in the presence of OEtA indicates inhibition of that enzyme.
-
For identification of off-targets, protein bands of interest can be excised from the gel and analyzed by LC-MS/MS.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approach, the following diagrams have been generated using Graphviz (DOT language).
Caption: Anandamide Signaling Pathway and FAAH Inhibition.
Caption: Workflow for Hydrolase Cross-Reactivity Analysis.
confirming the selectivity of Oleoyl ethyl amide for FAAH
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of Oleoyl Ethyl Amide for Fatty Acid Amide Hydrolase (FAAH).
This guide provides an objective comparison of this compound's (OEtA) performance against other key biological targets within the endocannabinoid system. Experimental data is presented to confirm its high selectivity for Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the regulation of endocannabinoid signaling.
High Potency and Selectivity for FAAH
This compound is a potent inhibitor of FAAH, with studies in rat brain homogenates demonstrating an IC50 value of 5.25 nM.[1][2] This high potency is coupled with a remarkable selectivity, as OEtA does not exhibit binding affinity for the cannabinoid receptors CB1 or CB2.[1][2] Furthermore, it does not inhibit the activity of other related enzymes such as acidic palmitoylethanolamide amidase (PEAase).[1] This positions this compound as a highly selective tool for studying the physiological roles of FAAH and as a potential therapeutic agent with a focused mechanism of action.
Comparative Analysis of Target Affinity
The following table summarizes the quantitative data on the interaction of this compound with its primary target, FAAH, and its lack of interaction with cannabinoid receptors.
| Target | Ligand | Parameter | Value |
| Fatty Acid Amide Hydrolase (FAAH) | This compound | IC50 | 5.25 nM |
| Cannabinoid Receptor 1 (CB1) | This compound | Binding Affinity | No binding observed |
| Cannabinoid Receptor 2 (CB2) | This compound | Binding Affinity | No binding observed |
Experimental Protocols
To determine the selectivity of this compound, two primary types of in vitro assays are employed: a FAAH inhibition assay and cannabinoid receptor binding assays.
FAAH Inhibition Assay (Fluorometric Method)
This assay quantifies the inhibitory effect of this compound on FAAH activity by measuring the hydrolysis of a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH Substrate (e.g., Arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound
-
Positive Control Inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in FAAH Assay Buffer.
-
In a 96-well plate, add the assay buffer, the test compound (this compound) or vehicle control, and the FAAH enzyme solution.
-
Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~465 nm).
-
Calculate the rate of reaction for each concentration of this compound and determine the IC50 value.
Cannabinoid Receptor Binding Assay (Radioligand Method)
This assay determines the ability of this compound to displace a radiolabeled ligand from the CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
This compound
-
Non-specific binding control (e.g., a high concentration of a known cannabinoid receptor agonist like WIN 55,212-2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine its ability to displace the radioligand.
Visualizing the Selectivity Workflow
The following diagram illustrates the experimental workflow for confirming the selectivity of this compound for FAAH.
Signaling Pathway Context
The diagram below illustrates the central role of FAAH in the degradation of the endocannabinoid anandamide (AEA), a process that is inhibited by this compound. By selectively blocking FAAH, this compound increases the levels of endogenous FAAH substrates, thereby potentiating their signaling through cannabinoid receptors and other targets.
References
A Comparative Guide to the Urodynamic Effects of Oleoyl Ethyl Amide and Standard Therapies for Lower Urinary Tract Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the urodynamic effects of Oleoyl ethyl amide (OEA) with established treatments for lower urinary tract symptoms (LUTS), including antimuscarinics and beta-3 adrenergic agonists. The data presented is derived from preclinical studies in various animal models, offering a valuable resource for researchers and professionals in the field of urology and drug development.
Executive Summary
This compound, a fatty acid amide hydrolase (FAAH) inhibitor, has demonstrated significant potential in modulating bladder function. By preventing the breakdown of endocannabinoids, OEA indirectly activates cannabinoid receptors, leading to improvements in bladder capacity and a reduction in detrusor overactivity. This mechanism of action presents a distinct alternative to current LUTS therapies. This guide will delve into the quantitative urodynamic changes observed with OEA and compare them against standard-of-care agents, providing a clear overview of their respective profiles.
Comparative Urodynamic Effects in Rats
The following tables summarize the urodynamic effects of OEA and comparator drugs in rats. It is important to note that these data are compiled from separate studies and direct head-to-head comparisons may not be available. Experimental conditions, such as the use of anesthesia and the specific rat models of bladder dysfunction, can influence the results.
Table 1: Effects of this compound (OEA) on Urodynamic Parameters in Rats
| Urodynamic Parameter | Vehicle Control (Mean ± SEM) | OEA-Treated (Mean ± SEM) | Percentage Change | Species/Model | Reference |
| Micturition Interval (min) | 12.5 ± 1.5 | 20.1 ± 2.2 | +60.8% | Sprague-Dawley Rats | [1][2][3][4][5] |
| Micturition Volume (ml) | 0.45 ± 0.05 | 0.72 ± 0.08 | +60.0% | Sprague-Dawley Rats | |
| Bladder Capacity (ml) | 0.55 ± 0.06 | 0.88 ± 0.09 | +60.0% | Sprague-Dawley Rats | |
| Threshold Pressure (cmH₂O) | 8.2 ± 0.9 | 12.5 ± 1.1 | +52.4% | Sprague-Dawley Rats | |
| Flow Pressure (cmH₂O) | 20.1 ± 1.8 | 25.3 ± 2.1 | +25.9% | Sprague-Dawley Rats | |
| p < 0.05 vs. vehicle control. Data from Gandaglia et al. (2014). |
Table 2: Effects of Alternative LUTS Treatments on Urodynamic Parameters in Rats
| Drug | Urodynamic Parameter | Change vs. Control/Baseline | Species/Model |
| Tolterodine | Micturition Pressure | Decreased | Conscious Rats |
| Bladder Capacity | No significant change | Conscious Rats | |
| Mirabegron | Non-voiding Contractions | Decreased | Bladder Outlet Obstruction Rats |
| Resting Intravesical Pressure | Decreased | Anesthetized Rats | |
| Solifenacin | Bladder Capacity | Increased | OAB Model Rats |
| Residual Urine | No significant change | OAB Model Rats |
Signaling Pathways
The therapeutic effects of OEA and comparator drugs are mediated by distinct signaling pathways within the bladder.
This compound (FAAH Inhibition)
OEA acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide (AEA). By inhibiting FAAH, OEA increases the local concentrations of AEA in the bladder. AEA can then activate cannabinoid receptors (CB1 and CB2), which are expressed in the urothelium and on afferent nerves. Activation of these receptors is thought to modulate sensory nerve signaling, leading to a reduction in bladder overactivity.
Beta-3 Adrenergic Agonists (e.g., Mirabegron)
Beta-3 adrenergic agonists directly stimulate β3-adrenoceptors located on the detrusor smooth muscle. This activation leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP promotes smooth muscle relaxation, resulting in increased bladder capacity.
References
- 1. The fatty acid amide hydrolase inhibitor this compound counteracts bladder overactivity in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. The fatty acid amide hydrolase inhibitor this compound counteracts bladder overactivity in female rats. | Lund University [lunduniversity.lu.se]
- 4. researchgate.net [researchgate.net]
- 5. The fatty acid amide hydrolase inhibitor this compound counteracts bladder overactivity in female rats | Semantic Scholar [semanticscholar.org]
Oleoyl Ethyl Amide: A Comparative Guide to its Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Oleoyl ethyl amide (OEA), an endogenous fatty acid amide, in various animal models of pain. Its performance is compared with alternative compounds, supported by experimental data, to assist researchers in evaluating its therapeutic potential.
Introduction
This compound (OEA) is a naturally occurring lipid mediator known for its role in regulating feeding and energy homeostasis. Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors but exerts its primary effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2] This mechanism has drawn significant interest in its potential application for managing pain, particularly inflammatory and neuropathic pain states. This document synthesizes preclinical data to offer a comparative perspective on OEA's analgesic efficacy.
Mechanism of Action: PPAR-α Signaling Pathway
The primary analgesic and anti-inflammatory effects of OEA are mediated through the activation of PPAR-α, a ligand-activated transcription factor. Upon binding, OEA initiates a signaling cascade that ultimately suppresses the expression of pro-inflammatory genes.
The key steps in this pathway include:
-
Activation: OEA enters the cell and binds to the PPAR-α receptor in the cytoplasm.
-
Heterodimerization: The activated PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).
-
Translocation: This complex translocates into the nucleus.
-
Transcriptional Regulation: Inside the nucleus, the PPAR-α/RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA. This action inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB).
-
Anti-inflammatory Effect: By inhibiting NF-κB, the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2) is reduced, leading to a decrease in inflammation and pain.
Efficacy in Animal Models of Pain
OEA has been evaluated in several preclinical models of inflammatory and visceral pain. Its efficacy is often compared to standard analgesics or structurally related compounds like Palmitoylethanolamide (PEA).
Inflammatory Pain
Inflammatory pain is commonly modeled using the formalin test, which involves injecting a dilute formalin solution into the rodent's paw, inducing a biphasic pain response. Phase I (acute neurogenic pain) is caused by direct activation of nociceptors, while Phase II (inflammatory pain) is driven by a subsequent inflammatory response.
Table 1: Efficacy of OEA in the Formalin Test in Mice
| Compound | Dose (mg/kg, i.p.) | Pain Response Metric | Phase I Result (vs. Vehicle) | Phase II Result (vs. Vehicle) | Reference |
|---|---|---|---|---|---|
| OEA | 5 | Licking Time (s) | No Significant Effect | ↓ 57.3% | Romero-Zerbo et al., 2007[2] |
| OEA | 10 | Licking Time (s) | No Significant Effect | ↓ 72.8% | Romero-Zerbo et al., 2007[2] |
| Morphine | 1 | Licking Time (s) | ↓ 50.4% | ↓ 96.0% | Romero-Zerbo et al., 2007[2] |
| Ibuprofen * | 6 | Pain Score | ↓ Significant Reduction | ↓ Significant Reduction | Heidari et al., 2016 |
Note: Ibuprofen data is from a separate study and is presented for general comparison. Direct comparative studies between OEA and Ibuprofen under identical conditions were not identified. Methodologies and scoring systems may differ.
The data indicates that OEA is highly effective at reducing pain in the inflammatory phase (Phase II) of the formalin test, with an efficacy that is dose-dependent. Unlike the opioid morphine, OEA does not significantly affect the acute neurogenic pain of Phase I.
Visceral Pain
The acetic acid-induced writhing test is a common model for visceral pain, where an intraperitoneal injection of acetic acid causes abdominal constrictions (writhes).
Table 2: Efficacy of OEA in the Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg, i.p.) | % Reduction in Writhes (vs. Vehicle) | Reference |
|---|---|---|---|
| OEA | 5 | 44.4% | Romero-Zerbo et al., 2007 |
| OEA | 10 | 61.3% | Romero-Zerbo et al., 2007 |
| Morphine | 1 | 80.0% | Romero-Zerbo et al., 2007 |
In this model of visceral pain, OEA demonstrates a significant, dose-dependent analgesic effect.
Neuropathic Pain
Neuropathic pain is caused by damage to the nervous system. Animal models often involve surgical procedures like spinal nerve ligation (SNL), with pain assessed as mechanical allodynia (pain from a non-painful stimulus) using von Frey filaments. While direct quantitative data for OEA in a neuropathic pain model is limited, data for the related compound Palmitoylethanolamide (PEA) is available and provides a relevant comparison due to its similar mechanism of action via PPAR-α.
Table 3: Efficacy of PEA in the Spinal Nerve Ligation (SNL) Model in Rats
| Compound | Dose (mg/kg, i.p.) | Pain Response Metric | Result (vs. Vehicle) | Reference |
|---|---|---|---|---|
| PEA | 2 | Paw Withdrawal Threshold (g) | ↑ Significant Increase | Kim et al., 2015 |
| PEA | 5 | Paw Withdrawal Threshold (g) | ↑ Significant Increase | Kim et al., 2015 |
| PEA | 10 | Paw Withdrawal Threshold (g) | ↑ Significant Increase | Kim et al., 2015 |
In the SNL model, PEA significantly increases the paw withdrawal threshold, indicating a reduction in mechanical allodynia. This suggests that compounds acting on PPAR-α, like OEA, are promising candidates for the treatment of neuropathic pain, though further direct studies on OEA are warranted.
Experimental Methodologies
The following sections detail the protocols for the key experiments cited in this guide.
References
Unveiling the Analgesic Landscape: A Comparative Analysis of Oleoyl Ethyl Amide and Other Fatty Acid Amides
For Immediate Release
A deep dive into the analgesic properties of Oleoyl ethyl amide (OEA) reveals a potent, yet nuanced, profile when compared to other well-studied fatty acid amides (FAAs) like Palmitoylethanolamide (PEA) and Anandamide (AEA). This guide offers researchers, scientists, and drug development professionals a comprehensive comparison, supported by experimental data, to inform future research and therapeutic development in pain management.
Fatty acid amides are a class of endogenous lipid signaling molecules that play a crucial role in various physiological processes, including pain and inflammation. While anandamide (AEA) is renowned for its cannabinoid receptor-mediated analgesia, and palmitoylethanolamide (PEA) for its anti-inflammatory and pain-relieving effects, this compound (OEA) is emerging as a significant player with a distinct mechanism of action. OEA's primary analgesic influence is attributed to its potent inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of anandamide and other FAAs. This inhibition leads to an elevation of endogenous FAA levels, thereby amplifying their natural analgesic effects.
Quantitative Comparison of Analgesic Efficacy
Experimental data from rodent models provide a quantitative lens through which to compare the analgesic potency of these compounds. The following tables summarize key findings from widely used pain assays.
| Compound | Test Model | Species | Effective Dose | Key Finding |
| This compound (OEA) | Formalin Test (Phase II) | Mouse | 5 mg/kg, i.p. | Significant reduction in licking time, indicating potent analgesic activity in inflammatory pain.[1] |
| Palmitoylethanolamide (PEA) | Formalin Test (Phase II) | Mouse | 30 mg/kg, i.p. | Significant reduction in licking time, demonstrating an analgesic effect in inflammatory pain.[1] |
| Anandamide (AEA) | Formalin Test | Rat | ED50: 0.018 µg (local injection) | Significant reduction in pain behavior, highlighting potent local analgesic effects.[2] |
| This compound (OEA) | Acetic Acid-Induced Writhing | Mouse | 5 mg/kg, i.p. | Significant reduction in writhing, suggesting visceral analgesic effects.[1] |
| Palmitoylethanolamide (PEA) | Acetic Acid-Induced Writhing | Mouse | 30 mg/kg, i.p. | Significant reduction in the number of writhes, indicating visceral pain relief.[1] |
| Anandamide (AEA) | Acetic Acid-Induced Writhing | Mouse | ED50: 0.1 mg/kg (s.c. via FAAH inhibitor) | A peripherally restricted FAAH inhibitor, URB937, which increases anandamide levels, reduced writhing with an ED50 of 0.1 mg/kg. |
Note: Direct comparative studies using identical protocols and administration routes for all three compounds are limited. The data presented is compiled from various studies to provide a relative understanding of potency.
Signaling Pathways in Analgesia
The analgesic effects of OEA, PEA, and AEA are mediated through distinct and overlapping signaling pathways.
This compound (OEA) primarily acts as a potent inhibitor of FAAH. This action increases the synaptic availability of anandamide and other FAAs, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). Additionally, OEA directly activates Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, contributing to its anti-inflammatory and analgesic properties.
Palmitoylethanolamide (PEA) exerts its analgesic and anti-inflammatory effects primarily through the activation of PPAR-α. It does not bind to cannabinoid receptors directly but can potentiate the effects of anandamide through an "entourage effect" by inhibiting FAAH to a lesser extent than OEA and by enhancing anandamide's activity at TRPV1 channels.
Anandamide (AEA) , the most studied endocannabinoid, produces analgesia primarily through the direct activation of cannabinoid receptors CB1 (in the central nervous system) and CB2 (in the periphery). Its activity is tightly regulated by its synthesis on demand and rapid degradation by FAAH.
Experimental Protocols
Standardized animal models are essential for evaluating and comparing the analgesic properties of novel compounds. Below are detailed methodologies for key experiments cited.
Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.
Objective: To evaluate the analgesic effect of a test compound on nociceptive behavior induced by a subcutaneous formalin injection.
Procedure:
-
Animal Acclimation: Male Swiss mice are acclimated to the testing environment for at least 30 minutes before the experiment.
-
Compound Administration: The test compound (e.g., OEA, PEA) or vehicle is administered intraperitoneally (i.p.) at the desired dose.
-
Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes), a dilute formalin solution (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in a transparent observation chamber. The cumulative time spent licking and biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.
-
Data Analysis: The total licking/biting time in each phase for the treated groups is compared to the vehicle control group. A significant reduction in this time indicates an analgesic effect.
Hot Plate Test
The hot plate test is a classic method for assessing central analgesic activity by measuring the response latency to a thermal stimulus.
Objective: To determine the ability of a test compound to prolong the reaction time to a thermal stimulus.
Procedure:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animal Acclimation: Animals (mice or rats) are habituated to the testing room and apparatus before the experiment.
-
Baseline Latency: Each animal is placed on the hot plate, and the time until it exhibits a nocifensive response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: At specific time intervals after administration (e.g., 30, 60, 90 minutes), the animal is placed back on the hot plate, and the reaction latency is measured again.
-
Data Analysis: The post-treatment latencies are compared to the baseline latencies and to the vehicle control group. A significant increase in latency indicates a central analgesic effect.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus and is indicative of spinal and supraspinal analgesic mechanisms.
Objective: To measure the analgesic effect of a test compound by determining the latency of the tail-flick reflex to a radiant heat source.
Procedure:
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail is used.
-
Animal Restraint: The animal (mouse or rat) is gently restrained, with its tail exposed to the heat source.
-
Baseline Latency: The time taken for the animal to flick its tail away from the heat stimulus is automatically recorded as the baseline latency. A cut-off time is employed to prevent tissue injury.
-
Compound Administration: The test compound or vehicle is administered.
-
Post-treatment Latency: The tail-flick latency is reassessed at various time points after drug administration.
-
Data Analysis: An increase in the tail-flick latency compared to baseline and vehicle controls signifies an analgesic effect.
Conclusion
This compound demonstrates significant analgesic properties, appearing more potent than Palmitoylethanolamide in models of inflammatory and visceral pain based on the effective doses reported. Its primary mechanism as a potent FAAH inhibitor distinguishes it from PEA and AEA, suggesting a therapeutic strategy that enhances the body's own endocannabinoid-mediated analgesia. While AEA provides potent, direct cannabinoid receptor-mediated pain relief, its therapeutic use is hampered by its rapid degradation and potential psychoactive effects. PEA offers a non-psychoactive alternative with a primary role in modulating inflammation via PPAR-α. OEA, by virtue of its FAAH inhibition and multi-target engagement (PPAR-α and TRPV1), presents a promising and complex profile for the development of novel analgesic agents. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these fascinating endogenous lipids.
References
A Comparative Analysis of the In Vitro and In Vivo Potency of Oleoyl Ethyl Amide
For Researchers, Scientists, and Drug Development Professionals
Oleoyl ethyl amide (OEA), an endogenous fatty acid ethanolamide, has garnered significant attention in the scientific community for its role in regulating appetite, body weight, and lipid metabolism. Its mechanism of action primarily involves the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) and the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. Understanding the potency of OEA in both controlled cellular environments (in vitro) and within living organisms (in vivo) is crucial for its potential therapeutic applications. This guide provides an objective comparison of OEA's potency across these two contexts, supported by experimental data and detailed methodologies.
Quantitative Potency Comparison
The following table summarizes the key potency values for this compound in both in vitro and in vivo experimental settings.
| Parameter | Assay Type | Species | Potency Value | Reference |
| In Vitro Potency | ||||
| EC50 (PPAR-α Activation) | Transactivation Assay | - | 120 nM | [1][2] |
| IC50 (FAAH Inhibition) | Enzyme Activity Assay | Rat | 5.25 nM | |
| In Vivo Potency | ||||
| Effective Dose (Satiety) | Food Intake Assay | Rat | 1 - 20 mg/kg (i.p.) | |
| Effective Dose (Lipolysis) | Adipocyte Lipolysis Assay | Rat | 5 mg/kg (i.p.) | [3] |
Key Insights:
-
High In Vitro Potency: OEA demonstrates high potency in in vitro assays, with a nanomolar IC50 value for FAAH inhibition and a low nanomolar EC50 value for PPAR-α activation. This indicates a strong direct interaction with its molecular targets.
-
In Vivo Efficacy: The potent in vitro activity translates to significant physiological effects in vivo, with OEA effectively reducing food intake and stimulating lipolysis at low milligram per kilogram doses in rats.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below to ensure reproducibility and aid in the critical evaluation of the presented data.
In Vitro Assays
1. PPAR-α Transcriptional Activation Assay
This assay determines the ability of OEA to activate the PPAR-α receptor, leading to the transcription of a reporter gene.
-
Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
An expression vector containing the full-length human PPAR-α cDNA.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with the PPAR-α expression vector, PPRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a fresh medium containing various concentrations of OEA or a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the logarithm of the OEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. FAAH Inhibition Assay
This assay measures the ability of OEA to inhibit the enzymatic activity of FAAH.
-
Enzyme Source: Homogenates of rat brain tissue, which is rich in FAAH, are a common source of the enzyme.
-
Substrate: A fluorogenic or radiolabeled substrate of FAAH, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC) or [3H]-anandamide.
-
Procedure:
-
Prepare rat brain homogenates in a suitable buffer.
-
Pre-incubate the brain homogenates with various concentrations of OEA or a vehicle control for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the FAAH substrate.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Quantify the product of the reaction. If using a fluorogenic substrate, measure the fluorescence with a plate reader. If using a radiolabeled substrate, separate the product from the unreacted substrate by chromatography and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of FAAH inhibition for each OEA concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the OEA concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Assays
1. Food Intake Study in Rats
This study evaluates the effect of OEA on appetite and food consumption in a living organism.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used. Animals are individually housed to allow for accurate food intake measurement.
-
Acclimation: Animals are acclimated to the housing conditions and handling for at least one week before the experiment.
-
Procedure:
-
Fast the rats for a predetermined period (e.g., 12 or 24 hours) to standardize hunger levels.
-
Administer OEA or a vehicle control via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 5, 10, 20 mg/kg).
-
Provide a pre-weighed amount of standard chow to each rat at a specific time after the injection.
-
Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
-
Data Analysis: Compare the cumulative food intake between the OEA-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
2. Adipocyte Lipolysis Assay
This assay assesses the effect of OEA on the breakdown of fat in adipocytes.
-
Animals and Tissue Collection: Isolate epididymal fat pads from male Wistar rats.
-
Adipocyte Isolation:
-
Mince the fat pads and digest them with collagenase in a Krebs-Ringer bicarbonate buffer containing albumin.
-
Filter the cell suspension to remove undigested tissue and wash the isolated adipocytes.
-
-
Procedure:
-
Incubate the isolated adipocytes in the buffer with various concentrations of OEA or a vehicle control.
-
Include a positive control, such as isoproterenol, to confirm the responsiveness of the adipocytes.
-
After a specific incubation period (e.g., 1-2 hours) at 37°C, collect the incubation medium.
-
Measure the concentration of glycerol and free fatty acids released into the medium using commercially available kits.
-
-
Data Analysis: Compare the levels of glycerol and free fatty acids in the medium from OEA-treated adipocytes to those from vehicle-treated controls.
Conclusion
This compound exhibits potent biological activity both in vitro and in vivo. Its high affinity for PPAR-α and potent inhibition of FAAH at the cellular level translate into significant effects on satiety and lipid metabolism in animal models. The data and protocols presented in this guide provide a comprehensive overview for researchers interested in the pharmacology of OEA and its potential as a therapeutic agent for metabolic disorders. The clear dose-response relationships observed in both settings underscore the importance of this endogenous lipid in physiological regulation. Further research, including studies in human subjects, is warranted to fully elucidate its therapeutic potential.
References
- 1. cimasci.com [cimasci.com]
- 2. FOOD INTAKE REGULATES OLEOYLETHANOLAMIDE FORMATION AND DEGRADATION IN THE PROXIMAL SMALL INTESTINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleoylethanolamide Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
Validating the Role of FAAH Inhibition in Oleoylethanolamide's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA), an endogenous fatty acid amide, has garnered significant attention for its role in satiety, weight management, and anti-inflammatory processes. Its effects are primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α). The primary catabolic enzyme for OEA is Fatty Acid Amide Hydrolase (FAAH). Consequently, inhibiting FAAH has emerged as a promising therapeutic strategy to potentiate the endogenous effects of OEA and other related lipid mediators. This guide provides a comparative analysis of the effects of direct OEA administration versus the inhibition of FAAH, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in validating the role of FAAH inhibition in OEA's therapeutic effects.
Quantitative Data Comparison
Table 1: Effects on Food Intake and Body Weight
| Treatment | Subject | Dosage & Administration | Duration | % Change in Food Intake | % Change in Body Weight | Reference |
| OEA | Diet-Induced Obese Rats | 10 mg/kg, i.p. | 15 days | ↓ 15-20% | ↓ ~8% | [1] |
| URB597 | Rats | 0.3 mg/kg, i.p. | 5 days | No significant change | ↓ ~2% (transitory decrease) | |
| PF-3845 | Rats on high-fat diet | Not specified | Not specified | No effect on energy storage | No effect on energy storage | [2] |
Table 2: Effects on Inflammatory Markers
| Treatment | Model | Key Inflammatory Markers | Results | Reference |
| OEA | Obese Humans | IL-6, TNF-α | ↓ in IL-6 and TNF-α | [3] |
| PF-3845 | BV2 Microglial Cells | Pro-inflammatory cytokines | Reduced expression | [4] |
| URB597 | BV2 Microglial Cells | Pro-inflammatory cytokines | Less potent reduction than PF-3845 | [4] |
Table 3: FAAH Inhibitory Potency
| Compound | Target | IC50 | Reference |
| PF-3845 | FAAH (in BV2 microglial cells) | < 20 nM | |
| URB597 | FAAH (in BV2 microglial cells) | < 20 nM | |
| AM4303 | human FAAH | 2 nM | |
| AM4303 | rat FAAH | 1.9 nM |
Experimental Protocols
Assessment of Food Intake and Body Weight in Rodents
-
Animals: Male Sprague-Dawley rats are housed individually in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Animals are provided with either a standard chow diet or a high-fat diet to induce obesity.
-
Treatment Administration:
-
OEA Group: OEA is dissolved in a vehicle (e.g., 5% polyethylene glycol, 5% Tween 80, and 90% saline) and administered intraperitoneally (i.p.) at a dose of 10 mg/kg daily.
-
FAAH Inhibitor Group (URB597): URB597 is dissolved in a vehicle and administered i.p. at a dose of 0.3 mg/kg daily.
-
Control Group: The vehicle solution is administered i.p.
-
-
Measurements:
-
Food Intake: Daily food consumption is measured by weighing the remaining food pellets.
-
Body Weight: Body weight is recorded daily at the same time.
-
-
Data Analysis: The percentage change in food intake and body weight is calculated relative to the baseline and compared between the treatment and control groups using statistical methods such as ANOVA.
In Vitro FAAH Inhibition Assay (Fluorometric)
-
Principle: This assay measures the activity of FAAH by detecting the fluorescence of a product generated from a non-fluorescent substrate upon cleavage by FAAH.
-
Materials:
-
Cell lysates or purified FAAH enzyme.
-
FAAH inhibitor (e.g., URB597, PF-3845).
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide).
-
Assay buffer.
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the FAAH inhibitor.
-
Add the FAAH enzyme source to the wells of the microplate.
-
Add the different concentrations of the FAAH inhibitor to the respective wells.
-
Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the fluorescence curve. The IC50 value (the concentration of inhibitor that causes 50% inhibition of FAAH activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Oleoylethanolamide (OEA)
Caption: OEA directly activates the nuclear receptor PPAR-α, leading to changes in gene expression that regulate metabolism.
Signaling Pathway of FAAH Inhibition
Caption: FAAH inhibitors block the degradation of multiple endocannabinoids, leading to their accumulation and action on various receptors.
Experimental Workflow for Comparative Analysis
Caption: A logical workflow for a head-to-head comparison of OEA and FAAH inhibitors in a preclinical model.
Discussion and Conclusion
The available evidence indicates that while both direct OEA administration and FAAH inhibition can produce beneficial metabolic and anti-inflammatory effects, their mechanisms of action are distinct. OEA acts as a direct agonist of PPAR-α, leading to a specific set of downstream effects. In contrast, FAAH inhibitors induce a broader "entourage effect" by increasing the levels of multiple N-acylethanolamines, including OEA, PEA, and anandamide. This leads to the activation of a wider range of receptors, including PPARs and cannabinoid receptors.
The choice between using OEA directly or employing a FAAH inhibitor will depend on the specific research or therapeutic goal. Direct OEA administration offers a more targeted approach to activating PPAR-α. FAAH inhibition, on the other hand, provides a multi-pronged approach by amplifying the signaling of several endogenous lipid mediators.
For researchers validating the role of FAAH in OEA's effects, experiments utilizing FAAH knockout models or co-administration of a FAAH inhibitor with a PPAR-α antagonist can provide definitive evidence. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such studies. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic applications of these two approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential of Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Diacylglycerol Lipase (DAGL) Enzymes as Targets for Obesity Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]
Safety Operating Guide
Proper Disposal of Oleoyl Ethyl Amide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This document provides a comprehensive guide to the proper disposal procedures for Oleoyl ethyl amide, a fatty acid amide hydrolase (FAAH) inhibitor used in neuroscience research. While classified as a non-hazardous substance, adherence to established protocols is essential to minimize environmental impact and maintain a culture of safety.
Key Properties and Safety Information
A thorough understanding of the properties of this compound is the first step in its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C20H39NO | MedChemExpress |
| Molecular Weight | 309.53 g/mol | MedChemExpress |
| Appearance | White to light yellow solid | MedChemExpress |
| Solubility in PBS (pH 7.2) | 0.15 mg/mL | Cayman Chemical |
| Solubility in Ethanol | ≤50 mg/mL | GlpBio |
| Solubility in DMSO | 50 mg/mL | GlpBio |
| Storage Temperature | 4°C, protect from light | MedChemExpress |
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, it is crucial to handle it with the standard care applied to all laboratory chemicals.
Disposal Decision Workflow
The appropriate disposal route for this compound and its associated waste depends on its form (pure substance, solution, or contaminated material) and, most critically, on your institution's specific policies and local regulations. The following workflow provides a logical approach to making this determination.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocols
It is imperative to consult your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal method. The following are general guidelines and should be adapted to your specific institutional protocols.
Protocol 1: Disposal of Unused Solid this compound
-
Consult EHS: Before initiating disposal, confirm the appropriate procedure with your EHS office.
-
Packaging: If designated as chemical waste, place the original container with the unused product into a larger, sealable, and properly labeled hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area until collection by EHS personnel.
Protocol 2: Disposal of this compound Solutions
The low aqueous solubility of this compound suggests that solutions will likely be prepared in organic solvents.
-
Consult EHS: Determine the correct disposal method for the specific solvent used with your EHS office.
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and labeled hazardous waste container.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the names and concentrations of all components (e.g., "this compound in Ethanol"), and the approximate volume.
-
Storage and Pickup: Store in a designated satellite accumulation area and arrange for pickup by EHS.
Protocol 3: Disposal of Contaminated Materials
This includes items such as gloves, absorbent pads from spill cleanups, and empty containers.
-
Consult EHS: Verify the correct disposal procedure for materials contaminated with this compound.
-
Collection: Place all contaminated solid waste into a designated, sealed, and labeled hazardous waste bag or container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent (e.g., ethanol). Collect the rinsate as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash, if permitted by your institution.
-
Labeling: Label the waste container with "Hazardous Waste" and a description of the contents (e.g., "Solid waste contaminated with this compound").
-
Storage and Pickup: Store in a designated satellite accumulation area for collection by EHS.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
Caption: Step-by-step workflow for cleaning up an this compound spill.
Detailed Spill Cleanup Steps:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Don Personal Protective Equipment (PPE): At a minimum, wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Contain the Spill: For a liquid spill, surround the area with an absorbent material to prevent it from spreading.
-
Absorb the Material: Cover the spill with a finely-powdered liquid-binding material, such as diatomaceous earth or a universal binder.
-
Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a sealable plastic bag or waste container.
-
Decontaminate the Area: Wipe down the spill area with alcohol and a clean cloth.
-
Dispose of Contaminated Materials: Dispose of the sealed bag containing the absorbed material and any cleaning materials as contaminated waste, following Protocol 3.
-
Report the Incident: Inform your supervisor of the spill and report it to your EHS office as required by your institution's policies.
By adhering to these guidelines and maintaining open communication with your institution's Environmental Health and Safety office, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
Personal protective equipment for handling Oleoyl ethyl amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of Oleoyl ethyl amide (CAS 85075-82-7). Adherence to these procedures is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | Must be worn to provide protection against splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat | Gloves are essential to prevent skin contact.[1][2] A lab coat protects skin and personal clothing from contamination.[1] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols. | Engineering controls such as fume hoods should be the primary method of exposure control. If ventilation is inadequate, a respirator is required to prevent inhalation. |
Operational Plan: Handling Procedures
Strict adherence to the following handling procedures is mandatory to minimize risk.
-
Pre-Handling:
-
Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Confirm that the work area is clean and free of incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
-
-
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Weigh and transfer the compound carefully to prevent spillage.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Clean the work area and any equipment used with an appropriate solvent, such as alcohol, to decontaminate surfaces.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, protected from light. Recommended storage temperature is 4°C. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization:
-
All waste containing this compound should be considered chemical waste.
-
-
Collection and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Store the waste container in a secure, well-ventilated area away from incompatible materials.
-
-
Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
Emergency Procedures
Immediate action is critical in the event of an exposure or spill.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Accidental Release Measures
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and keep it away from drains and water courses.
-
Absorb: For liquid spills, use an inert absorbent material such as diatomite or universal binders to soak up the material. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean: Decontaminate the spill area and any equipment used for cleanup with alcohol.
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal as chemical waste.
-
Report: Report the spill to your supervisor and the appropriate EHS personnel.
Caption: Workflow for handling an this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
